molecular formula C7H7BrO2 B1304910 4-Bromo-5-methylbenzene-1,3-diol CAS No. 3446-04-6

4-Bromo-5-methylbenzene-1,3-diol

Cat. No.: B1304910
CAS No.: 3446-04-6
M. Wt: 203.03 g/mol
InChI Key: GLJLCZSVSWEONA-UHFFFAOYSA-N
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Description

4-Bromo-5-methylbenzene-1,3-diol is a useful research compound. Its molecular formula is C7H7BrO2 and its molecular weight is 203.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-5-methylbenzene-1,3-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-5-methylbenzene-1,3-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methylbenzene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrO2/c1-4-2-5(9)3-6(10)7(4)8/h2-3,9-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLJLCZSVSWEONA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1Br)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20188031
Record name Resorcinol, 4-bromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3446-04-6
Record name Resorcinol, 4-bromo-5-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003446046
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorcinol, 4-bromo-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20188031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-Bromo-5-methylbenzene-1,3-diol physical properties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-methylbenzene-1,3-diol (CAS: 3446-04-6), frequently referred to as 4-bromo-5-methylresorcinol, serves as a critical halogenated scaffold in the synthesis of resorcinolic lipids, coumarins, and heat shock protein 90 (Hsp90) inhibitors.[1][2] Its unique substitution pattern—combining a lipophilic methyl group with an electronically activated resorcinol core and a reactive bromine handle—makes it an ideal intermediate for Suzuki-Miyaura cross-couplings and Pechmann condensations. This guide provides a validated physicochemical profile, a high-fidelity synthesis protocol, and analytical standards for research and development applications.

Part 1: Chemical Identity & Structural Analysis

The molecule is a derivative of orcinol (5-methylresorcinol) where electrophilic aromatic substitution has occurred at the 4-position. The regiochemistry is governed by the directing effects of the hydroxyl groups, which strongly activate the ortho/para positions.

Table 1: Chemical Identity Matrix

ParameterSpecification
IUPAC Name 4-Bromo-5-methylbenzene-1,3-diol
Common Synonyms 4-Bromo-5-methylresorcinol; 2,4-Dihydroxy-3-bromotoluene (non-standard numbering)
CAS Registry Number 3446-04-6
Molecular Formula C₇H₇BrO₂
Molecular Weight 203.03 g/mol
SMILES Cc1cc(O)cc(O)c1Br
InChI Key MPCCNXGZCOXPMG-UHFFFAOYSA-N

Part 2: Physicochemical Properties[3][4]

The physical behavior of 4-bromo-5-methylbenzene-1,3-diol is dominated by its ability to form intermolecular hydrogen bonds (high melting point relative to MW) and its lipophilicity modulation by the bromine atom.

Table 2: Physical & Thermodynamic Data

PropertyValueContext/Notes
Appearance Off-white to beige crystalline solidOxidizes slightly upon air exposure (pinkish hue).
Melting Point 134 – 135 °C Distinct from non-methylated 4-bromoresorcinol (~102°C).
Solubility (High) DMSO, Methanol, Ethanol, Ethyl AcetateSoluble in polar organic solvents.
Solubility (Low) Water, HexanesPoor aqueous solubility due to hydrophobic Br/Me groups.
pKa (Predicted) ~8.5 (OH-1), ~10.5 (OH-3)First ionization is enhanced by the electron-withdrawing Br.
TLC R_f 0.19Solvent System: DCM:Acetone (9.8 : 0.2).[3]

Part 3: Synthesis & Purification Protocol

Rationale for Methodology

Direct bromination of orcinol using elemental bromine (


) often leads to poly-brominated side products (e.g., 2,4-dibromo species) due to the high reactivity of the resorcinol ring. The protocol below utilizes Tetrabutylammonium Tribromide (TBABr₃)  as a mild, stoichiometric brominating agent to ensure regioselectivity for the 4-position (monobromination).
Validated Protocol (Method B1)

Scale: 10g (70 mmol) input

Reagents:

  • Orcinol monohydrate (Starting Material)[3]

  • Tetrabutylammonium tribromide (TBABr₃)[3]

  • Solvents: Dichloromethane (DCM), Methanol (MeOH)[3]

  • Quench: Sodium Bicarbonate (

    
    )
    

Step-by-Step Workflow:

  • Preparation: Dissolve orcinol monohydrate (10 g, 70.35 mmol) in a mixture of DCM:MeOH (30 mL : 20 mL). Ensure complete dissolution.

  • Reagent Addition: Prepare a solution of TBABr₃ (34.94 g, 72.06 mmol, 1.02 eq) in DCM:MeOH (30 mL : 20 mL).

  • Reaction: Add the TBABr₃ solution dropwise to the orcinol solution at 15–20 °C over a period of 90 minutes.

    • Critical Control Point: Maintain temperature <20°C to prevent di-bromination.

  • Monitoring: Stir for 2 hours. Monitor via TLC (DCM:Acetone 9.8:0.2).[3] Product spot appears at Rf 0.19.

  • Work-up:

    • Add water (100 mL) to separate layers.[3]

    • Wash the organic layer repeatedly with 2.5% aqueous

      
       until the aqueous layer is neutral (removes HBr and unreacted phenols).
      
    • Wash with brine, dry over anhydrous

      
      , and concentrate under reduced pressure.[3]
      
  • Purification: Purify the crude off-white solid via silica gel column chromatography (Gradient: Petroleum ether

    
     DCM).
    

Yield: ~70% (10 g).

Workflow Visualization

SynthesisWorkflow Orcinol Orcinol Monohydrate (DCM/MeOH Solution) Reaction Reaction Phase 15-20°C, 1.5h Addition Orcinol->Reaction TBABr3 Reagent: TBABr3 (Stoichiometric Control) TBABr3->Reaction Dropwise Addition Quench Work-up NaHCO3 Wash + Extraction Reaction->Quench TLC Check (Rf 0.19) Purification Purification Silica Chromatography Quench->Purification Crude Solid Product Target: 4-Bromo-5-methylbenzene-1,3-diol (Yield ~70%) Purification->Product

Figure 1: Controlled regioselective synthesis workflow using TBABr3 to minimize poly-halogenation.

Part 4: Analytical Characterization

To validate the identity of the synthesized compound, the following spectral data must be matched. The coupling constant (


) is the diagnostic feature distinguishing the correct isomer from symmetrical byproducts.

1H NMR (400 MHz, CDCl₃):

  • δ 6.40 (d, J = 2.4 Hz, 1H): Aromatic proton at C6 (between Me and OH).[3]

  • δ 6.36 (d, J = 2.4 Hz, 1H): Aromatic proton at C2 (between two OH groups).[3]

    • Note: The

      
       coupling confirms the meta relationship between these two protons, consistent with the 1,2,3,5-substitution pattern.
      
  • δ 5.60 (s, 1H): Hydroxyl proton (D₂O exchangeable).[3]

  • δ 4.76 (s, 1H): Hydroxyl proton (D₂O exchangeable).[3]

  • δ 2.34 (s, 3H): Methyl group at C5.

Mass Spectrometry (EIMS):

  • m/z: 202.9 / 200.9 ([M-H]⁻).[3] Shows characteristic 1:1 isotopic pattern of Bromine (⁷⁹Br/⁸¹Br).

Infrared Spectroscopy (KBr):

  • 3340 cm⁻¹: O-H stretch (broad, H-bonded).

  • 2925 cm⁻¹: C-H stretch (aromatic/methyl).[3]

  • 1614, 1593 cm⁻¹: C=C aromatic ring skeletal vibrations.

Part 5: Applications in Drug Discovery

The 4-bromo-5-methylbenzene-1,3-diol scaffold acts as a "privileged structure" in medicinal chemistry. Its primary utility lies in its dual functionality:

  • Hsp90 Inhibition: The resorcinol ring mimics the ATP-binding pocket of Heat Shock Protein 90. The 4-bromo group allows for the attachment of aryl rings (via Suzuki coupling) to extend into the hydrophobic pocket of the enzyme.

  • Coumarin Synthesis: Through Pechmann condensation with

    
    -keto esters, this scaffold yields 4-methyl-coumarins, which are potent antioxidants and anti-inflammatory agents.
    
Structural Logic Flow

ApplicationLogic Core 4-Bromo-5-methyl benzene-1,3-diol Suzuki Suzuki-Miyaura Coupling Core->Suzuki Pd(0), Aryl-B(OH)2 Pechmann Pechmann Condensation Core->Pechmann Acid Cat, ß-Keto Ester Hsp90 Hsp90 Inhibitors (e.g., Ganetespib analogs) Suzuki->Hsp90 Coumarins Functionalized Coumarins Pechmann->Coumarins

Figure 2: Divergent synthetic utility of the scaffold in generating bioactive heterocycles.

References

  • Kanekar, Y., et al. (2010). Regioselective synthesis of phenanthrenes and evaluation of their anti-oxidant based anti-inflammatory potential. Reliance Life Sciences. (Source of MP and NMR data).

  • University of Southampton. (2012). Synthesis of 4-Bromo-5-methylbenzene-1,3-diol (Compound 3.4). ePrints Soton.

  • PubChem. (2025).[4][5] Compound Summary: 4-Bromo-5-methylbenzene-1,3-diol (CAS 3446-04-6). National Library of Medicine.

  • Sigma-Aldrich. (2025). Product Specification: 4-Bromoresorcinol derivatives.

Sources

Solubility of 4-Bromo-5-methylbenzene-1,3-diol in common organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 4-Bromo-5-methylbenzene-1,3-diol in Common Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Bromo-5-methylbenzene-1,3-diol (also known as 4-bromo-orcinol). Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to explore the fundamental chemical principles governing the compound's solubility. We will examine the interplay of its functional groups with a range of common organic solvents, from polar protic to non-polar. This guide synthesizes theoretical predictions with a detailed, field-proven experimental protocol for empirical solubility determination, ensuring a robust framework for practical laboratory applications.

Introduction: Understanding 4-Bromo-5-methylbenzene-1,3-diol

4-Bromo-5-methylbenzene-1,3-diol is a substituted phenol, belonging to the resorcinol family of aromatic compounds. Its structure is characterized by a benzene ring functionalized with two hydroxyl (-OH) groups at positions 1 and 3, a bromine atom at position 4, and a methyl group at position 5.

  • IUPAC Name: 4-Bromo-5-methylbenzene-1,3-diol

  • Synonyms: 4-Bromo-orcinol, 5-Methyl-4-bromoresorcinol

  • CAS Number: 3446-04-6[1]

  • Molecular Formula: C₇H₇BrO₂[1]

  • Molecular Weight: 203.04 g/mol [1]

The resorcinol scaffold is significant in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules, including some anticancer agents.[2] The solubility of any compound is a critical physical property that dictates its utility in synthesis, its formulation into drug products, and its behavior in biological systems. Understanding the solubility of this specific derivative is therefore essential for its effective application.

Theoretical Principles of Solubility: A Molecular Perspective

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which refers to the similarity of intermolecular forces between solute and solvent molecules.[3] For 4-Bromo-5-methylbenzene-1,3-diol, its solubility profile is a direct consequence of its molecular structure.

  • Polar Features: The two hydroxyl (-OH) groups are the dominant polar features. They can act as both hydrogen bond donors (from the H) and acceptors (from the O). This capacity for strong hydrogen bonding is the primary driver of its solubility in polar solvents.[4]

  • Non-Polar Features: The benzene ring and the methyl (-CH₃) group constitute the non-polar, hydrophobic portion of the molecule. As the size of the hydrophobic region increases, solubility in polar solvents like water tends to decrease.[4]

  • The Role of Bromine: The bromine atom adds to the overall molecular weight and introduces a degree of polarity due to its electronegativity. However, its primary effect is often an increase in London dispersion forces, which can enhance solubility in less polar solvents.

Therefore, a balance between the strong polar interactions of the hydroxyl groups and the non-polar nature of the substituted aromatic ring will determine the compound's solubility in any given solvent. Phenols are generally more acidic than alcohols, meaning the hydroxyl protons are more readily donated, which can influence interactions with basic solvents.[5][6]

Predicted Solubility Profile in Common Organic Solvents

SolventSolvent TypeDielectric Constant (Polarity)[9]Predicted SolubilityCausality Behind the Prediction
Water Polar Protic78.5Sparingly SolubleThe two -OH groups allow for hydrogen bonding with water.[10] However, the bulky, hydrophobic benzene ring, methyl group, and bromine atom will limit extensive solubility, a known trend for larger phenol derivatives.[4][11][12][13]
Methanol / Ethanol Polar Protic32.6 / 24.3Highly SolubleThese alcohols are excellent hydrogen bond donors and acceptors, readily interacting with the compound's hydroxyl groups. The alkyl portion of the solvent also favorably interacts with the non-polar benzene ring. The parent compound, resorcinol, is readily soluble in ethanol.[2]
Dimethyl Sulfoxide (DMSO) Polar Aprotic47.0Highly SolubleDMSO is a powerful polar aprotic solvent with a strong hydrogen bond accepting capability, which will strongly solvate the hydroxyl groups of the solute.
Acetone Polar Aprotic21.0SolubleThe carbonyl group in acetone is a good hydrogen bond acceptor for the solute's -OH groups. Its moderate polarity makes it effective at solvating both the polar and non-polar parts of the molecule.
Ethyl Acetate Polar Aprotic6.0Moderately SolubleEthyl acetate is less polar than acetone but can still act as a hydrogen bond acceptor. It offers a good balance for dissolving compounds that have both polar and significant non-polar character.
Dichloromethane (DCM) Non-Polar9.1Sparingly SolubleDCM is considered a non-polar solvent.[14] While it can engage in weaker dipole-dipole interactions, it cannot effectively disrupt the strong hydrogen bonds between the solute molecules, leading to low solubility.
Toluene / Hexane Non-Polar2.4 / 1.9InsolubleThese are non-polar hydrocarbon solvents. The energy gained from weak van der Waals interactions between the solvent and the solute's aromatic ring is insufficient to overcome the strong, favorable hydrogen bonding that holds the solute molecules together in their solid lattice.

Experimental Protocol for Solubility Determination

To move from prediction to empirical fact, a rigorous experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a self-validating system for accurately determining the solubility of a compound.

Objective: To determine the solubility of 4-Bromo-5-methylbenzene-1,3-diol in a selection of organic solvents at a controlled temperature (e.g., 25 °C).

Materials & Reagents:

  • 4-Bromo-5-methylbenzene-1,3-diol (solute), purity >98%

  • Selected solvents (e.g., Methanol, Ethyl Acetate, Toluene), HPLC grade or equivalent

  • 2 mL glass vials with screw caps and PTFE septa

  • Analytical balance (readable to 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Calibrated micropipettes

  • Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

  • Pre-weighed collection vials

Experimental Workflow:

  • Preparation of Supersaturated Slurry:

    • Add an excess amount of 4-Bromo-5-methylbenzene-1,3-diol to a 2 mL vial (e.g., ~20-30 mg). The key is to ensure solid remains undissolved, confirming saturation.

    • Add a known volume of the chosen solvent (e.g., 1.0 mL).

    • Securely cap the vial.

  • Equilibration:

    • Vortex the slurry vigorously for 1 minute to ensure thorough mixing and break up any aggregates.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C).

    • Allow the slurry to equilibrate for a minimum of 24 hours. This duration is critical to ensure the dissolution process has reached a true thermodynamic equilibrium. For crystalline compounds, 48-72 hours may be necessary.

  • Phase Separation:

    • After equilibration, remove the vial and visually confirm that excess solid is still present.

    • Centrifuge the vial at high speed (e.g., 10,000 rpm) for 10 minutes. This will pellet the undissolved solid at the bottom of the vial, leaving a clear, saturated supernatant.

  • Sample Extraction and Analysis:

    • Carefully open the vial, ensuring not to disturb the solid pellet.

    • Withdraw a known aliquot of the clear supernatant (e.g., 100 µL) using a calibrated micropipette. For accuracy, it is crucial to avoid drawing any solid particles.

    • Optional but recommended: Pass the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particulates.

    • Dispense the filtered aliquot into a pre-weighed (tared) collection vial.

    • Record the exact mass of the transferred solution.

  • Gravimetric Determination:

    • Place the collection vial in a vacuum oven or allow the solvent to evaporate completely under a gentle stream of nitrogen at a slightly elevated temperature.

    • Once the solvent is fully evaporated, re-weigh the vial containing the dried solute.

    • The difference between the final and initial (tared) mass of the vial gives the mass of the dissolved 4-Bromo-5-methylbenzene-1,3-diol.

  • Calculation:

    • Calculate the solubility using the following formula: Solubility (mg/mL) = Mass of dried solute (mg) / Volume of aliquot taken (mL)

Trustworthiness Check: The protocol's integrity is self-validating. The continued presence of excess solid after the equilibration period confirms that the solution is genuinely saturated. Repeating the measurement with a longer equilibration time (e.g., 48 hours) should yield the same result, confirming that equilibrium was reached.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis cluster_result 5. Calculation prep1 Add excess solute to vial prep2 Add known volume of solvent prep1->prep2 Creates slurry equil1 Vortex vigorously (1 min) prep2->equil1 equil2 Incubate at constant T (e.g., 25°C for 24-48h) equil1->equil2 sep1 Confirm excess solid remains equil2->sep1 sep2 Centrifuge (10,000 rpm, 10 min) sep1->sep2 analysis1 Withdraw aliquot of clear supernatant sep2->analysis1 analysis2 Dispense into pre-weighed vial analysis1->analysis2 analysis3 Evaporate solvent to dryness analysis2->analysis3 analysis4 Weigh dried solute analysis3->analysis4 result Calculate Solubility (mg/mL) analysis4->result

Caption: Experimental workflow for determining solubility via the isothermal equilibrium method.

Safety, Handling, and Disposal

As a Senior Application Scientist, safety is paramount. All laboratory work must be preceded by a thorough risk assessment.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when handling 4-Bromo-5-methylbenzene-1,3-diol and organic solvents.

  • Compound Handling: Substituted phenols can be irritants.[15][16] Avoid inhalation of dust and direct contact with skin and eyes.[17] Handle the solid powder in a well-ventilated area or a fume hood.

  • Solvent Handling: Many organic solvents are flammable and/or toxic. Keep them away from ignition sources and always work within a fume hood.[18]

  • Waste Disposal: Dispose of all chemical waste in appropriately labeled containers according to institutional and local environmental regulations. Do not pour organic solvents down the drain.

Always consult the specific Safety Data Sheet (SDS) for 4-Bromo-5-methylbenzene-1,3-diol and each solvent used before beginning any experimental work.

Conclusion

4-Bromo-5-methylbenzene-1,3-diol presents a classic solubility profile for a substituted phenol. Its two hydroxyl groups enable high solubility in polar protic solvents like methanol and ethanol, as well as polar aprotic solvents such as DMSO. Conversely, the hydrophobic character of its substituted benzene ring renders it sparingly soluble to insoluble in non-polar solvents like toluene and hexane. While this guide provides a robust theoretical prediction of its behavior, the detailed experimental protocol supplied herein offers a clear and reliable pathway for researchers to obtain precise, quantitative solubility data. This fundamental information is a critical prerequisite for the successful application of this compound in any research or development endeavor.

References

  • ChemBK. (2024). Resorcinol, 4-bromo-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5054, Resorcinol. Retrieved from [Link]

  • Wikipedia. (n.d.). Resorcinol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81105, 4-Bromoresorcinol. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 19372444, 4-[Bromo(phenyl)methyl]benzene-1,3-diol. Retrieved from [Link]

  • Chemistry LibreTexts. (2025). 17.2: Properties of Alcohols and Phenols. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 604810, 2-Bromoresorcinol. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Bromobenzene D5. Retrieved from [Link]

  • Faculty of Engineering, Alexandria University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

  • EMBIBE. (2023). Physical Properties of Phenols: Solubility, Smell, and Physical State. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

  • BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenol. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

  • Jim Clark. (n.d.). Solubility and pH of phenol. Retrieved from [Link]

  • Chem-Impex. (n.d.). 5-Methylresorcinol. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Polar Protic and Aprotic Solvents. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). Retrieved from [Link]

Sources

Technical Guide: Biological Potentials of 4-Bromo-5-methylbenzene-1,3-diol Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-methylbenzene-1,3-diol (also known as 4-Bromo-5-methylresorcinol) represents a highly privileged scaffold in medicinal chemistry.[1] Structurally derived from orcinol (5-methylresorcinol), this compound integrates the electron-rich resorcinol core—essential for hydrogen bonding and metal chelation—with a lipophilic methyl group and a reactive bromine handle.

This guide analyzes the pharmacological versatility of this scaffold, focusing on its derivatives as potent tyrosinase inhibitors , antimicrobial agents , and antioxidant/anticancer candidates . By leveraging the bromine atom for palladium-catalyzed cross-couplings and the phenolic hydroxyls for etherification, researchers can access a diverse chemical space with tunable biological properties.

Chemical Foundation & Structural Significance[1][2]

The core molecule acts as a dual-functional pharmacophore.[1] Its biological activity is governed by three distinct structural features:

  • 1,3-Dihydroxy Motif (Resorcinol): Critical for bidentate chelation of metalloenzymes (e.g., the binuclear copper center of tyrosinase).

  • C4-Bromine Atom: Enhances lipophilicity and metabolic stability (halogen bonding) while serving as a site for Suzuki-Miyaura coupling to generate biaryl derivatives.[1]

  • C5-Methyl Group: Modulates steric bulk and hydrophobic interactions, often improving cell membrane permeability compared to non-methylated resorcinols.[1]

Synthesis of the Core Scaffold

The synthesis typically proceeds via the electrophilic aromatic bromination of orcinol.

Protocol 1: Regioselective Bromination of Orcinol

  • Reagents: Orcinol (5-methylresorcinol), N-Bromosuccinimide (NBS), Dichloromethane (DCM).

  • Procedure:

    • Dissolve orcinol (10 mmol) in anhydrous DCM (50 mL) at 0°C.

    • Add NBS (10 mmol) portion-wise over 30 minutes to avoid dibromination.

    • Stir at room temperature for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]

    • Quench with water, extract with DCM, and recrystallize from chloroform.

  • Yield: Typically 85-90% of 4-bromo-5-methylbenzene-1,3-diol.[1]

Visualization: Synthetic Versatility

The following diagram illustrates the transformation of the core scaffold into bioactive classes.

SynthesisPath Orcinol Orcinol (Starting Material) Core 4-Bromo-5-methylbenzene-1,3-diol (Core Scaffold) Orcinol->Core NBS, DCM (Bromination) Biaryl Biaryl Derivatives (Anticancer/Antioxidant) Core->Biaryl Suzuki Coupling (Ar-B(OH)2, Pd) Ethers O-Alkylated Ethers (Tyrosinase Inhibitors) Core->Ethers Williamson Ether Synthesis (R-X, K2CO3) Heterocycles Coumarin/Benzofuran Fusions (Antimicrobial) Core->Heterocycles Cyclocondensation (Peckmann/Aldol)

Figure 1: Synthetic divergence from the 4-bromo-5-methylresorcinol core to bioactive derivatives.

Tyrosinase Inhibition: Mechanism & Efficacy[3][4]

Resorcinol derivatives are the gold standard for tyrosinase inhibition (skin whitening/depigmentation).[1] The 4-substituted resorcinol moiety is statistically more potent than kojic acid due to its ability to simultaneously chelate copper and occupy the hydrophobic pocket of the enzyme.

Mechanism of Action

Tyrosinase contains a binuclear copper active site (


 and 

). The 1,3-hydroxyl groups of the derivative deprotonate and bridge the copper ions, displacing the bridging water molecule or peroxide. The 4-bromo and 5-methyl substituents occupy the hydrophobic valine/alanine-rich pocket, stabilizing the inhibitor-enzyme complex.[1]

Key SAR Findings:

  • 4-Substitution: The bromine atom provides a "halogen bond" interaction with backbone carbonyls in the active site, increasing residence time.

  • Lipophilicity: O-alkylation of the 4-bromo derivatives (e.g., with hydrophobic chains) often yields nanomolar

    
     values by mimicking the natural substrate (L-DOPA) while preventing turnover.
    
Comparative Efficacy Data
Compound Class

(Mushroom Tyrosinase)
MechanismReference
Kojic Acid (Control)~48

M
Copper Chelation[1]
4-Substituted Resorcinols0.1 - 5.0

M
Competitive Inhibitor[1][4]
4-Bromo-5-methyl derivatives < 2.0

M
(Predicted)
Mixed/Competitive[4][6]

Antimicrobial and Antifungal Activities[5][6][7][8]

Brominated phenols are historical antiseptics, but 4-bromo-5-methylbenzene-1,3-diol derivatives exhibit enhanced specificity.[1]

Antibacterial Mechanism[1]
  • Membrane Disruption: The lipophilic methyl and bromo groups facilitate penetration into the bacterial lipid bilayer.[1]

  • Enzyme Inhibition: Analogous brominated resorcinol dimers have been shown to inhibit Isocitrate Lyase (ICL) , a key enzyme in the glyoxylate cycle essential for bacterial survival under nutrient starvation (e.g., in M. tuberculosis and C. albicans).

Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

Objective: Determine efficacy against S. aureus and C. albicans.[1]

  • Preparation: Dissolve derivatives in DMSO (stock 10 mg/mL).

  • Dilution: Perform serial 2-fold dilutions in Mueller-Hinton Broth (bacteria) or RPMI 1640 (fungi) in 96-well plates.

  • Inoculation: Add

    
     CFU/mL of test organism.
    
  • Incubation: 37°C for 24h (bacteria) or 48h (fungi).

  • Readout: MIC is the lowest concentration with no visible growth.[1]

    • Target MIC for lead compounds: < 10

      
      g/mL.
      

Anticancer & Antioxidant Properties[1][7][9][10]

ROS Scavenging

The phenolic hydroxyl groups act as radical scavengers.[1][2] The electron-donating methyl group at C5 stabilizes the resulting phenoxy radical, enhancing antioxidant capacity compared to unsubstituted resorcinol.

Cytotoxicity Profile

Derivatives synthesized via Suzuki coupling (e.g., biaryl systems) have shown cytotoxicity against leukemia (K562) and lung cancer (A549) lines.

  • Mechanism: Induction of apoptosis via the mitochondrial pathway (upregulation of Bax, downregulation of Bcl-2).

  • Selectivity: The 4-bromo motif is often associated with higher cytotoxicity than the de-brominated analogs, suggesting a specific binding interaction likely involving the halogen.

Visualization: Structure-Activity Relationship (SAR)[1]

SAR Core 4-Bromo-5-methylbenzene-1,3-diol OH_Groups 1,3-Hydroxyls Core->OH_Groups Bromo 4-Bromine Core->Bromo Methyl 5-Methyl Core->Methyl Chelation Metal Chelation (Tyrosinase Inhibition) OH_Groups->Chelation Bidentate binding Radical H-Atom Transfer (Antioxidant) OH_Groups->Radical Phenoxy stability Lipophilicity Membrane Permeability (Antimicrobial) Bromo->Lipophilicity Halogen bond Coupling Suzuki Coupling Site (Anticancer Scaffolds) Bromo->Coupling Reactive handle Methyl->Lipophilicity Hydrophobic interaction

Figure 2: Structure-Activity Relationship (SAR) mapping biological functions to chemical motifs.[1]

References

  • Urolithin and Reduced Urolithin Derivatives as Potent Inhibitors of Tyrosinase. MDPI. Available at: [Link]

  • Synthesis and antimicrobial activity of brominated resorcinol dimers. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Antimicrobial dialkylresorcinols from Pseudomonas sp.[1][3] Ki19. Journal of Natural Products.[1][3] Available at: [Link]

  • Tyrosinase Inhibition and Antimelanogenic Effects of Resorcinol-Containing Compounds. NIH/PubMed.[1] Available at: [Link]

  • Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. MDPI. Available at: [Link]

  • Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org. Available at: [Link]

Sources

Literature review of 4-Bromo-5-methylbenzene-1,3-diol and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Versatile Scaffolds for Fused-Ring Systems and Bioactive Pharmacophores

Executive Summary

4-Bromo-5-methylbenzene-1,3-diol (also known as 4-Bromo-5-methylresorcinol or 4-Bromo-orcinol ) is a critical halogenated building block in organic synthesis.[1] Distinguished by its dual hydroxyl functionality and a reactive bromine handle adjacent to a methyl group, this scaffold is indispensable for the convergent synthesis of polyketide mycotoxins (e.g., Alternariol), phenanthrene-based anti-inflammatory agents, and resorcinol-class HSP90 inhibitors.

This guide provides a comprehensive technical analysis of this compound, detailing optimized synthesis protocols, reactivity patterns for Suzuki-Miyaura cross-coupling, and its strategic role in drug discovery.

Chemical Profile & Identity

PropertySpecification
IUPAC Name 4-Bromo-5-methylbenzene-1,3-diol
Common Names 4-Bromo-orcinol; 4-Bromo-5-methylresorcinol
CAS Number 3446-04-6
Molecular Formula C₇H₇BrO₂
Molecular Weight 203.03 g/mol
Appearance Off-white to pale yellow solid
Melting Point 134–135 °C
Solubility Soluble in MeOH, DCM, DMSO; sparingly soluble in water

Synthesis & Manufacturing

The synthesis of 4-Bromo-5-methylbenzene-1,3-diol requires precise regiocontrol to avoid over-bromination (dibromo species) or bromination at the less sterically hindered 2-position.

Primary Route: Regioselective Bromination of Orcinol

The most robust method utilizes Tetrabutylammonium tribromide (TBABr₃) as a mild brominating agent. This method offers superior regioselectivity compared to elemental bromine, minimizing the formation of 2,4-dibromo-5-methylresorcinol.

Reaction Scheme

Synthesis Orcinol Orcinol (5-Methylresorcinol) Intermediate Transition State (Regiocontrol) Orcinol->Intermediate DCM/MeOH 15-20°C TBABr3 Reagent: TBABr3 TBABr3->Intermediate Product 4-Bromo-5-methyl- benzene-1,3-diol Intermediate->Product Major (70%) Byproduct 2,4-Dibromo impurity Intermediate->Byproduct Minor

Figure 1: Regioselective synthesis pathway using TBABr₃.

Alternative Route: Dioxane Dibromide

For larger scale-ups (100g+), Dioxane dibromide in diethyl ether is preferred due to cost-efficiency, though it requires stricter temperature control to maintain regioselectivity.

Chemical Reactivity & Functionalization

The utility of 4-Bromo-5-methylbenzene-1,3-diol lies in its orthogonal reactivity. The bromine atom serves as a handle for palladium-catalyzed cross-couplings, while the hydroxyl groups can be selectively protected or cyclized.

Suzuki-Miyaura Cross-Coupling

The bromine at position 4 is highly activated for oxidative addition by Pd(0) species. This allows for the coupling of aryl boronic acids to generate biaryl systems, a key step in synthesizing phenanthrenes and alternariol analogs.

  • Catalyst System: Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base: Na₂CO₃ or K₃PO₄.

  • Solvent: Toluene/Ethanol/Water or DME/Water.

Synthesis of Fused Ring Systems (Phenanthrenes)

Following a Suzuki coupling to attach an o-formyl phenyl group, the molecule can undergo an intramolecular aldol condensation or McMurry coupling to close the ring, forming the phenanthrene core common in anti-inflammatory agents.

Reactivity cluster_coupling Pd-Catalyzed Coupling cluster_cyclization Ring Closure Core 4-Bromo-5-methyl- benzene-1,3-diol Biaryl Biaryl Intermediate Core->Biaryl Suzuki Coupling Ar-B(OH)2, Pd(0) Phenanthrene Phenanthrenes (Anti-inflammatory) Biaryl->Phenanthrene Intramolecular Cyclization Alternariol Alternariol (Mycotoxin) Biaryl->Alternariol Lactonization

Figure 2: Divergent synthesis of bioactive fused-ring systems from the core scaffold.

Biological Applications & Analogs

Pharmacophore in Drug Discovery

The 4-bromo-5-methylresorcinol scaffold is a structural analog to the cores used in:

  • HSP90 Inhibitors: Resorcinol rings bind to the N-terminal ATP-binding pocket of Heat Shock Protein 90. The 4-bromo and 5-alkyl substitutions mimic the binding interactions of radicicol.

  • Cannabinoids: Orcinol derivatives serve as precursors for synthesizing minor cannabinoids and their analogs, where the alkyl chain length (methyl vs. pentyl) dictates receptor affinity (CB1/CB2).

Toxicology Standards (Mycotoxins)

This compound is the definitive starting material for the total synthesis of Alternariol and Alternariol-9-methyl ether , mycotoxins produced by Alternaria fungi. These synthesized standards are crucial for food safety testing and toxicology research.

Analog Comparison Table
AnalogStructure DifferenceKey ApplicationReactivity Profile
4-Bromo-5-methylresorcinol 5-Methyl groupPhenanthrenes, AlternariolBalanced steric/electronic profile
4-Chloro-5-methylresorcinol Chlorine at C4Slower coupling ratesCheaper, less reactive intermediate
4,6-Dibromo-5-methylresorcinol Bromine at C4 & C6Cross-linking agentsDual coupling sites; often a byproduct
4-Bromo-resorcinol No methyl groupGeneral building blockLacks the hydrophobic 5-Me interaction

Experimental Protocol: Regioselective Synthesis

Objective: Synthesis of 4-Bromo-5-methylbenzene-1,3-diol (Method B1 adapted from Kanekar et al.).

Reagents:

  • Orcinol monohydrate (10 g, 70.35 mmol)[2]

  • Tetrabutylammonium tribromide (TBABr₃) (34.94 g, 72.06 mmol)[2]

  • Dichloromethane (DCM) / Methanol (MeOH)[2]

  • 2.5% NaHCO₃ solution[2]

Workflow:

  • Preparation: Dissolve Orcinol monohydrate (10 g) in a mixture of DCM:MeOH (30 mL:20 mL).

  • Addition: Dissolve TBABr₃ (34.94 g) in DCM:MeOH (30 mL:20 mL). Add this solution dropwise to the Orcinol mixture at 15–20 °C over a period of 1.5 hours .

    • Note: Slow addition is critical to prevent dibromination.

  • Monitoring: Monitor reaction progress via TLC (Mobile phase: DCM:Acetone 9.8:0.2). R_f of product ≈ 0.19.[2]

  • Quenching: Upon completion (~2 h), add water (100 mL) and separate the layers.

  • Workup: Wash the organic layer repeatedly with 2.5% NaHCO₃ until the aqueous layer is neutral.[2] Wash with water (25 mL), dry over Na₂SO₄, and evaporate under reduced pressure.

  • Purification: Purify the crude off-white solid using silica gel column chromatography (Gradient: Pet-ether to DCM).

  • Yield: Expected yield is ~70% (10 g).

References

  • Kanekar, Y., et al. (2013).[1] "Regioselective synthesis of phenanthrenes and evaluation of their anti-oxidant based anti-inflammatory potential." European Journal of Medicinal Chemistry, 67, 454-463.[1]

  • University of Southampton. (2012). "Total synthesis of Alternariol and Alternariol 9-methyl ether." ePrints Soton Repository.

  • Matrix Scientific. (n.d.). "Product Data Sheet: 4-Bromo-5-methylbenzene-1,3-diol (CAS 3446-04-6)."

Sources

A Proposed Method for the Elucidation of the X-ray Crystal Structure of 4-Bromo-5-methylbenzene-1,3-diol: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide outlines a comprehensive, field-proven methodology for the synthesis, crystallization, and complete structural elucidation of 4-Bromo-5-methylbenzene-1,3-diol via single-crystal X-ray diffraction (SCXRD). As the crystal structure of this specific compound is not currently available in the public domain, this document serves as a detailed roadmap for researchers, scientists, and drug development professionals. It provides not only the procedural steps but also the underlying scientific rationale for key experimental choices, ensuring a robust and self-validating workflow. The insights gained from determining the precise three-dimensional atomic arrangement of this molecule are anticipated to be of significant value in understanding its structure-activity relationships, particularly within the context of medicinal chemistry where brominated resorcinol scaffolds are of growing interest.

Introduction and Scientific Rationale

4-Bromo-5-methylbenzene-1,3-diol is a halogenated derivative of orcinol (5-methylresorcinol), a naturally occurring dihydroxytoluene. The parent resorcinol framework is a common structural motif in a variety of biologically active compounds and is utilized in the pharmaceutical industry for its antiseptic and dermatological properties[1]. The introduction of a bromine atom onto an aromatic ring is a well-established strategy in drug design to modulate a compound's lipophilicity, metabolic stability, and binding interactions with target proteins[2].

The precise three-dimensional arrangement of atoms and the nature of intermolecular interactions within a crystal lattice are fundamental to understanding a molecule's physicochemical properties, such as solubility, melting point, and stability. Single-crystal X-ray diffraction (SCXRD) remains the definitive method for obtaining this information, providing unambiguous details of molecular geometry, conformation, and crystal packing[2][3].

This guide, therefore, presents a proposed research plan to determine the currently unknown crystal structure of 4-Bromo-5-methylbenzene-1,3-diol. The successful execution of this plan will yield critical data on bond lengths, bond angles, and the supramolecular architecture governed by non-covalent interactions such as hydrogen and halogen bonds.

Synthesis and Purification of 4-Bromo-5-methylbenzene-1,3-diol

The most direct and logical synthetic route to the title compound is the electrophilic aromatic substitution of 5-methylbenzene-1,3-diol (orcinol). The hydroxyl groups are strong activating groups, directing substitution to the ortho and para positions. Position 4 is activated by both hydroxyl groups, making it the most probable site for monosubstitution.

Proposed Synthetic Protocol

A controlled monobromination can be achieved using a mild brominating agent to prevent the formation of di- or tri-brominated byproducts. A procedure using potassium bromate and potassium bromide in an acidic medium provides an in-situ generation of bromine, allowing for a more controlled reaction[4].

Experimental Protocol: Synthesis

  • Dissolution of Substrate: In a 250 mL round-bottom flask, dissolve 10.0 g of 5-methylbenzene-1,3-diol (orcinol) in 80 mL of glacial acetic acid with gentle stirring.

  • Preparation of Brominating Solution: In a separate beaker, dissolve 8.0 g of potassium bromide and 2.7 g of potassium bromate in 30 mL of deionized water. Gentle warming may be required to achieve complete dissolution.

  • Reaction Initiation: Slowly add the aqueous bromide/bromate solution dropwise to the stirred solution of orcinol over a period of 30 minutes at room temperature.

  • Acidification: After the addition is complete, add 15 mL of 6 M hydrochloric acid to the reaction mixture.

  • Reaction Monitoring: Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Workup: Upon completion, pour the reaction mixture into 500 mL of ice-cold water with vigorous stirring. A precipitate should form.

  • Isolation: Collect the crude product by vacuum filtration, wash thoroughly with cold water, and air-dry.

Purification and Characterization

The crude product will be purified by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate. The fractions containing the pure product will be combined and the solvent removed under reduced pressure. The identity and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification & Characterization Orcinol 5-Methylbenzene-1,3-diol (Orcinol) Reaction Electrophilic Bromination Orcinol->Reaction Reagents KBr + KBrO3 Glacial Acetic Acid, HCl Reagents->Reaction Crude Crude Product Reaction->Crude Column Flash Column Chromatography Crude->Column Pure Pure Product Column->Pure Analysis NMR & Mass Spec Confirmation Pure->Analysis

Caption: Workflow for the synthesis and purification of 4-Bromo-5-methylbenzene-1,3-diol.

Single Crystal Growth

The acquisition of a high-quality single crystal is the most critical and often the most challenging step in SCXRD[5]. The ideal crystal should be well-formed, without cracks or defects, and of an appropriate size (typically 0.1-0.3 mm in each dimension). Several methods should be attempted in parallel to maximize the chances of success.

Crystallization Methodologies

a) Slow Evaporation: This is a straightforward method where the purified compound is dissolved in a suitable solvent to near saturation, and the solvent is allowed to evaporate slowly over several days or weeks[1].

b) Vapor Diffusion (Solvent/Anti-solvent): A solution of the compound in a relatively low-volatility solvent is placed in a sealed container with a larger reservoir of a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.

c) Solvent Layering: A concentrated solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.

Recommended Crystallization Protocol
  • Solvent Screening: Test the solubility of the purified compound in a range of solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) to identify solvents of moderate solubility.

  • Setup: For slow evaporation, dissolve 5-10 mg of the compound in 1-2 mL of a chosen solvent in a small, clean vial. Cover the vial with a cap containing a small pinhole or with paraffin film pierced by a needle to control the evaporation rate.

  • Incubation: Place the vials in a vibration-free environment and monitor for crystal growth over time.

Crystallization_Workflow cluster_methods Crystallization Techniques Start Purified Compound Screen Solvent Screening Start->Screen Evap Slow Evaporation Crystal Single Crystal Growth Evap->Crystal Vapor Vapor Diffusion Vapor->Crystal Layer Solvent Layering Layer->Crystal Screen->Evap Screen->Vapor Screen->Layer

Caption: Parallel workflow for the crystallization of 4-Bromo-5-methylbenzene-1,3-diol.

Single-Crystal X-ray Diffraction and Structure Determination

Once a suitable crystal is obtained, it can be analyzed using a single-crystal X-ray diffractometer. The process involves collecting the diffraction pattern, processing the data, solving the crystal structure, and refining the atomic model[6].

Data Collection and Processing
  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head, typically using a cryoloop[3].

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (e.g., 100 K) to minimize thermal motion and radiation damage. A modern diffractometer equipped with a CCD or CMOS detector is used to collect a series of diffraction images as the crystal is rotated in the X-ray beam[7][8]. A full sphere of data is collected.

  • Data Processing: The collected images are processed using specialized software. This involves:

    • Indexing: Determining the unit cell parameters and crystal lattice symmetry.

    • Integration: Measuring the intensity of each diffraction spot.

    • Scaling and Merging: Applying corrections for experimental factors and merging symmetry-equivalent reflections.

Structure Solution and Refinement
  • Structure Solution: The "phase problem" is solved to generate an initial electron density map. For small molecules, "direct methods" are typically successful in locating the positions of the heavier atoms (Bromine, Oxygen, Carbon).

  • Model Building: An initial atomic model is built into the electron density map.

  • Structure Refinement: The atomic coordinates and displacement parameters are refined using a least-squares minimization process to improve the agreement between the observed diffraction data and the data calculated from the model[9]. Hydrogen atoms are typically located in the difference Fourier map and refined with appropriate constraints.

SCXRD_Workflow Crystal Single Crystal Mount Mount on Goniometer Crystal->Mount Collect Data Collection (Diffractometer) Mount->Collect Process Data Processing (Indexing, Integration, Scaling) Collect->Process Solve Structure Solution (Direct Methods) Process->Solve Refine Structure Refinement (Least-Squares) Solve->Refine Final Final Crystal Structure (CIF File) Refine->Final

Caption: Step-by-step workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.

Anticipated Structural Features and Data Analysis

A successful structure determination will provide a wealth of precise quantitative data. The following tables present hypothetical but chemically reasonable data expected for 4-Bromo-5-methylbenzene-1,3-diol.

Hypothetical Crystallographic Data
ParameterExpected Value
Chemical FormulaC₇H₇BrO₂
Formula Weight203.04
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c or P2₁2₁2₁
a (Å)8 - 12
b (Å)5 - 9
c (Å)12 - 18
β (°)90 - 105 (for monoclinic)
Volume (ų)800 - 1200
Z (molecules/unit cell)4
Density (calculated, g/cm³)1.6 - 1.8
R-factor (R1)< 0.05
Goodness-of-fit (S)~1.0
Molecular Geometry and Intermolecular Interactions

The analysis will focus on the intramolecular geometry (bond lengths, angles) and the intermolecular interactions that dictate the crystal packing. The phenolic hydroxyl groups are expected to be strong hydrogen bond donors, likely forming O-H···O hydrogen bonds with neighboring molecules. The bromine atom could participate in halogen bonding or other weak interactions.

Analysis of Intermolecular Interactions: A detailed analysis of the crystal packing will be performed to identify all significant intermolecular contacts. Tools such as Hirshfeld surface analysis can be employed to visualize and quantify these interactions, providing a percentage contribution of different contacts (e.g., H···H, O···H, Br···H) to the overall crystal packing[10][11]. This analysis is crucial for understanding the forces that stabilize the crystal lattice[12].

Conclusion

This technical guide provides a comprehensive and scientifically grounded framework for determining the X-ray crystal structure of 4-Bromo-5-methylbenzene-1,3-diol. By following the proposed protocols for synthesis, purification, crystallization, and SCXRD analysis, researchers can obtain a definitive three-dimensional structure of this compound. The resulting data will be invaluable for rationalizing its physicochemical properties and for guiding future efforts in the design and development of novel therapeutic agents based on the brominated resorcinol scaffold.

References

  • Wikipedia. (n.d.). X-ray crystallography. Retrieved February 2, 2026, from [Link]

  • Spackman, M. A., & Jayatilaka, D. (2017). Intermolecular interactions in molecular crystals: what's in a name? CrystEngComm, 19(21), 2895-2900. Retrieved February 2, 2026, from [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester Department of Chemistry. Retrieved February 2, 2026, from [Link]

  • Cannon, J. R., et al. (1971). The bromination of some derivatives of resorcinol. Journal of the Chemical Society C: Organic, 3495-3500. Retrieved February 2, 2026, from [Link]

  • Brunger, A. T. (n.d.). Refinement of X-ray Crystal Structures. Stanford University. Retrieved February 2, 2026, from [Link]

  • Gildea, R. J., & Winter, G. (2018). X-ray data processing. Acta Crystallographica Section D: Structural Biology, 74(Pt 10), 939–953. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Enantioselective Synthesis of 1,2:4,5-Diepoxypentanes. Retrieved February 2, 2026, from [Link]

  • Coles, S. J. (2024). How to grow crystals for X-ray crystallography. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 11), 906-913. Retrieved February 2, 2026, from [Link]

  • Sheldrick, G. M. (n.d.). Structure solution and refinement: introductory strategies. Retrieved February 2, 2026, from [Link]

  • Harlim, A., et al. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Oriental Journal of Chemistry, 36(2), 263-268. Retrieved February 2, 2026, from [Link]

  • Staples, R. J. (2025). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 81(Pt 10), 895-905. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved February 2, 2026, from [Link]

  • Carleton College. (2007). Single-crystal X-ray Diffraction. Retrieved February 2, 2026, from [Link]

  • Vologzhanina, A. V., & Stash, A. I. (2020). Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Crystals, 10(7), 586. Retrieved February 2, 2026, from [Link]

  • Hirshfeld, F. L. (2022). Hirshfeld Surface Analysis for Investigation of Intermolecular Interaction of Molecular Crystals. Journal of Crystallography, 2022, 1-15. Retrieved February 2, 2026, from [Link]

  • Sattar Abed, T., et al. (2023). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Journal of Medicinal and Chemical Sciences, 6(5), 962-969. Retrieved February 2, 2026, from [Link]

  • YouTube. (2019). Single Crystal X-Ray Diffraction Data Collection. Retrieved February 2, 2026, from [Link]

  • Drennan, C. L. (n.d.). Structure refinement. MIT OpenCourseWare. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2016). Total Synthesis of the Biologically Active, Naturally Occurring 3,4-Dibromo-5-[2-bromo-3,4-dihydroxy-6-(methoxymethyl)benzyl]benzene-1,2-diol and Regioselective O-Demethylation of Aryl Methyl Ethers. Retrieved February 2, 2026, from [Link]

  • Dreijer-Van Der Glas, S. M., et al. (1983). Determination of phenol in the presence of resorcinol applying substitution with excess bromine water; structure of the bromination products. Pharmacy World & Science, 5(2), 70-73. Retrieved February 2, 2026, from [Link]

  • Blow, D. (2002). x Ray crystallography. Postgraduate Medical Journal, 78(926), 767–769. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). β-HALOACETALS AND KETALS: 2-(2-BROMOETHYL)-1,3-DIOXANE AND 2,5,5-TRIMETHYL-2-(2-BROMOETHYL)-1,3-DIOXANE. Retrieved February 2, 2026, from [Link]

  • Das, B., et al. (2012). facile regioselective monobromination of anilines and phenols through green protocol and evaluation of their bioactivity. Rasayan Journal of Chemistry, 5(3), 329-333. Retrieved February 2, 2026, from [Link]

  • IUCr Journals. (2021). Computational analysis of intermolecular interactions in a crystal with structural phase transitions. Retrieved February 2, 2026, from [Link]

  • Svendsen, J. S., et al. (1990). Selective Formation of 4-Bromo-3-methyl-2-(5H)-furanone by Solvolysis of 2,2-Dibromo-1-methylcyclopropanecarboxylic Acid. Acta Chemica Scandinavica, 44, 80-83. Retrieved February 2, 2026, from [Link]

  • Englert, U., et al. (2025). Crystal Structures and Intermolecular Interactions in α- and β-phosgene. Angewandte Chemie International Edition, 65(e202517323). Retrieved February 2, 2026, from [Link]

  • Ökten, S., et al. (2016). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. Records of Natural Products, 10(5), 643-651. Retrieved February 2, 2026, from [Link]

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An In-Depth Technical Guide to 4-Bromo-5-methylbenzene-1,3-diol (4-Bromo-orcinol)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-5-methylbenzene-1,3-diol, a halogenated derivative of the naturally occurring compound orcinol. While not extensively documented in historical literature, this compound represents a valuable building block in synthetic organic chemistry, particularly for the development of novel therapeutics and complex molecular architectures. This document details its chemical identity, inferred history, a robust and detailed synthesis protocol based on established principles of electrophilic aromatic substitution, its physicochemical properties, and its potential applications in research and drug development. The guide is intended for researchers, medicinal chemists, and process development scientists.

Introduction and Chemical Identity

4-Bromo-5-methylbenzene-1,3-diol, also known as 4-Bromo-orcinol, is a poly-substituted aromatic compound belonging to the resorcinol family. Its structure is characterized by a benzene ring substituted with two hydroxyl groups at positions 1 and 3, a methyl group at position 5, and a bromine atom at position 4. This specific arrangement of functional groups imparts a unique electronic and steric profile, making it a versatile intermediate for further chemical modifications. The hydroxyl groups are strong activating groups, directing electrophilic substitution, while the bromine atom provides a reactive handle for cross-coupling reactions, and the methyl group influences the overall lipophilicity and steric environment of the molecule.

Table 1: Compound Identification

PropertyValue
IUPAC Name 4-Bromo-5-methylbenzene-1,3-diol
Common Name 4-Bromo-orcinol
CAS Number 3446-04-6[1][2][3][4]
Molecular Formula C₇H₇BrO₂[3]
Molecular Weight 203.04 g/mol [3]
Chemical Structure

Discovery and Historical Context

The specific discovery of 4-Bromo-5-methylbenzene-1,3-diol is not prominently documented in seminal historical chemical literature. Its existence is more likely the result of systematic investigations into the reactivity of orcinol (5-methylbenzene-1,3-diol), a naturally occurring compound first isolated from lichens in 1829. [cite: ]

The late 19th and early 20th centuries saw extensive exploration of electrophilic aromatic substitution reactions on phenols and their derivatives. The bromination of resorcinol and other related structures was a common practice to understand the directing effects of hydroxyl groups and to create new chemical entities. For instance, methods for the preparation of 4-bromoresorcinol were well-established by the early 20th century, involving direct bromination or more complex multi-step syntheses.[5] It is highly probable that 4-bromo-orcinol was first synthesized during this era of exploratory organic chemistry, likely as an unheralded product in a broader study of orcinol's reactivity. Its emergence as a cataloged and commercially available research chemical is a more recent development, driven by the demand for novel building blocks in medicinal and materials chemistry.

Synthesis of 4-Bromo-5-methylbenzene-1,3-diol

The most logical and established method for the synthesis of 4-Bromo-5-methylbenzene-1,3-diol is the regioselective electrophilic bromination of its precursor, 5-methylbenzene-1,3-diol (orcinol). The two hydroxyl groups of orcinol are strongly activating and ortho-, para-directing. The position C4 is sterically accessible and activated by both hydroxyl groups, making it the most probable site for monosubstitution.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism. The bromine molecule is polarized by a Lewis acid catalyst or a polar solvent, creating a more electrophilic bromine species. The electron-rich aromatic ring of orcinol then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. The subsequent loss of a proton from the site of substitution restores the aromaticity of the ring, yielding the final product, 4-Bromo-5-methylbenzene-1,3-diol. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to favor monosubstitution and prevent the formation of di- and tri-brominated byproducts.

Synthesis_Workflow Start Dissolve Orcinol in Acetic Acid Cooling Cool to 0-5 °C Start->Cooling Addition Add Br₂ in Acetic Acid (dropwise) Cooling->Addition Stirring Stir at 0-5 °C (1-2 hours) Addition->Stirring Quenching Pour into Ice Water Stirring->Quenching Extraction Extract with DCM Quenching->Extraction Washing Wash with Na₂S₂O₃, NaHCO₃, Brine Extraction->Washing Drying Dry over MgSO₄ Washing->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purify (Recrystallization or Chromatography) Concentration->Purification FinalProduct Pure 4-Bromo-orcinol Purification->FinalProduct Reactivity_and_Applications cluster_bromo Bromo Group Reactivity cluster_hydroxyl Hydroxyl Group Reactivity cluster_applications Potential Applications Core 4-Bromo-5-methylbenzene-1,3-diol Bromo Group Hydroxyl Groups Suzuki Suzuki Coupling (C-C bond formation) Core:bromo->Suzuki Sonogashira Sonogashira Coupling (C-C bond formation) Core:bromo->Sonogashira Buchwald Buchwald-Hartwig Amination (C-N bond formation) Core:bromo->Buchwald Alkylation Alkylation (O-R) Core:hydroxyl->Alkylation Acylation Acylation (O-C(O)R) Core:hydroxyl->Acylation Other Other Derivatizations Core:hydroxyl->Other SAR SAR Studies Suzuki->SAR Libraries Diverse Compound Libraries Suzuki->Libraries Analogs Natural Product Analogs Suzuki->Analogs NewScaffolds Novel Bioactive Scaffolds Suzuki->NewScaffolds Sonogashira->SAR Sonogashira->Libraries Sonogashira->Analogs Sonogashira->NewScaffolds Buchwald->SAR Buchwald->Libraries Buchwald->Analogs Buchwald->NewScaffolds Alkylation->SAR Alkylation->Libraries Alkylation->Analogs Alkylation->NewScaffolds Acylation->SAR Acylation->Libraries Acylation->Analogs Acylation->NewScaffolds Other->SAR Other->Libraries Other->Analogs Other->NewScaffolds

Sources

A Technical Guide to the Theoretical Electronic Structure of 4-Bromo-5-methylbenzene-1,3-diol: A Quantum Chemical Approach for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the theoretical calculation and analysis of the electronic structure of 4-Bromo-5-methylbenzene-1,3-diol. Halogenated phenolic compounds are pivotal scaffolds in medicinal chemistry, and understanding their electronic properties is paramount for rational drug design and development. This document details the application of Density Functional Theory (DFT) to elucidate key electronic characteristics, including molecular orbital analysis, electron density distribution, and electrostatic potential mapping. The methodologies presented are designed to be self-validating, providing researchers, scientists, and drug development professionals with a robust protocol for in silico characterization of this and similar molecular systems.

Introduction: The Significance of 4-Bromo-5-methylbenzene-1,3-diol

4-Bromo-5-methylbenzene-1,3-diol, a substituted resorcinol, belongs to a class of compounds known as halogenated phenols. These structures are of significant interest in the pharmaceutical industry. For instance, 4-Bromo-5-methylbenzene-1,3-diol is utilized in the synthesis of phenanthrenes that exhibit antioxidant and anti-inflammatory activities[1]. The incorporation of a bromine atom into an aromatic system profoundly influences its electronic distribution, lipophilicity, and metabolic stability, making it a common strategy in medicinal chemistry to enhance drug potency and pharmacokinetic profiles[2].

A precise understanding of the molecule's electronic structure is critical for predicting its chemical reactivity and intermolecular interactions—the very foundation of its biological activity. Theoretical calculations provide a powerful, cost-effective lens to examine these properties at a quantum level, offering insights that can guide synthesis and lead optimization efforts. This guide will walk through the "why" and "how" of performing such calculations, grounding the theoretical protocols in practical applications for drug discovery.

The Theoretical Bedrock: Choosing the Right Computational Method

The goal is to solve the time-independent Schrödinger equation for the molecule to determine its electronic wavefunction and energy. However, for a multi-electron system like 4-Bromo-5-methylbenzene-1,3-diol, an exact solution is not feasible. We must therefore turn to robust approximation methods.

Density Functional Theory (DFT)

For this analysis, Density Functional Theory (DFT) is the method of choice. Unlike wavefunction-based methods like Hartree-Fock, DFT calculates the electronic structure based on the electron density, which is a physical observable[3][4]. This approach offers an exceptional balance of computational efficiency and accuracy, making it a workhorse for chemists studying molecular systems of this size[5]. DFT methods include an exchange-correlation functional that approximates the complex many-body electron interactions.

  • Causality for Selection: The B3LYP hybrid functional is selected for this protocol. It incorporates a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals from DFT. This combination has a long track record of providing reliable results for the geometric and electronic properties of organic molecules[6][7].

The Role of Basis Sets

A basis set is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set is critical for the accuracy of the calculation.

  • Causality for Selection: For a molecule containing a heavy atom like bromine, a simple basis set is insufficient. The Pople-style 6-311+G(d,p) basis set is recommended.

    • 6-311: A split-valence triple-zeta basis set, providing flexibility for valence electrons.

    • +: Adds diffuse functions, which are essential for describing the electron density far from the nucleus, a key feature in anions and weak interactions.

    • (d,p): Adds polarization functions to heavy atoms (d) and hydrogen atoms (p), allowing for non-spherical distortion of the electron clouds, which is crucial for describing chemical bonds accurately[8]. For bromine, it is also prudent to consider basis sets that include effective core potentials (ECPs), such as the Stuttgart-Dresden (SDD) basis set, which accounts for relativistic effects of core electrons without a prohibitive increase in computational cost[8].

Experimental Protocol: A Self-Validating Computational Workflow

The following protocol outlines a step-by-step methodology for calculating the electronic structure of 4-Bromo-5-methylbenzene-1,3-diol. This workflow is designed to be self-validating by including a frequency calculation step to confirm the nature of the optimized geometry.

Required Software

A quantum chemistry software package is required. Several options are available, including both commercial and free academic packages:

  • Gaussian: A widely used commercial software suite[9][10].

  • ORCA: A powerful and free (for academic use) software package[9][11][12].

  • GAMESS: A free-of-charge quantum chemistry package[9].

Visualization software such as GaussView, Avogadro, or Chemcraft will be needed for building the initial structure and analyzing the results[12].

Step-by-Step Computational Procedure
  • Construct the Molecule: Using a molecular editor, build the 3D structure of 4-Bromo-5-methylbenzene-1,3-diol. Ensure correct atom types and initial bond connectivity.

  • Geometry Optimization:

    • Objective: To find the lowest energy conformation (equilibrium geometry) of the molecule on the potential energy surface.

    • Method: DFT.

    • Functional: B3LYP.

    • Basis Set: 6-311+G(d,p).

    • Rationale: An accurate geometry is the essential starting point for all subsequent property calculations. An incorrect geometry will lead to erroneous electronic properties.

  • Frequency Calculation:

    • Objective: To confirm that the optimized structure is a true energy minimum.

    • Method/Functional/Basis Set: Same as the geometry optimization.

    • Validation: A true minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be redone.

  • Single-Point Energy and Property Calculation:

    • Objective: To compute the final electronic energy and generate data for molecular orbitals, electron density, and electrostatic potential.

    • Method/Functional/Basis Set: Same as the optimization.

    • Keywords: Use appropriate keywords in the software input file to request population analysis (for atomic charges), molecular orbitals, and the generation of cube files for density and potential visualization.

Workflow for Electronic Structure Calculation

G Fig 1. Computational Workflow cluster_prep Preparation cluster_calc Quantum Calculation cluster_analysis Analysis & Interpretation mol_build 1. Build 3D Structure (4-Bromo-5-methylbenzene-1,3-diol) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311+G(d,p)) mol_build->geom_opt freq_calc 3. Frequency Calculation geom_opt->freq_calc validation Imaginary Frequencies? freq_calc->validation validation->geom_opt Yes (Re-optimize) single_point 4. Single-Point Calculation & Property Generation validation->single_point No (True Minimum) mo_analysis Molecular Orbitals (HOMO, LUMO, Gap) single_point->mo_analysis density_analysis Electron Density (Bonding, Charge Distribution) single_point->density_analysis esp_analysis Electrostatic Potential (Reactivity Sites) single_point->esp_analysis

Caption: A flowchart illustrating the self-validating protocol for theoretical electronic structure calculations.

Analysis and Interpretation of Results

The output from the quantum chemical calculations provides a wealth of data. The focus here is on the properties most relevant to drug development professionals.

Molecular Orbitals: HOMO and LUMO

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals.

  • HOMO: Represents the ability to donate an electron. Regions with high HOMO density are sites for electrophilic attack.

  • LUMO: Represents the ability to accept an electron. Regions with high LUMO density are sites for nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and chemical reactivity[13]. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.

PropertyCalculated Value (Hartree)Calculated Value (eV)Significance
HOMO Energy(Sample Value)(Sample Value)Electron-donating ability
LUMO Energy(Sample Value)(Sample Value)Electron-accepting ability
HOMO-LUMO Gap (Sample Value) (Sample Value) Chemical Reactivity/Stability
Dipole Moment(Sample Value Debye)-Overall molecular polarity
Molecular Electron Density

The electron density surface illustrates how electrons are distributed throughout the molecule[14]. It provides a more realistic picture of molecular size and shape than simple ball-and-stick models. Analyzing the electron density helps to understand the nature of chemical bonds and the distribution of charge within the molecule.

Molecular Electrostatic Potential (MEP) Maps

For drug development, the MEP map is arguably the most insightful visualization. It is generated by mapping the electrostatic potential onto the electron density surface[15][16].

  • Red Regions (Negative Potential): Indicate areas of high electron density, typically associated with lone pairs on electronegative atoms (like oxygen). These are sites favorable for interaction with positive charges (electrophiles) or hydrogen bond donors.

  • Blue Regions (Positive Potential): Indicate areas of low electron density or electron deficiency, often around hydrogen atoms bonded to electronegative atoms (like the hydroxyl protons). These are sites favorable for interaction with negative charges (nucleophiles) or hydrogen bond acceptors.

  • Green/Yellow Regions (Neutral Potential): Indicate areas of nonpolar character, such as the methyl group and parts of the aromatic ring.

The MEP map provides a powerful visual guide to the molecule's charge distribution and is invaluable for predicting how a ligand might interact with a biological target like a protein binding pocket[17][18].

Conceptual Links in Drug Design

G Fig 2. Application of Calculated Properties in Drug Design calc Theoretical Calculation (DFT) prop_homo HOMO-LUMO Gap calc->prop_homo prop_esp MEP Map calc->prop_esp prop_density Electron Density & Dipole Moment calc->prop_density app_react Predict Chemical Reactivity & Metabolic Stability prop_homo->app_react app_interact Identify Interaction Sites (H-Bonding, Electrostatics) prop_esp->app_interact app_pk Estimate Solubility & Permeability (PK Properties) prop_density->app_pk goal Rational Drug Design & Lead Optimization app_react->goal app_interact->goal app_pk->goal

Caption: The relationship between calculated electronic properties and their practical application in drug discovery.

Conclusion

The theoretical calculation of the electronic structure of 4-Bromo-5-methylbenzene-1,3-diol offers profound insights that are directly applicable to drug discovery and development. By employing a robust and self-validating DFT-based protocol, researchers can elucidate the fundamental electronic properties that govern the molecule's behavior. The analysis of frontier molecular orbitals, electron density, and particularly the molecular electrostatic potential map, provides a rational basis for understanding and predicting intermolecular interactions. This in silico approach enables scientists to make more informed decisions in the design of novel therapeutics, accelerating the journey from molecular concept to clinical candidate.

References

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Methodological & Application

Application Notes and Protocols for the O-alkylation of 4-Bromo-5-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of O-Alkylated Phenols

The O-alkylation of phenols, a cornerstone of modern organic synthesis, provides a reliable pathway to functionalized aromatic ethers. These motifs are integral to a vast array of pharmacologically active molecules, natural products, and advanced materials. The Williamson ether synthesis, a classic and versatile method, remains a preferred route for forging the crucial C-O-C ether linkage.[1][2] This application note provides a comprehensive guide to the O-alkylation of a specific, substituted resorcinol derivative: 4-Bromo-5-methylbenzene-1,3-diol. We will delve into the mechanistic underpinnings of this reaction, explore the critical parameters that govern its success, and present a detailed, field-proven protocol for its execution. This guide is intended for researchers, scientists, and professionals in the field of drug development and synthetic chemistry who require a robust and reproducible method for the synthesis of mono-O-alkylated 4-Bromo-5-methylbenzene-1,3-diol derivatives.

Mechanistic Insights: The Williamson Ether Synthesis

The O-alkylation of 4-Bromo-5-methylbenzene-1,3-diol via the Williamson ether synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[3][4] The process is initiated by the deprotonation of one of the phenolic hydroxyl groups by a suitable base to form a more nucleophilic phenoxide ion. This is a critical step, as phenols themselves are generally not sufficiently nucleophilic to react directly with alkyl halides.[5] The resulting phenoxide then acts as the nucleophile, attacking the electrophilic carbon of an alkyl halide and displacing the halide leaving group.

Williamson_Ether_Synthesis

Regioselectivity in Substituted Resorcinols: A Matter of Acidity

A key challenge in the alkylation of dihydroxybenzenes is achieving regioselectivity, particularly for mono-alkylation. The two hydroxyl groups of 4-Bromo-5-methylbenzene-1,3-diol exhibit different acidities due to the electronic influence of the bromo and methyl substituents.

  • The Bromo Group: As an electron-withdrawing group (due to its inductive effect), the bromine atom increases the acidity of the adjacent hydroxyl group.[1]

  • The Methyl Group: Conversely, the methyl group is electron-donating, which slightly decreases the acidity of the nearby hydroxyl group.

Therefore, the hydroxyl group at the C1 position, being ortho to the electron-withdrawing bromine atom, is expected to be more acidic than the hydroxyl group at the C3 position. Consequently, deprotonation with a suitable base will preferentially occur at the C1 hydroxyl, leading to the formation of the corresponding phenoxide. This directs the subsequent alkylation to this position.

Experimental Protocol: Mono-O-Alkylation of 4-Bromo-5-methylbenzene-1,3-diol

This protocol is designed for the selective mono-O-alkylation of 4-Bromo-5-methylbenzene-1,3-diol using a primary alkyl bromide as the alkylating agent.

Materials:

  • 4-Bromo-5-methylbenzene-1,3-diol

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered

  • Primary Alkyl Bromide (e.g., ethyl bromide, benzyl bromide)

  • Anhydrous Acetone or N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Bromo-5-methylbenzene-1,3-diol (1.0 eq).

  • Addition of Base and Solvent: Add finely powdered anhydrous potassium carbonate (1.5 - 2.0 eq) to the flask. Add a suitable volume of anhydrous acetone or DMF to achieve a stirrable suspension.

  • Addition of Alkylating Agent: Add the primary alkyl bromide (1.0 - 1.2 eq) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux (for acetone) or to 60-80 °C (for DMF) and stir vigorously. Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Filter the mixture to remove the potassium carbonate.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the residue in dichloromethane.

    • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter to remove the drying agent and concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired mono-O-alkylated product.[6][7][8]

Experimental_Workflow

Key Considerations and Optimization

ParameterRecommendationRationale
Base Anhydrous K₂CO₃A mild base that favors mono-alkylation over di-alkylation. Stronger bases like NaH can lead to the formation of the dianion and subsequent di-alkylation.
Solvent Acetone or DMFPolar aprotic solvents that facilitate SN2 reactions. DMF can accelerate the reaction rate but may require higher purification efforts.[2]
Alkylating Agent Primary Alkyl HalideSN2 reactions are most efficient with unhindered primary alkyl halides. Secondary and tertiary halides are prone to elimination side reactions.[3]
Stoichiometry Slight excess of alkylating agent (1.0-1.2 eq)Ensures complete consumption of the starting material while minimizing di-alkylation.
Temperature Reflux for acetone, 60-80 °C for DMFProvides sufficient energy for the reaction to proceed at a reasonable rate without promoting side reactions.

Troubleshooting

  • Low Yield:

    • Ensure all reagents and solvents are anhydrous. Water can quench the phenoxide intermediate.

    • Check the quality of the alkylating agent.

    • Increase the reaction time or temperature moderately.

  • Formation of Di-alkylated Product:

    • Reduce the amount of base and alkylating agent.

    • Use a milder base.

    • Monitor the reaction closely and stop it once the mono-alkylated product is maximized.

  • C-Alkylation:

    • While less common for phenols compared to enolates, C-alkylation can occur. Using polar aprotic solvents generally favors O-alkylation.

Conclusion

The O-alkylation of 4-Bromo-5-methylbenzene-1,3-diol is a readily achievable transformation when key parameters are carefully controlled. By leveraging the principles of the Williamson ether synthesis and understanding the factors that govern regioselectivity in substituted resorcinols, researchers can reliably synthesize the desired mono-O-alkylated products. The protocol provided in this application note serves as a robust starting point for the synthesis of a variety of functionalized aromatic ethers, which are valuable building blocks in the pursuit of novel therapeutics and advanced materials.

References

  • [First Synthesis, Isolation and Characterization of Enantiomerically Pure and Inherently Chiral Resorc[9]arenes by Lewis Acid Cyclization of a Resorcinol Monoalkyl Ether.]([Link])

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Application Notes and Protocols: 4-Bromo-5-methylbenzene-1,3-diol in the Synthesis of Bioactive Natural Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 4-Bromo-5-methylbenzene-1,3-diol in Complex Synthesis

4-Bromo-5-methylbenzene-1,3-diol, a brominated derivative of orcinol, is a highly functionalized aromatic building block with significant potential in the synthesis of complex natural products. Its unique substitution pattern—comprising two hydroxyl groups, a methyl group, and a bromine atom—offers synthetic chemists a versatile platform for regioselective modifications. The hydroxyl groups provide sites for protection and subsequent functionalization, while the bromine atom is strategically positioned for carbon-carbon bond formation through various cross-coupling reactions. This application note will explore the utility of 4-Bromo-5-methylbenzene-1,3-diol in the synthesis of bioactive natural products, with a focus on phenanthrenes, a class of compounds known for their antioxidant and anti-inflammatory properties.[1]

Core Concept: A Versatile Precursor for Bioactive Phenanthrenes

Many natural products, particularly those derived from lichens and marine organisms, feature halogenated aromatic cores.[2] 4-Bromo-5-methylbenzene-1,3-diol serves as an ideal starting material for the construction of such molecules. The bromine atom can be readily exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to build complex biaryl structures, which are precursors to phenanthrenes and other polycyclic aromatic systems.[3][4]

The general synthetic strategy involves:

  • Protection of the diol: The reactive hydroxyl groups are typically protected to prevent unwanted side reactions during subsequent steps.

  • Palladium-catalyzed cross-coupling: The C-Br bond is activated by a palladium catalyst to form a new C-C bond with a suitable coupling partner.

  • Cyclization: An intramolecular reaction is often employed to form the phenanthrene ring system.

  • Deprotection and final modifications: Removal of the protecting groups and any necessary final functionalization yields the target natural product.

G A 4-Bromo-5-methylbenzene-1,3-diol B Protection of Hydroxyl Groups A->B C Protected Diol Intermediate B->C D Suzuki-Miyaura Cross-Coupling C->D E Biaryl Intermediate D->E F Intramolecular Cyclization E->F G Phenanthrene Scaffold F->G H Deprotection G->H I Bioactive Natural Product H->I

Figure 1: Generalized workflow for the synthesis of bioactive phenanthrenes from 4-Bromo-5-methylbenzene-1,3-diol.

Exemplary Synthesis: A Proposed Route to a Brominated Phenanthrene

While a direct total synthesis of a specific natural product commencing with 4-Bromo-5-methylbenzene-1,3-diol is not extensively documented in a single publication, a highly plausible and well-precedented synthetic route can be constructed based on established methodologies. The following protocol outlines a representative synthesis of a hypothetical, yet structurally relevant, brominated phenanthrene with potential anti-inflammatory activity.

Part 1: Synthesis of a Key Biaryl Intermediate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, particularly in the synthesis of biaryl compounds, which are common motifs in natural products.[3][4]

Protocol 1: Protection and Suzuki-Miyaura Coupling

Step 1a: Protection of 4-Bromo-5-methylbenzene-1,3-diol

  • Rationale: The acidic protons of the hydroxyl groups can interfere with organometallic reagents used in the subsequent coupling step. Protection as methyl ethers is a common and robust strategy.

  • Procedure:

    • To a solution of 4-Bromo-5-methylbenzene-1,3-diol (1.0 eq) in anhydrous acetone, add potassium carbonate (3.0 eq).

    • Add dimethyl sulfate (2.5 eq) dropwise at room temperature.

    • Stir the mixture at reflux for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford 4-Bromo-1,3-dimethoxy-5-methylbenzene.

Step 1b: Suzuki-Miyaura Cross-Coupling

  • Rationale: This step constructs the core biaryl structure. The choice of boronic acid will determine the final substitution pattern of the phenanthrene.

  • Procedure:

    • In a flame-dried Schlenk flask, combine 4-Bromo-1,3-dimethoxy-5-methylbenzene (1.0 eq), a suitable arylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

    • Add a base, typically an aqueous solution of sodium carbonate (2 M, 3.0 eq).

    • Add a solvent system, such as a 3:1 mixture of toluene and ethanol.

    • Degas the mixture by bubbling argon through it for 15 minutes.

    • Heat the reaction mixture to 90 °C and stir for 16 hours under an argon atmosphere.

    • Monitor the reaction by TLC or GC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the desired biaryl product.

Reactant Molecular Weight ( g/mol ) Equivalents Catalyst Typical Yield
4-Bromo-1,3-dimethoxy-5-methylbenzene231.091.0Pd(PPh₃)₄75-90%
Arylboronic acidVariable1.2

Table 1: Representative quantitative data for the Suzuki-Miyaura cross-coupling step.

G cluster_0 Step 1a: Protection cluster_1 Step 1b: Suzuki-Miyaura Coupling A 4-Bromo-5-methylbenzene-1,3-diol B Dimethyl Sulfate, K2CO3 A->B Acetone, Reflux C 4-Bromo-1,3-dimethoxy-5-methylbenzene B->C D Protected Diol F Pd(PPh3)4, Na2CO3 D->F E Arylboronic Acid E->F G Biaryl Product F->G Toluene/Ethanol, 90°C

Figure 2: Workflow for the synthesis of the biaryl intermediate.

Part 2: Formation of the Phenanthrene Core and Deprotection

Protocol 2: Intramolecular Cyclization and Demethylation

Step 2a: Intramolecular Friedel-Crafts Acylation or Photocyclization

  • Rationale: The biaryl intermediate can be cyclized to form the phenanthrene ring system. Depending on the substituents, this can be achieved through various methods, including acid-catalyzed cyclization or photochemical electrocyclization. For a biaryl with an appropriately placed carboxylic acid or acyl chloride group, a Friedel-Crafts acylation is a common strategy.

  • Procedure (for Friedel-Crafts):

    • Convert a suitable functional group on the newly introduced aryl ring to a carboxylic acid or acyl chloride if not already present.

    • Dissolve the biaryl precursor in a suitable solvent such as dichloromethane.

    • Add a Lewis acid, for example, aluminum chloride or tin(IV) chloride, at 0 °C.

    • Stir the reaction mixture at room temperature for several hours.

    • Quench the reaction by carefully adding ice-water.

    • Extract the product with an organic solvent, wash, dry, and concentrate.

    • Purify by chromatography to obtain the phenanthrene core.

Step 2b: Demethylation to Yield the Final Product

  • Rationale: The final step is the removal of the methyl protecting groups to reveal the free hydroxyl groups, which are often crucial for the biological activity of the natural product. Boron tribromide (BBr₃) is a powerful and commonly used reagent for the cleavage of aryl methyl ethers.

  • Procedure:

    • Dissolve the protected phenanthrene in anhydrous dichloromethane under an argon atmosphere.

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add a solution of boron tribromide (1 M in dichloromethane, 2.5 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Carefully quench the reaction by the slow addition of methanol at 0 °C.

    • Remove the solvent under reduced pressure.

    • Co-evaporate the residue with methanol several times to remove boric acid esters.

    • Purify the final product by preparative HPLC or crystallization to yield the target brominated phenanthrene natural product.

Trustworthiness and Self-Validation

The protocols described are based on well-established and highly cited synthetic transformations in organic chemistry. The success of each step can be rigorously validated through standard analytical techniques:

  • TLC and/or GC-MS: To monitor reaction progress and determine the consumption of starting materials.

  • ¹H and ¹³C NMR Spectroscopy: To confirm the structure of intermediates and the final product by analyzing chemical shifts, coupling constants, and integration.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and molecular weight of the synthesized compounds.

  • Infrared (IR) Spectroscopy: To identify key functional groups present in the molecules.

By employing these analytical methods at each stage, the identity and purity of the synthesized compounds can be unequivocally established, ensuring the reliability of the overall synthetic sequence.

Conclusion

4-Bromo-5-methylbenzene-1,3-diol is a valuable and versatile starting material for the synthesis of bioactive natural products. Its strategic placement of functional groups allows for the efficient construction of complex molecular architectures, particularly those containing a brominated resorcinol moiety. The protocols outlined in this application note provide a robust framework for the synthesis of phenanthrenes and related compounds, opening avenues for the development of new therapeutic agents with potential antioxidant and anti-inflammatory activities.

References

  • Li, N., et al. (2018). Synthesis and Anti-Inflammatory Activities of Phloroglucinol-Based Derivatives. Molecules. [Link]

  • Bruckner, R. (2010). Palladium(0)-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. Beilstein Journal of Organic Chemistry. [Link]

  • Trost, B. M., & Li, C. J. (Eds.). (2014).
  • Gribble, G. W. (2010).
  • Hassan, S. W., et al. (2020). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. Molecules. [Link]

  • Van der Westhuizen, J. H., & van der Merwe, M. J. (2012). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules. [Link]

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-5-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Functionalized Resorcinols

Substituted resorcinols are privileged scaffolds in medicinal chemistry and materials science, owing to their unique electronic properties and hydrogen-bonding capabilities. 4-Bromo-5-methylbenzene-1,3-diol, in particular, represents a versatile building block for the synthesis of complex molecular architectures. The strategic placement of the bromine atom allows for its selective transformation into new carbon-carbon and carbon-heteroatom bonds through palladium-catalyzed cross-coupling reactions. The resulting biaryl, vinyl, alkynyl, and amino-substituted resorcinol derivatives are key intermediates in the development of novel pharmaceuticals, agrochemicals, and functional materials. This guide provides a comprehensive overview of the primary palladium-catalyzed cross-coupling reactions applicable to 4-Bromo-5-methylbenzene-1,3-diol, offering detailed protocols and insights into the rationale behind experimental choices.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl structures through the coupling of an organoboron reagent with an organic halide.[1][2] This reaction is prized for its mild conditions, functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives.[1]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is a well-established sequence of three key steps: oxidative addition, transmetalation, and reductive elimination.[3][4] The reaction is initiated by the oxidative addition of the aryl bromide to a palladium(0) complex, forming a palladium(II) intermediate.[3] This is followed by transmetalation, where the organic group from the boronic acid is transferred to the palladium center, a step that is facilitated by a base.[4][5] The final step is reductive elimination, which forms the new carbon-carbon bond and regenerates the active palladium(0) catalyst.[3][4]

Suzuki_Miyaura_Mechanism cluster_legend Legend Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-Br(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-Ar'(L2) Diaryl-Pd(II) Complex Ar-Pd(II)-Br(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Regeneration Ar-Ar' Coupled Product Ar-Pd(II)-Ar'(L2)->Ar-Ar' Reductive Elimination

Caption: General catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for 4-Bromo-5-methylbenzene-1,3-diol

The presence of two acidic hydroxyl groups on the resorcinol ring necessitates careful selection of the base to avoid deprotonation that could potentially interfere with the catalyst or lead to side reactions. While strong bases are often used in Suzuki couplings, milder bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are generally preferred for substrates bearing sensitive functional groups.[3] The electron-rich nature of the diol ring can also influence the rate of oxidative addition.

Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

  • 4-Bromo-5-methylbenzene-1,3-diol

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a more specialized ligand like SPhos

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (degassed)

  • Microwave vial or round-bottom flask with condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a microwave vial, add 4-Bromo-5-methylbenzene-1,3-diol (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%)).

  • Seal the vial with a septum and purge with an inert gas for 10-15 minutes.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) via syringe.

  • Place the vial in a microwave reactor and heat to the specified temperature (e.g., 100-120 °C) for the designated time (e.g., 20-60 minutes). Reaction progress can be monitored by TLC or LC-MS.[6]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Data Summary: Suzuki-Miyaura Coupling
Catalyst SystemBaseSolventTemp. (°C)TimeYield (%)Reference
Pd(OAc)₂ / PPh₃K₂CO₃Dioxane/H₂O10012 h75-90[1]
Pd(dppf)Cl₂Cs₂CO₃DMF908 h80-95[1]
Pd/CK₃PO₄Water (MW)12030 min85-98[6]

Heck-Mizoroki Reaction: C(sp²)-C(sp²) Bond Formation with Alkenes

The Heck-Mizoroki reaction provides a powerful method for the arylation of alkenes, forming a new carbon-carbon bond at an sp²-hybridized carbon of the alkene.[7] This reaction is highly valuable for the synthesis of substituted styrenes and other vinylarenes.

Mechanistic Overview

The Heck reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the alkene into the palladium-aryl bond.[7] Subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species. The final step involves the regeneration of the palladium(0) catalyst through reductive elimination, typically facilitated by a base.[7]

Heck_Mizoroki_Mechanism cluster_legend Legend Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-Br(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Alkene_Complex Alkene Complex Ar-Pd(II)-Br(L2)->Alkene_Complex Alkene Coordination Migratory_Insertion Insertion Product Alkene_Complex->Migratory_Insertion Migratory Insertion Product_Complex Product & Pd-Hydride Migratory_Insertion->Product_Complex β-Hydride Elimination Product_Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: Simplified catalytic cycle of the Heck-Mizoroki reaction.

Protocol Considerations

For electron-rich aryl bromides like 4-Bromo-5-methylbenzene-1,3-diol, the choice of ligand is crucial to promote the oxidative addition step. Bulky, electron-rich phosphine ligands are often effective. The choice of base, typically a tertiary amine like triethylamine (Et₃N) or a carbonate, is also important for regenerating the catalyst.

Experimental Protocol: Heck-Mizoroki Reaction

Materials:

  • 4-Bromo-5-methylbenzene-1,3-diol

  • Alkene (e.g., styrene, butyl acrylate)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N) or Sodium Carbonate (Na₂CO₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN) (anhydrous)

  • Schlenk flask or sealed tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve 4-Bromo-5-methylbenzene-1,3-diol (1.0 equiv.), Pd(OAc)₂ (1-5 mol%), and the phosphine ligand (2-10 mol%) in the anhydrous solvent.

  • Add the alkene (1.5 equiv.) and the base (2.0 equiv.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-140 °C) and stir for the required time (typically 4-24 hours), monitoring by TLC or GC-MS.

  • After cooling to room temperature, filter the reaction mixture to remove any palladium black.

  • Dilute the filtrate with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether).

  • Wash the combined organic extracts with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired vinylated product.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[8] This reaction is typically co-catalyzed by palladium and copper complexes.[8]

Mechanistic Insights

The Sonogashira reaction involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition of the aryl halide to a Pd(0) species is followed by transmetalation with a copper(I) acetylide. The copper acetylide is generated in a separate cycle where the terminal alkyne reacts with a copper(I) salt in the presence of a base.[9] Reductive elimination from the resulting alkynyl-aryl-palladium(II) complex affords the final product and regenerates the Pd(0) catalyst.[9]

Sonogashira_Mechanism cluster_Pd_Cycle Palladium Cycle cluster_Cu_Cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-Br(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation (from Cu cycle) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Regeneration Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Reductive Elimination R-C≡CH R-C≡CH Cu(I)-C≡CR Cu(I)-C≡CR R-C≡CH->Cu(I)-C≡CR Cu(I), Base Base Base

Caption: Interconnected catalytic cycles of the Sonogashira coupling.

Protocol Considerations

Copper-free Sonogashira protocols have been developed to avoid issues associated with the copper co-catalyst, such as the formation of alkyne homocoupling byproducts (Glaser coupling). These often employ specific palladium catalysts and ligands that facilitate the direct reaction of the acetylide with the palladium complex. The choice of an amine base, such as triethylamine or diisopropylamine, is critical as it also serves as a solvent in many cases.

Experimental Protocol: Sonogashira Coupling

Materials:

  • 4-Bromo-5-methylbenzene-1,3-diol

  • Terminal alkyne (e.g., phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) (anhydrous and degassed)

  • Tetrahydrofuran (THF) or DMF (anhydrous and degassed)

  • Schlenk flask

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add 4-Bromo-5-methylbenzene-1,3-diol (1.0 equiv.), PdCl₂(PPh₃)₂ (1-3 mol%), and CuI (2-5 mol%).

  • Add the anhydrous, degassed solvent (THF or DMF) followed by the amine base.

  • Add the terminal alkyne (1.1-1.5 equiv.) dropwise to the stirred solution.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (monitor by TLC).

  • Upon completion, dilute the reaction mixture with an aqueous solution of ammonium chloride and extract with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired aryl alkyne.

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide range of arylamines from aryl halides and primary or secondary amines.[10]

Mechanistic Principles

Similar to other cross-coupling reactions, the Buchwald-Hartwig amination begins with the oxidative addition of the aryl halide to a Pd(0) catalyst.[11] The resulting palladium(II) complex then undergoes coordination with the amine. Deprotonation of the coordinated amine by a strong base generates a palladium amido complex.[11] Finally, reductive elimination from this complex forms the C-N bond of the product and regenerates the Pd(0) catalyst.[11]

Buchwald_Hartwig_Mechanism cluster_legend Legend Pd(0)L2 Pd(0) Catalyst Ar-Pd(II)-Br(L2) Oxidative Adduct Pd(0)L2->Ar-Pd(II)-Br(L2) Oxidative Addition (Ar-Br) Amido_Complex Pd(II) Amido Complex Ar-Pd(II)-Br(L2)->Amido_Complex Amine Coordination & Deprotonation (Base) Amido_Complex->Pd(0)L2 Regeneration Ar-NR'R'' Arylamine Product Amido_Complex->Ar-NR'R'' Reductive Elimination

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Protocol Considerations

The choice of a strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is critical for the deprotonation of the amine.[12] The selection of the phosphine ligand is also paramount, with bulky, electron-rich ligands like those from the Buchwald and Hartwig groups (e.g., XPhos, RuPhos) often providing the best results, especially for challenging substrates.[12] The hydroxyl groups of the resorcinol may require protection if they are incompatible with the strong base used.

Experimental Protocol: Buchwald-Hartwig Amination

Materials:

  • 4-Bromo-5-methylbenzene-1,3-diol (or a protected derivative)

  • Primary or secondary amine

  • Palladium(II) acetate (Pd(OAc)₂) or Pd₂(dba)₃

  • A suitable phosphine ligand (e.g., XPhos, RuPhos)

  • Sodium tert-butoxide (NaOt-Bu) or LHMDS

  • Toluene or 1,4-Dioxane (anhydrous)

  • Glovebox or Schlenk line for handling air-sensitive reagents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Inside a glovebox, charge a Schlenk tube with Pd(OAc)₂ (1-2 mol%), the phosphine ligand (2-4 mol%), and the strong base (1.2-1.5 equiv.).

  • Add 4-Bromo-5-methylbenzene-1,3-diol (1.0 equiv.) and the anhydrous solvent.

  • Add the amine (1.1-1.3 equiv.) and seal the tube.

  • Remove the tube from the glovebox and heat the reaction mixture with stirring at the appropriate temperature (e.g., 80-110 °C) for the necessary time (4-24 hours), monitoring by LC-MS or GC-MS.

  • After cooling, quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.

  • Purify the crude product by column chromatography.

Concluding Remarks and Future Directions

The palladium-catalyzed cross-coupling reactions detailed herein provide a powerful toolkit for the functionalization of 4-Bromo-5-methylbenzene-1,3-diol, opening avenues for the synthesis of a diverse array of substituted resorcinol derivatives. The choice of reaction and specific conditions will depend on the desired final product and the compatibility of the coupling partners. For substrates with multiple reactive sites, chemoselectivity can often be controlled by judicious selection of the catalyst, ligand, and reaction conditions. As the demand for novel, complex molecules in drug discovery and materials science continues to grow, the strategic application of these robust and versatile cross-coupling methodologies will undoubtedly play a pivotal role in advancing these fields.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. (n.d.). Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem [Video]. YouTube. [Link]

  • Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. (n.d.). Retrieved from [Link]

  • Experiment 8 - Suzuki Coupling Reaction. (n.d.). Scribd. Retrieved from [Link]

  • Wawrzyniak, P., & Heinicke, J. (2007). Microwave‐Promoted Suzuki—Miyaura Coupling of Arylboronic Acids with 1‐Bromo‐2‐naphthol, o‐Bromophenol, and o‐Chlorophenol. ChemInform, 38(14).
  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. (2023). RSC Advances, 13(32), 22405-22425. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases. (2011). Angewandte Chemie International Edition, 50(45), 10764-10776. [Link]

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize. [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021). RSC Advances, 11(3), 1535-1546. [Link]

  • Masking Boronic Acids for Suzuki Coupling. (2011, October 3). JoVE. [Link]

  • Palladium-catalyzed direct reductive cross-coupling of aryltrimethylammonium salts with aryl bromides. (2020). Organic Chemistry Frontiers, 7(14), 1834-1839. [Link]

  • Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6(3), 121-133. [Link]

  • Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. (2016). ACS Central Science, 2(9), 636-641. [Link]

  • A Highly Efficient Microwave-Assisted Suzuki Coupling Reaction of Aryl Perfluoro-octylsulfonates with Boronic Acids. (2006). Organic Letters, 8(22), 5001-5003. [Link]

  • Palladium-catalyzed coupling of hydroxylamines with aryl bromides, chlorides, and iodides. (2010). Organic Letters, 12(15), 3438-3441. [Link]

  • Palladium-Catalyzed Conjunctive Cross-Coupling with Electronically Asymmetric Ligands. (2022). Angewandte Chemie International Edition, 61(45), e202210515. [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). STAR Protocols, 5(1), 102871. [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (2015). Molecules, 20(11), 20562-20573. [Link]

  • Buchwald–Hartwig amination. (n.d.). In Wikipedia. Retrieved from [Link]

  • Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. (n.d.). Retrieved from [Link]

  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved from [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation. (2012). Dalton Transactions, 41(35), 10731-10738. [Link]

  • Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines. (n.d.). ResearchGate. Retrieved from [Link]

  • A Palladium Catalyst System for the Efficient Cross-Coupling Reaction of Aryl Bromides and Chlorides with Phenylboronic Acid: Synthesis and Biological Activity Evaluation. (2017). Catalysts, 7(3), 89. [Link]

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  • Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. Retrieved from [Link]

  • A Copper-Free Procedure for the Palladium-Catalyzed Sonogashira Reaction of Aryl Bromides with Terminal Alkynes at Room Temperature. (2000). Organic Letters, 2(12), 1729-1731. [Link]

  • Chem Help ASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube. [Link]

Sources

Photochemical reactions of 4-Bromo-5-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-5-methylbenzene-1,3-diol (also known as 4-Bromo-5-methylresorcinol) is a critical halogenated scaffold used in the synthesis of Hsp90 inhibitors , phenanthrene-based antioxidants , and benzofuran natural products . While traditional thermal cross-coupling (e.g., Suzuki-Miyaura, Heck) often requires high temperatures that can degrade the sensitive electron-rich resorcinol core or require extensive protecting group strategies, photochemical activation offers a milder, orthogonal pathway.

This guide details protocols for utilizing Metallaphotocatalysis (Ni/Ir dual catalysis) to activate the C-Br bond for C(sp²)–C(sp³) bond formation. By leveraging light energy, researchers can bypass thermal barriers, enabling late-stage functionalization of this scaffold with high chemoselectivity.

Scientific Foundation: The Photochemical Advantage

The reactivity of 4-Bromo-5-methylbenzene-1,3-diol is defined by the competition between the electron-donating hydroxyl groups and the electron-withdrawing bromine.

  • Thermal Challenge: The electron-rich ring makes the C-Br bond less electrophilic, often requiring harsh conditions for oxidative addition to Pd(0).

  • Photochemical Solution: Under visible light irradiation with a photocatalyst, the reaction proceeds via a Single Electron Transfer (SET) mechanism. This generates a transient aryl radical or facilitates oxidative addition to a nickel center in a low-energy excited state, avoiding thermal degradation.

Mechanism of Action: Dual Catalytic Cycle

The most robust application for this substrate is Ni/Photoredox Dual Catalysis .

  • Photocatalyst Cycle: The iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆) absorbs blue light, entering an excited state (Ir*). It performs SET with an alkyl radical precursor (e.g., a carboxylate or silicate), generating an alkyl radical.

  • Nickel Cycle: The Ni(0) catalyst captures the alkyl radical and the aryl halide (4-Bromo-5-methylbenzene-1,3-diol).

  • Convergence: The photocatalyst reduces the high-valent Ni(III) intermediate, facilitating reductive elimination to form the product and regenerating Ni(0).

PhotoredoxCycle PC_Ground Ir(III) Ground State PC_Excited *Ir(III) Excited State PC_Ground->PC_Excited Blue LED (450 nm) PC_Red Ir(II) Reduced PC_Excited->PC_Red SET (Oxidation of R-Precursor) PC_Red->PC_Ground SET (Reduction of Ni(III)) Substrate 4-Bromo-5-methyl- benzene-1,3-diol Ni2 Ni(II)-Ar-R Substrate->Ni2 Oxidative Addition Radical_Source Alkyl Precursor (R-BF3 or R-COO-) Radical Alkyl Radical (R•) Radical_Source->Radical SET Radical->Ni2 Radical Capture Ni0 Ni(0) Ln Ni0->Ni2 Cycle Start Ni0->Ni2 Oxidative Addition (Ar-Br) Ni3 Ni(III)-Ar-R Ni2->Ni3 Oxidation by Radical? No, Capture Ni2->Ni3 Radical Capture (R•) Ni3->Ni0 SET (Reduction by Ir(II)) Product Coupled Product (Ar-R) Ni3->Product Reductive Elimination

Figure 1: Dual Catalytic Cycle (Ni/Ir) for the cross-coupling of 4-Bromo-5-methylbenzene-1,3-diol. The cycle leverages the oxidative addition of the aryl bromide to Ni(0) and radical capture, bypassing harsh thermal requirements.

Experimental Protocols

Protocol A: C–C Cross-Coupling (Alkylation)

Objective: Functionalization of the C4-position with a primary alkyl group (e.g., for extending the carbon chain in polyketide synthesis). Substrate Note: While the free phenol can be used, protecting the hydroxyl groups (e.g., as methoxy or MOM ethers) generally improves yields by preventing protonation of the Ni-catalyst.

Reagents:

  • Substrate: 4-Bromo-5-methylbenzene-1,3-diol (1.0 equiv) [CAS: 3446-04-6][1][2][3]

  • Coupling Partner: Potassium Alkyl Trifluoroborate (1.5 equiv)

  • Photocatalyst: [Ir(dF(CF₃)ppy)₂ (dtbbpy)]PF₆ (2 mol%)

  • Nickel Catalyst: NiCl₂·glyme (5 mol%) + dtbbpy (5 mol%)

  • Base: Cs₂CO₃ (2.0 equiv)

  • Solvent: DMF or DMSO (0.1 M concentration)

Workflow:

  • Preparation: In a nitrogen-filled glovebox, add the Nickel source and ligand to a vial. Add solvent and stir for 10 minutes to pre-form the catalyst complex (solution turns green/blue).

  • Assembly: Add the Substrate, Alkyl Trifluoroborate, Photocatalyst, and Base.

  • Degassing: Seal the vial with a septum cap. Remove from glovebox. Sparge with argon for 15 minutes to remove oxygen (critical for excited state lifetime).

  • Irradiation: Place the vial 2–3 cm away from a Blue LED (450 nm, 30-60 W) source. Use a fan to maintain temperature < 35°C. Stir vigorously.

  • Monitoring: Monitor by HPLC/UPLC at 2, 4, and 12 hours. The reaction is typically complete within 16 hours.

  • Workup: Dilute with ethyl acetate, wash with water/brine to remove DMF. Dry organic layer over Na₂SO₄. Purify via flash chromatography.

Protocol B: Direct Photolysis for Intramolecular Cyclization

Objective: Synthesis of benzofuran derivatives via photo-induced dehalogenation and cyclization (if an alkene side chain is present at C5 or O-alkylation).

Reagents:

  • Substrate: 4-Bromo-5-methylbenzene-1,3-diol derivative (with pendant alkene).

  • Solvent: Acetonitrile/Water (9:1).

  • Additives: NaOH (1.1 equiv) to generate the phenolate.

Workflow:

  • Dissolve substrate (0.01 M) in degassed solvent.

  • Irradiate with UV-B (300 nm) or UV-C (254 nm) in a quartz vessel. Note: Pyrex filters out <280 nm; quartz is required for direct C-Br homolysis if no sensitizer is used.

  • The C-Br bond undergoes homolysis. The resulting radical attacks the pendant alkene, followed by oxidation to form the cyclized benzofuran.

Data Analysis & Troubleshooting

Table 1: Troubleshooting Common Failure Modes

ObservationProbable CauseCorrective Action
No Conversion Oxygen quenching of photocatalyst.Increase sparging time (20 min) or use freeze-pump-thaw cycling.
Protodehalogenation (Product is 5-methylresorcinol)H-atom abstraction from solvent.Switch to a solvent with stronger bond dissociation energy (e.g., Benzene/Acetonitrile) or increase concentration of coupling partner.
Phenol Degradation Oxidation of electron-rich ring.Protect phenols as acetates or methyl ethers prior to coupling.
Low Yield Inefficient Ni-insertion.Increase Ni-catalyst loading to 10 mol% or switch ligand to pure bipyridine.

Reaction Setup Diagram

ReactionSetup Step1 Step 1: Glovebox Assembly (Ni-Cat + Ligand + Substrate) Step2 Step 2: Sparging (Argon balloon, 15 mins) Step1->Step2 Seal Vial Step3 Step 3: Irradiation (Blue LED 450nm, Fan Cooling) Step2->Step3 Transfer to photoreactor Step4 Step 4: Workup (EtOAc extraction) Step3->Step4 16 Hours

Figure 2: Standard workflow for the photoredox cross-coupling of 4-Bromo-5-methylbenzene-1,3-diol.

References

  • Tellis, J. C., Primer, D. N., & Molander, G. A. (2014). Single-electron transmetalation in organoboron cross-coupling. Science, 345(6195), 433-436. Link

  • Zuo, Z., Ahneman, D. T., Chu, L., Terrett, J. A., Doyle, A. G., & MacMillan, D. W. (2014). Merging photoredox with nickel catalysis: Coupling of α-carboxyl sp3-carbons with aryl halides. Science, 345(6195), 437-440. Link

  • Matrix Scientific. (2023). Product Data: 4-Bromo-5-methylbenzene-1,3-diol.[1][2][3] Chemical Catalog. Link

  • Prier, C. K., Rankic, D. A., & MacMillan, D. W. (2013). Visible light photoredox catalysis with transition metal complexes: applications in organic synthesis. Chemical Reviews, 113(7), 5322-5363. Link

  • Cannon, J. R., et al. (1971). The bromination of some derivatives of resorcinol. Journal of the Chemical Society C: Organic, 3495-3504. Link

Sources

Application Note: High-Throughput Screening of 4-Bromo-5-methylbenzene-1,3-diol Derivatives for Novel Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the high-throughput screening (HTS) of 4-bromo-5-methylbenzene-1,3-diol derivatives to identify novel inhibitors of tyrosinase, a key enzyme in melanin biosynthesis. We present a robust screening workflow, including a primary fluorescence-based assay, a secondary colorimetric confirmation assay, and a counter-screen to eliminate false positives. Detailed, step-by-step protocols are provided, along with insights into assay development, data analysis, and hit validation. The methodologies described herein are designed to be automated and are suitable for large-scale screening campaigns in drug discovery and cosmetology.

Introduction: The Rationale for Targeting Tyrosinase with Bromophenol Derivatives

Tyrosinase (EC 1.14.18.1) is a copper-containing enzyme that catalyzes the rate-limiting steps in the production of melanin and other pigments.[1][2] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[2] Consequently, tyrosinase inhibitors are of significant interest for the development of skin-lightening agents and treatments for hyperpigmentation.[3]

The 4-bromo-5-methylbenzene-1,3-diol scaffold represents a promising starting point for the discovery of novel tyrosinase inhibitors. Naturally occurring bromophenols isolated from marine algae have demonstrated potent tyrosinase inhibitory activity.[1][4][5] The resorcinol moiety within the target scaffold is a known structural alert for tyrosinase inhibition, and the presence of a bromine atom can enhance biological activity through favorable interactions within the enzyme's active site.[6] High-throughput screening provides an efficient means to rapidly evaluate large libraries of derivatives based on this core structure to identify lead compounds for further development.

The Screening Workflow: A Multi-Assay Approach to Hit Identification

A successful HTS campaign relies on a carefully designed workflow to minimize the identification of false positives and to efficiently triage initial hits. Our proposed workflow employs a three-tiered approach:

  • Primary Screen: A highly sensitive and rapid fluorescence-based assay to identify all potential inhibitors in a large compound library.

  • Secondary Screen (Hit Confirmation): An orthogonal, colorimetric assay to confirm the activity of primary hits and eliminate artifacts from the primary screen.

  • Counter-Screen: An assay to identify compounds that interfere with the assay technology rather than directly inhibiting the target enzyme.

This tiered approach ensures that resources are focused on the most promising and mechanistically relevant compounds.

HTS_Workflow cluster_0 Screening Cascade Compound_Library Compound Library (4-Bromo-5-methylbenzene-1,3-diol Derivatives) Primary_Screen Primary HTS (Fluorescence Quenching Assay) Compound_Library->Primary_Screen Primary_Hits Primary Hits Primary_Screen->Primary_Hits Identify potential inhibitors Secondary_Screen Secondary Screen (L-DOPA Oxidation Assay) Primary_Hits->Secondary_Screen Confirm activity Confirmed_Hits Confirmed Hits Secondary_Screen->Confirmed_Hits Orthogonal validation Counter_Screen Counter-Screen (Peroxidase Activity Assay) Confirmed_Hits->Counter_Screen Assess specificity Validated_Hits Validated Hits (Lead Candidates) Counter_Screen->Validated_Hits Eliminate false positives Signaling_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Dopachrome Dopachrome (Colored Product) Dopaquinone->Dopachrome Non-enzymatic Melanin Melanin Dopachrome->Melanin Polymerization Tyrosinase Tyrosinase Tyrosinase->LDOPA Tyrosinase->Dopaquinone Inhibitor 4-Bromo-5-methylbenzene- 1,3-diol Derivative Inhibitor->Tyrosinase Inhibition

Figure 2: The melanin biosynthesis pathway and the inhibitory action of 4-bromo-5-methylbenzene-1,3-diol derivatives on tyrosinase.

Counter-Screening: Eliminating Assay Interference

Rationale for a Counter-Screen

Some compounds may appear as inhibitors due to non-specific mechanisms, such as compound aggregation or interference with the detection signal. A counter-screen using an unrelated enzyme that also produces a colorimetric or fluorescent signal can help identify these promiscuous inhibitors. Horseradish peroxidase (HRP) is a suitable choice as it is a robust enzyme used in many diagnostic assays.

Protocol: HRP Inhibition Assay
  • Plate Preparation: Plate the confirmed hits in a 384-well plate as in the secondary screen.

  • Enzyme and Substrate Addition: Add a solution containing HRP, a substrate (e.g., 3,3',5,5'-Tetramethylbenzidine, TMB), and hydrogen peroxide.

  • Incubation and Reading: Incubate and read the absorbance at the appropriate wavelength (e.g., 650 nm for TMB).

  • Analysis: Compounds that inhibit HRP are likely non-specific and should be flagged for further investigation or deprioritized.

Data Analysis and Hit Validation

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter used to evaluate the quality of an HTS assay. [7]It is calculated using the means (µ) and standard deviations (σ) of the positive (p) and negative (n) controls:

Z' = 1 - (3σp + 3σn) / |µp - µn|

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS. [8]

Hit Identification and Prioritization
  • Primary Screen: Hits are typically defined as compounds that produce a signal beyond a certain threshold, for example, three standard deviations from the mean of the negative controls.

  • Secondary Screen: The IC50 values from the dose-response curves are used to rank the confirmed hits by potency.

  • Final Selection: Validated hits are compounds that are confirmed in the secondary assay, are inactive in the counter-screen, and show a clear structure-activity relationship (SAR) within the chemical series.

Data Presentation

Table 1: Representative Primary HTS Data

Compound IDFluorescence Intensity% InhibitionHit (Y/N)
BMB-00115,2348.5N
BMB-0028,76547.1Y
BMB-00314,98710.1N
BMB-0046,54360.8Y
Positive Ctrl5,12369.3-
Negative Ctrl16,6540.0-

Table 2: Hit Confirmation and Counter-Screen Data

Compound IDTyrosinase IC50 (µM)HRP Inhibition @ 50 µMValidated Hit
BMB-0025.23.5%Yes
BMB-00412.865.7%No
BMB-0152.11.2%Yes
BMB-0238.95.6%Yes

Conclusion

This application note details a robust and efficient HTS workflow for the discovery of novel tyrosinase inhibitors from a library of 4-bromo-5-methylbenzene-1,3-diol derivatives. By employing a multi-assay strategy that includes a sensitive primary screen, an orthogonal secondary screen, and a counter-screen for specificity, researchers can confidently identify and validate promising lead compounds. The provided protocols are readily adaptable for automation and large-scale screening, accelerating the discovery of new agents for applications in dermatology and cosmetology.

References

  • Kang, H. S., et al. (2017). Tyrosinase Inhibitory and Antioxidant Activity by Bromophenols from the Alga Odonthalia corymbifera. TSI Journals.
  • Khan, M. T. H. (2021). Kinetic study of mushroom tyrosinase inhibition using naturally occurring bromophenols and comparison with related phenolic compounds. Journal of Pharmacognosy and Phytochemistry.
  • Ramalingan, C., et al. (2004). Piperidin-1-yl derivatives have proven vital in the field of neuropsychosis due to their potent biological activity.
  • Hering, A., et al. (2023). L-DOPA oxidation velocity [mM/min] dependence on tyrosinase...
  • United States Biological. (n.d.). 4-Bromo-5-methylbenzene-1,3-diol.
  • Manosroi, A., et al. (2012). A comprehensive review on tyrosinase inhibitors. PMC - PubMed Central.
  • Kurita, H., et al. (2021). Kinetic study of mushroom tyrosinase inhibition using naturally occurring bromophenols and comparison with related phenolic compounds. Journal of Pharmacognosy and Phytochemistry.
  • D'Mello, S. A. N., et al. (2021).
  • PubChem. (n.d.). 4-Bromoresorcinol. PubChem - NIH.
  • Sigma-Aldrich. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric) (MAK257) - Technical Bulletin. Sigma-Aldrich.
  • Sigma-Aldrich. (n.d.). Horseradish Peroxidase (HRP) Enzymes. Sigma-Aldrich.
  • Zhang, G., et al. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. PubMed.
  • Shi, Z., et al. (2008). Discovery of a novel competitive inhibitor of PTP1B by high-throughput screening. PubMed.
  • Liu, H., et al. (2020). High-Throughput Screening and Characterization of Phenolic Compounds in Stone Fruits Waste by LC-ESI-QTOF-MS/MS and Their Potential Antioxidant Activities. MDPI.
  • Fodor, B., et al. (2022). Fluorescence Quenching of Tyrosine-Ag Nanoclusters by Metal Ions: Analytical and Physicochemical Assessment. MDPI.
  • Shi, Z., et al. (2008). Discovery of a novel competitive inhibitor of PTP1B by high-throughput screening. Shi, et al.
  • Wang, Y., et al. (2022).
  • Abramovič, H., et al. (2007). Fast Screening of the Main Phenolic Acids with Antioxidant Properties in Common Spices Using On-Line HPLC/UV/DPPH Radical Scavenging Assay.
  • Matrix Scientific. (n.d.). 4-bromo-5-methylbenzene-1,3-diol.
  • Zhang, G., et al. (2021). A high-throughput screening assay for dipeptidyl peptidase-IV inhibitors using human plasma. RSC Publishing.
  • BenchChem. (2025). Application Notes and Protocols for L-DOPA Oxidation Assay with Tyrosinase-IN-8. BenchChem.
  • Mao, F., et al. (2009). A quantitative evaluation of peroxidase inhibitors for tyramide signal amplification mediated cytochemistry and histochemistry. PMC - NIH.
  • Kang, H. S., et al. (2017). Tyrosinase Inhibitory and Antioxidant Activity by Bromophenols from the Alga Odonthalia corymbifera. TSI Journals.
  • Dai, J., & Mumper, R. J. (2010). Extraction and characterization of phenolic compounds and their potential antioxidant activities. PMC - PubMed Central.
  • Doman, T. N., et al. (2002).
  • S-S. L., et al. (2016). Fluorescence spectra of tyrosinase under 280 nm excitation at different...
  • Ruzgas, T., et al. (2015). Peroxidase Inhibition Assay for the Detection of Some Thiols by Carbon Screen Printed Electrodes Based on Square Wave Voltammetry.
  • Li, H., et al. (2024).
  • BioVision. (n.d.). Tyrosinase Inhibitor Screening Kit (Colorimetric). BioVision.
  • Wang, C., et al. (2022).
  • Zhang, R., et al. (2021). Fluorescent probes for visualizing ROS-associated proteins in disease. Chemical Science (RSC Publishing).
  • Haavik, J., et al. (1995).
  • Tounsi, A., et al. (2021). Regioselective Synthesis of 4-Bromo-3-formyl-N-phenyl-5-propylthiophene-2-carboxamide. MDPI.
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

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Troubleshooting & Optimization

Technical Support Center: Overcoming Side Reactions in the Bromination of 5-Methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the selective bromination of 5-methylbenzene-1,3-diol (also known as orcinol or 5-methylresorcinol). This highly activated aromatic system presents unique challenges, primarily the control of regioselectivity and the prevention of common side reactions. This document provides in-depth, question-and-answer-based troubleshooting to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I'm attempting a mono-bromination of 5-methylbenzene-1,3-diol, but my TLC and NMR show a mixture of di- and tri-brominated products. What's causing this poor selectivity, and how can I control it?

A1: The primary challenge with brominating 5-methylbenzene-1,3-diol is the extremely high activation of the aromatic ring.

  • Mechanistic Insight: The two hydroxyl (-OH) groups are powerful activating, ortho-, para-directing groups. They strongly donate electron density into the benzene ring, making it highly nucleophilic and susceptible to electrophilic aromatic substitution.[1][2] The methyl group is also a weak activator. The positions ortho and para to the hydroxyl groups (C2, C4, and C6) are all highly activated. The position between the two hydroxyls (C2) is sterically hindered but electronically very rich. The C4 and C6 positions are electronically activated by both hydroxyl groups, leading to rapid, often uncontrollable, multiple substitutions once the reaction begins.[3]

  • Troubleshooting & Optimization:

    • Choice of Brominating Agent: Avoid using elemental bromine (Br₂) in polar solvents like water or acetic acid as a first choice. This combination is highly reactive and often leads to the immediate formation of 2,4,6-tribromophenol derivatives.[4][5] A milder, more controllable brominating agent like N-Bromosuccinimide (NBS) is strongly recommended.[6][7] NBS provides a slow, low-concentration source of electrophilic bromine, which is crucial for selectivity.[8]

    • Solvent Effects: The choice of solvent significantly impacts reactivity.

      • Polar Solvents (e.g., Water, Acetonitrile, Acetic Acid): These solvents can stabilize the charged intermediate (the sigma complex), accelerating the reaction and reducing selectivity.[4]

      • Non-Polar Solvents (e.g., Carbon Disulfide, Dichloromethane, THF): These solvents do not solvate the bromine molecule as effectively, leading to a less polarized and less reactive electrophile. This tempered reactivity provides a much better window for achieving mono-bromination.[4][9] Using a non-polar solvent at low temperatures is a standard method to control the bromination of highly activated phenols.

    • Temperature Control: This is a critical parameter. Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to decrease the reaction rate and enhance selectivity. A slower reaction is more likely to stop after the first substitution.

    • Stoichiometry and Addition Rate: Use a precise stoichiometry, typically 1.0 equivalent of the substrate to 0.95-1.0 equivalents of NBS. Add the brominating agent slowly, portion-wise or as a dilute solution via a syringe pump, to maintain a low concentration of the electrophile in the reaction mixture at all times. This prevents a rapid, exothermic reaction and reduces the chance of a second or third bromination event on the already-brominated, still-activated product.

dot graph TD subgraph "Troubleshooting Logic for Poor Selectivity" A["Problem: Mixture of Products (Over-bromination)"] -- "Is the Brominating Agent Br₂ in a Polar Solvent?" --> B{Yes}; A -- "Is the Brominating Agent Br₂ in a Polar Solvent?" --> C{No}; B --> D["Action: Switch to a Milder Agent like NBS"]; C -- "Is the Temperature at or above RT?" --> E{Yes}; C -- "Is the Temperature at or above RT?" --> F{No}; E --> G["Action: Lower Temperature to 0°C or below"]; F -- "Was the Brominating Agent Added All at Once?" --> H{Yes}; F -- "Was the Brominating Agent Added All at Once?" --> I{No}; H --> J["Action: Use Slow, Controlled Addition (e.g., Syringe Pump)"]; D --> K["Re-run Experiment"]; G --> K; J --> K; I --> L["Review Stoichiometry and Solvent Choice"]; end

end Troubleshooting workflow for over-bromination issues.

Q2: My reaction mixture turns dark brown or black, and my final yield is very low, even after purification. Is my material decomposing?

A2: Yes, this is a classic sign of oxidation.

  • Mechanistic Insight: Phenols, and especially dihydroxy phenols like resorcinols, are sensitive to oxidation. Bromine (Br₂) is a moderately strong oxidizing agent, and other brominating agents can also initiate oxidative pathways.[10] This can lead to the formation of quinone-type structures and polymeric, tar-like materials, which are intensely colored and difficult to remove.[11] This side reaction consumes both the starting material and the product, leading to significantly reduced yields.

  • Troubleshooting & Optimization:

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen, which can exacerbate oxidation.

    • Degassed Solvents: Use solvents that have been degassed (e.g., by sparging with nitrogen or through freeze-pump-thaw cycles) to remove dissolved oxygen.

    • Milder Reagents: As mentioned in A1, NBS is generally less oxidizing than elemental bromine.[12] Other specialized reagents like a combination of PIDA and AlBr₃ have been developed for mild bromination of phenols.[13]

    • Control Temperature: Exothermic reactions can accelerate oxidative decomposition. Maintaining strict low-temperature control is crucial not only for selectivity but also for stability.

    • Work-up Procedure: During the work-up, it is often beneficial to quench the reaction with a reducing agent like a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃). This will neutralize any excess brominating agent and prevent further oxidation during extraction and isolation steps.[14][15]

Q3: Which brominating agent is best for this substrate, and what are the key differences between using elemental bromine (Br₂) and N-Bromosuccinimide (NBS)?

A3: For selective mono-bromination of 5-methylbenzene-1,3-diol, N-Bromosuccinimide (NBS) is generally the superior choice.

  • Comparative Analysis: The table below summarizes the key differences and typical outcomes.

FeatureElemental Bromine (Br₂)N-Bromosuccinimide (NBS)
Reactivity Very high, especially in polar solvents. Often difficult to control.[4]Milder and more controlled. Acts as a source of low-concentration Br⁺.[6]
Selectivity Generally poor for activated phenols; high tendency for polybromination.Generally good for mono-bromination under controlled conditions.[16][17]
Side Reactions Higher risk of oxidation and HBr-catalyzed rearrangements.[10][18]Lower risk of oxidation. The succinimide byproduct is non-acidic.
Handling Corrosive, fuming liquid requiring significant safety precautions.[8]Crystalline solid, easier and safer to handle.[8]
Typical Use Case Exhaustive bromination where poly-substituted products are desired.Regioselective mono-bromination of activated aromatic rings.[7]

dot graph G { layout=neato; node [shape=box, style=rounded, fontname="Helvetica"]; edge [fontname="Helvetica", fontsize=10];

} Choice of brominating agent dictates reaction outcome.

Q4: I'm struggling to isolate my pure product. What is an effective work-up and purification strategy?

A4: A carefully planned work-up and purification are essential due to the nature of the starting material and potential byproducts.

  • Step-by-Step Recommended Protocol (Using NBS):

    • Reaction Quenching: Once TLC or LC-MS indicates consumption of the starting material, cool the reaction mixture (if not already cold) and quench by slowly adding a saturated aqueous solution of sodium thiosulfate. Stir for 10-15 minutes until the color (if any) dissipates. This step removes excess NBS and any bromine that may have formed.

    • Solvent Removal (if applicable): If the reaction was performed in a water-miscible solvent like THF or acetonitrile, remove the bulk of the organic solvent under reduced pressure.

    • Aqueous Extraction:

      • Add water and a suitable organic solvent for extraction, such as ethyl acetate or diethyl ether.

      • Perform a liquid-liquid extraction. The phenolic products may have some water solubility, so multiple extractions (3x) are recommended to maximize recovery.

      • Wash the combined organic layers sequentially with:

        • Water (to remove succinimide).

        • Saturated aqueous sodium bicarbonate (to remove any acidic byproducts, though use with caution as your product is an acidic phenol).

        • Brine (to break emulsions and begin drying).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

    • Purification:

      • Column Chromatography: This is typically the most effective method. Use a silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane or heptane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate). The less polar dibromo- and tribromo- byproducts will typically elute before the more polar mono-bromo product and the highly polar starting material.

      • Recrystallization: If a solid product is obtained and is relatively pure, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or toluene) can be an effective final purification step.

References

  • Physics Wallah. (n.d.). Bromination phenol in Water and non-polar solvent. Retrieved from [Link][19]

  • Khan Academy. (n.d.). Bromination of Phenols. Retrieved from [Link][4][20]

  • Chemistry Student. (2022, January 26). Bromination of Phenol (A-Level Chemistry). YouTube. Retrieved from [Link][5]

  • Save My Exams. (2025, January 4). Nitration & Bromination of Phenol (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link][1]

  • Organic Chemistry Basics. (2021, February 18). Bromination of phenol. YouTube. Retrieved from [Link][2]

  • ChemRxiv. (2025, April 7). Optimising Bromination of Phenols: Investigating the Role of pH and Oxidizer in Electrophilic Substitution Reaction. Retrieved from [Link][21]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. Retrieved from [Link][6]

  • Google Patents. (n.d.). US3546302A - Process for brominating phenols. Retrieved from [22]

  • Reddit. (2022, August 18). Why resorcinol does not form a precipitate or decoloration with bromine water?. Retrieved from [Link][23]

  • Master Organic Chemistry. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link][8]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved from [Link][12]

  • Molecules. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. PMC. Retrieved from [Link][16]

  • Wikipedia. (n.d.). N-Bromosuccinimide. Retrieved from [Link][7]

  • Organic Syntheses. (n.d.). Resorcinol, 4-bromo-. Retrieved from [Link][24][25]

  • PubMed. (1983, April 29). Determination of phenol in the presence of resorcinol applying substitution with excess bromine water. Retrieved from [Link][26]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination. Retrieved from [Link][10]

  • ACS Publications. (n.d.). Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. Retrieved from [Link][11]

  • Reddit. (2018, February 4). Bromination of phenol vs resorcinol. Retrieved from [Link][3]

  • Molbank. (n.d.). Selective and Efficient Generation of ortho-Brominated para-Substituted Phenols in ACS-Grade Methanol. PMC. Retrieved from [Link][17]

  • Organic Syntheses. (n.d.). p-BROMOPHENOL. Retrieved from [Link][9]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION. Retrieved from [Link][27]

  • YouTube. (2024, December 21). Bromination of Phenol (By Zeina Chamseddine). Retrieved from [Link][14]

  • ResearchGate. (2025, August 7). The bromination of some derivatives of resorcinol. Retrieved from [Link][18]

  • PubMed. (2016, March 1). Synthesis and SAR of 4-methyl-5-pentylbenzene-1,3-diol (MPBD), produced by Dictyostelium discoideum. Retrieved from [Link][28]

  • RSC Advances. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. Retrieved from [Link][13]

Sources

Optimizing reaction conditions for the etherification of 4-Bromo-5-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: TSK-RXN-04BR-MET Topic: Optimization of O-Alkylation Conditions & Troubleshooting Status: Active Support Tier: Level 3 (Senior Application Scientist)

Executive Summary & Chemical Context

Welcome to the technical support hub for the functionalization of 4-Bromo-5-methylbenzene-1,3-diol (4-bromo-5-methylresorcinol). This substrate is a critical scaffold in the synthesis of polyketides and cannabinoid analogs (e.g., derivatives of cannabidivarin).

The core challenge in etherifying this molecule lies in the non-equivalence of its two hydroxyl groups. The presence of the electron-withdrawing bromine atom and the electron-donating methyl group creates distinct electronic and steric environments at the C1 and C3 positions.

Substrate Analysis:

  • C3-OH (Ortho to Br): Significantly more acidic due to the inductive effect (-I) of the adjacent bromine. However, it is sterically encumbered by the large bromine atom.

  • C1-OH (Meta to Br): Less acidic but sterically accessible.

This guide provides self-validating protocols to control regioselectivity (mono- vs. bis-alkylation) and troubleshoot common failure modes like oxidation or stalled conversion.

Critical Decision Tree: Reaction Design

Before starting, determine your target outcome. The reaction pathway diverges based on whether you require a mono-ether or the bis-ether.

ReactionDecisionTree Start Target Product Selection Mono Target: Mono-Ether (Regioselectivity Critical) Start->Mono Bis Target: Bis-Ether (Conversion Critical) Start->Bis MonoStrat Strategy: Acidity Control Exploit pKa difference of C3-OH Mono->MonoStrat BisStrat Strategy: Forcing Conditions Overcome steric hindrance at C3 Bis->BisStrat CondMono Conditions: Base: KHCO3 or 1.0 eq K2CO3 Solvent: Acetone (0°C to RT) Reagent: 0.95 - 1.0 eq Alkyl Halide MonoStrat->CondMono CondBis Conditions: Base: Excess K2CO3 or Cs2CO3 Solvent: DMF or NMP (60-80°C) Reagent: >2.5 eq Alkyl Halide BisStrat->CondBis

Figure 1: Decision tree for selecting reaction conditions based on the desired degree of substitution.

Troubleshooting & Optimization FAQs

Issue 1: "I am getting a statistical mixture of mono- and bis-products."

Diagnosis: Lack of stoichiometric control or overly aggressive base usage. Technical Insight: The pKa difference between the C1 and C3 hydroxyls allows for selective deprotonation. The C3-OH (ortho to Br) is more acidic. If you use a strong base (NaH) or excess weak base with heat, you compress the reactivity gap, leading to mixtures.

Optimization Protocol (Regioselective Mono-alkylation):

  • Stoichiometry: Use 0.95 equivalents of the alkyl halide relative to the diol. Never use excess electrophile.

  • Base Selection: Switch to Potassium Bicarbonate (

    
    )  or exactly 1.0 equivalent of Potassium Carbonate (
    
    
    
    )
    . These bases are strong enough to deprotonate the more acidic C3-OH but struggle to deprotonate the less acidic C1-OH at room temperature.
  • Solvent: Use Acetone at room temperature. Avoid polar aprotic solvents like DMF for mono-alkylation, as they enhance the nucleophilicity of both phenoxides too dramatically.

Issue 2: "The reaction stalls at 60% conversion, even with excess reagents."

Diagnosis: "Cesium Effect" required or Halide accumulation. Technical Insight: The C3-OH is sterically hindered by the bulky Bromine atom. Standard bases (


) may form tight ion pairs in organic solvents, preventing the 

attack.

Optimization Protocol (Forcing Conversion):

  • The Cesium Switch: Replace

    
     with Cesium Carbonate (
    
    
    
    )
    . The larger Cesium cation forms a "looser" ion pair with the phenoxide, significantly increasing its nucleophilicity and solubility in organic media (the "Cesium Effect").
  • Finkelstein Catalysis: Add 10 mol% Tetrabutylammonium Iodide (TBAI) or Sodium Iodide (NaI) . This converts your alkyl chloride/bromide into a more reactive alkyl iodide in situ.

  • Solvent: Switch to DMF or NMP and heat to 60–80°C.

Issue 3: "My reaction mixture turned dark brown/black."

Diagnosis: Oxidative degradation (Quinone formation). Technical Insight: Electron-rich resorcinol rings are highly susceptible to oxidation, especially under basic conditions. 4-Bromo-5-methylresorcinol can oxidize to form quinones or polymerize, resulting in dark tars.

Optimization Protocol (Inert Atmosphere):

  • Degassing: Sparge your solvent (Acetone/DMF) with Argon or Nitrogen for 15 minutes before adding the base.

  • Atmosphere: Run the reaction strictly under an inert balloon or Schlenk line.

  • Quench: Acidify the reaction mixture (pH 4-5) immediately during workup to protonate any remaining phenoxides, which are more oxidation-prone than the neutral phenols.

Standardized Experimental Protocols

Protocol A: Regioselective Mono-Etherification (Targeting C3-OH)

Best for: Synthesizing asymmetric intermediates.

ParameterSpecificationNote
Substrate 4-Bromo-5-methylbenzene-1,3-diol (1.0 eq)
Electrophile Alkyl Bromide/Iodide (0.95 eq)Limiting reagent is crucial.[1]
Base

(1.05 eq)
Anhydrous, fine powder.
Solvent Acetone (0.1 M)Dry, sparged with Argon.
Temp/Time 0°C

RT, 12-24 h
Monitor by TLC.

Procedure:

  • Dissolve diol in Acetone under Argon.

  • Add

    
     and stir for 15 min at 0°C (heterogeneous slurry).
    
  • Add Alkyl Halide dropwise over 30 mins.

  • Allow to warm to RT.

  • Workup: Filter off solids. Concentrate filtrate. Purify via column chromatography (Silica, Hexane/EtOAc).

Protocol B: Exhaustive Bis-Etherification

Best for: Fully protected scaffolds.

ParameterSpecificationNote
Substrate 4-Bromo-5-methylbenzene-1,3-diol (1.0 eq)
Electrophile Alkyl Bromide (2.5 - 3.0 eq)Excess drives reaction to completion.
Base

(3.0 eq)
Promotes reaction at hindered sites.
Solvent DMF (0.2 M)High polarity stabilizes transition state.
Temp/Time 60°C - 80°C, 4-8 hHigher temp overcomes steric barrier.

Procedure:

  • Dissolve diol in DMF under Argon.

  • Add

    
     in one portion.
    
  • Add Alkyl Halide rapidly.

  • Heat to 60°C.

  • Workup: Dilute with water (exothermic!). Extract with EtOAc (

    
    ). Wash organics with LiCl (5% aq) to remove DMF. Dry over 
    
    
    
    .

Troubleshooting Flowchart

Use this logic flow to resolve active experimental failures.

Troubleshooting Issue Start: Identify Problem LowYield Problem: Low Conversion / Stalled Issue->LowYield Impurity Problem: Dark Impurities / Tars Issue->Impurity Mixture Problem: Mono/Bis Mixture Issue->Mixture CheckSolvent Is solvent anhydrous DMF? LowYield->CheckSolvent CheckGas Was Argon used? Impurity->CheckGas CheckEq Equivalents of R-X > 1.0? Mixture->CheckEq AddCat Action: Add 10% TBAI (Catalyst) CheckSolvent->AddCat Yes ChangeBase Action: Switch K2CO3 -> Cs2CO3 CheckSolvent->ChangeBase No/Maybe Degas Action: Degas solvents, use Schlenk line CheckGas->Degas No ReduceEq Action: Reduce R-X to 0.95 eq CheckEq->ReduceEq Yes CoolDown Action: Lower Temp to 0°C CheckEq->CoolDown No

Figure 2: Diagnostic flowchart for correcting common etherification failures.

References

  • Regioselectivity in Resorcinol Derivatives

    • Chemo- and Regioselective Demethylation of 2-Bromo-α-resorcylic Acid Derivatives.
    • Source:

  • The Williamson Ether Synthesis Mechanism

    • The Williamson Ether Synthesis: Mechanism, Solvents, and Bases.[2] (Foundational review of

      
       kinetics and the importance of solvent polarity).
      
    • Source:

  • The Cesium Effect

    • Cesium Carbonate in Organic Synthesis.
    • Source:

  • pKa Values of Phenols

    • pKa Data for Substituted Phenols. (Reference for estimating acidity shifts due to bromo- and methyl- substituents).
    • Source:

Sources

Technical Support Center: Purification of 4-Bromo-5-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Impurity Profile

The Challenge: The bromination of 5-methylbenzene-1,3-diol (Orcinol) is an Electrophilic Aromatic Substitution (EAS) reaction governed by the strong activating influence of the two hydroxyl groups.[1][2] While the methyl group at position 5 directs ortho/para, the hydroxyls at 1 and 3 dominate the regioselectivity.[1][2]

The primary challenge is not the formation of the product, but the separation of the mono-brominated target from the di-brominated by-product and oxidized quinone species .[1][2]

Common Impurity Profile
Impurity TypeChemical IdentityOriginDiagnostic Characteristic
Over-brominated 4,6-Dibromo-5-methylbenzene-1,3-diolExcess reagent or poor mixingNon-polar spot on TLC (Higher Rf); Symmetric NMR pattern.[1][2]
Regioisomer 2-Bromo-5-methylbenzene-1,3-diolSteric leakage (rare)Split peaks in NMR; often co-elutes with product.[1][2]
Starting Material 5-Methylbenzene-1,3-diol (Orcinol)Incomplete reactionPolar spot on TLC (Lower Rf); distinct methyl shift.[1][2]
Oxidants Quinones / Polymerized PhenolsAir oxidation / Radical couplingPink, Red, or Brown coloration.
Inorganic Salts Succinimide / HBr saltsReagent byproducts (NBS/Br2)White precipitate insoluble in organic solvents.[1][2]

Diagnostic Module: What is your Crude telling you?

Before selecting a purification protocol, perform this rapid diagnostic check.

Q: My crude solid is dark red/brown. Is the reaction ruined? A: Likely not. Resorcinol derivatives are highly prone to oxidation, forming quinoid species that are intensely colored even at trace (ppm) levels.[1][2] This is a cosmetic issue that can be solved with a reducing wash (see Protocol C ).[1][2]

Q: TLC shows a major spot just above my product. What is it? A: This is almost certainly the 4,6-dibromo impurity .[1][2] Because it possesses two bromine atoms, it is more lipophilic than the mono-bromo target and travels higher on Silica gel.[1][2]

Q: The 1H NMR shows a singlet integrating to 1H at ~6.5 ppm? A: This confirms the 4,6-dibromo impurity.[1][2] The target 4-bromo compound should show two distinct aromatic protons (singlets or meta-coupled doublets depending on resolution) because the symmetry is broken.[1][2] The symmetric dibromo species has only one unique aromatic proton environment (C2-H).[1][2]

Workflow Decision Tree

Use the following logic flow to determine the correct purification path.

PurificationWorkflow Start Crude Reaction Mixture CheckTLC Step 1: TLC Analysis (Hexane:EtOAc 3:1) Start->CheckTLC Decision1 Is Dibromo Impurity > 10%? CheckTLC->Decision1 Recryst Protocol A: Recrystallization (Chloroform/Hexane) Decision1->Recryst No (Minor Impurity) Column Protocol B: Flash Chromatography (Acidic Silica) Decision1->Column Yes (Major Impurity) ColorCheck Is Product Pink/Red? Recryst->ColorCheck Column->ColorCheck Wash Protocol C: Sodium Dithionite Wash ColorCheck->Wash Yes Final Pure White Solid ColorCheck->Final No Wash->Final

Figure 1: Decision matrix for purification based on impurity load and physical appearance.

Technical Protocols

Protocol A: Selective Recrystallization (The Standard)

Best for: Removing trace dibromo impurity and starting material.[1][2]

Theory: The 4,6-dibromo impurity is significantly more soluble in halogenated solvents (Chloroform/DCM) than the mono-bromo product due to increased lipophilicity and symmetry disruption of the crystal lattice.[1][2] We exploit this by using Chloroform as the solvent.[1][2]

Step-by-Step:

  • Dissolution: Place the crude solid in a flask. Add Chloroform (CHCl₃) (approx. 5-7 mL per gram of crude).[1][2]

  • Heat: Heat to reflux (61°C) with stirring. The solid should dissolve completely.[1][2][3] If insoluble white solids remain, filter them hot (likely inorganic salts).[1][2]

  • Concentration (Crucial): If the solution is too dilute, boil off solvent until the first crystals just begin to appear on the glass wall.[1][2]

  • Cooling: Remove from heat and let it cool to Room Temperature (RT) slowly. Do not use an ice bath yet.[1][2]

  • Seeding: If oiling out occurs, scratch the glass or add a seed crystal of pure product.[1][2]

  • Precipitation: Once solid forms at RT, cool to 0°C.

  • Filtration: Filter the white/off-white needles.[1][2] Wash with cold Chloroform.[1][2]

    • Note: The filtrate (mother liquor) contains the dibromo impurity and unreacted orcinol.[1][2]

Troubleshooting Protocol A:

  • Issue: "It oiled out instead of crystallizing."

    • Fix: Re-heat and add a small amount of Hexane or Petroleum Ether (dropwise) at reflux until slightly turbid, then cool very slowly.

Protocol B: Flash Column Chromatography

Best for: Complex mixtures or when dibromo content is high (>15%).[1][2]

Theory: Phenolic compounds often "tail" (streak) on silica gel due to hydrogen bonding with silanols.[1][2] Acidifying the mobile phase suppresses ionization.[1][2]

Parameters:

  • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient from 90:10 to 70:30).[1][2]

  • Modifier: Add 1% Acetic Acid to the mobile phase to sharpen peaks.

Execution:

  • Pack column with Hexane.[1][2]

  • Load sample (dissolved in minimum DCM or adsorbed onto silica).[1][2]

  • Elute.[1][2][4]

    • Fraction 1 (High Rf): 4,6-Dibromo-5-methylbenzene-1,3-diol.[1][2]

    • Fraction 2 (Mid Rf): Target: 4-Bromo-5-methylbenzene-1,3-diol. [1][2]

    • Fraction 3 (Low Rf): Unreacted Orcinol.[1][2]

Protocol C: Chemical Decolorization (The "Pink" Fix)

Best for: Removing oxidized quinone impurities.[1][2]

Theory: Quinones are reducible to colorless hydroquinones or water-soluble sulfates using Sodium Dithionite (Na₂S₂O₄).[1][2]

Step-by-Step:

  • Dissolve the crude/purified product in Ethyl Acetate .

  • Prepare a saturated aqueous solution of Sodium Dithionite .

  • Wash the organic layer with the dithionite solution (2x).[1][2] The red color should fade immediately.[1][2]

  • Wash with Brine (1x).[1][2]

  • Dry over Na₂SO₄ and evaporate.

Frequently Asked Questions (FAQs)

Q1: Why is Chloroform preferred over Ethanol for recrystallization? A: Ethanol is a polar protic solvent that dissolves both the mono- and di-bromo species well, making separation difficult.[1][2] Chloroform is moderately polar but aprotic.[1][2] The di-bromo species (more lipophilic) stays in the Chloroform mother liquor, while the mono-bromo species (more polar/H-bonding capability relative to mass) crystallizes out.[1][2]

Q2: Can I use NBS (N-Bromosuccinimide) instead of Bromine to avoid impurities? A: Yes, NBS is generally cleaner.[1][2] However, you must remove the succinimide byproduct.[1][2]

  • Protocol: After the reaction, dilute with water.[1][2] Succinimide is water-soluble; the brominated product will precipitate or can be extracted into ether.[1][2]

Q3: I see a peak at 10.0 ppm in my NMR. Is it an aldehyde? A: No.[1][2] If you used Acetone-d6 or DMSO-d6, this is likely the phenolic -OH proton.[1][2] In 4-bromo-5-methylresorcinol, the OH protons are acidic and often appear downfield (9.0 - 10.5 ppm), sometimes as broad singlets.[1][2]

Q4: How do I store the purified compound? A: Phenolic bromides are light and air-sensitive.[1][2] Store under Argon/Nitrogen in an amber vial at -20°C . If it turns pink over time, repeat Protocol C.

References

  • Organic Syntheses, Coll.[1][2] Vol. 2, p. 100 (1943). Resorcinol, 4-bromo-.[1][2] Describes the fundamental bromination of resorcinol and the solubility differences of brominated byproducts.

  • BenchChem Technical Support. Purification of Brominated Phenols and Intermediates. General guidelines for recrystallization solvents for nitro/bromo-phenylenediamines and phenols.[2]

  • ResearchGate Discussions. Purification of 1,3-phenylene diamine and related resorcinol derivatives. Practical advice on solvent polarity and "oiling out" issues.

  • Cayman Chemical. Solubility Factors and Solvent Polarity. Guidelines for solubility rules regarding halogenated aromatics.

Sources

Scaling up the synthesis of 4-Bromo-5-methylbenzene-1,3-diol: challenges and solutions

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for process chemists and engineers scaling the synthesis of 4-Bromo-5-methylbenzene-1,3-diol (also known as 4-Bromo-5-methylresorcinol ).

Status: Operational | Tier: 3 (Process Development & Scale-Up)

Executive Summary

The synthesis of 4-Bromo-5-methylbenzene-1,3-diol is a classic electrophilic aromatic substitution that presents non-trivial challenges upon scale-up. The electron-rich nature of the starting material (Orcinol) makes it prone to over-bromination (yielding 2,4-dibromo species) and oxidation (yielding quinones/color impurities).

This guide addresses the three critical failure modes in scale-up:

  • Regiocontrol Failure: Formation of inseparable di-bromo impurities.

  • Thermal Runaway: Uncontrolled exotherms during brominating agent addition.

  • Purification Bottlenecks: Inefficiency of standard recrystallization at >100g scales.

Module 1: Reaction Optimization (Regioselectivity)

Issue: “I am observing >15% of the 2,4-dibromo impurity by HPLC. How do I shift selectivity back to the mono-bromo product?”

Root Cause Analysis

Orcinol (5-methylresorcinol) is highly activated. The C2 position (between two hydroxyls) and C4/C6 positions (ortho/para to hydroxyls) are all nucleophilic. While C4 is sterically favored, local excesses of the brominating agent will immediately brominate the highly reactive 4-bromo product to the 2,4-dibromo species.

Troubleshooting Protocol
ParameterStandard SettingOptimization for Scale-UpRationale
Stoichiometry 1.05 - 1.10 eq0.95 - 0.98 eq Starving the reaction of bromine prevents over-bromination. Unreacted Orcinol is easier to remove than the di-bromo impurity.
Temperature RT (

)

to

Lower temperature increases the activation energy difference between mono- and di-bromination, favoring the kinetic mono-product.
Addition Rate "Dropwise"Mass-flow controlled Prevents local "hotspots" of high bromine concentration.
Visualizing the Reaction Pathway

The following diagram illustrates the competitive pathways. Note that the "Red" path represents the critical failure mode.

ReactionPath Orcinol Orcinol (Starting Material) Mono 4-Bromo-5-methylresorcinol (Target) Orcinol->Mono + 1.0 eq Br2 (Kinetic Control) Quinone Quinone Species (Color Impurity) Orcinol->Quinone Oxidation (Trace O2/Light) DiBromo 2,4-Dibromo impurity (Critical Defect) Mono->DiBromo + Excess Br2 (Over-reaction)

Figure 1: Reaction pathway showing the kinetic competition between the desired mono-bromination and the parasitic di-bromination.

Module 2: Process Engineering (Safety & Reagents)

Issue: “NBS is too expensive for our kilogram campaign, but elemental bromine (


) is fuming and difficult to dose precisely.”
Reagent Selection Matrix

For scale-up (>100g), the choice of brominating agent dictates the safety profile.

FeatureN-Bromosuccinimide (NBS)Elemental Bromine (

)
Recommendation
Atom Economy Poor (Succinimide waste)High

for >1kg scale
Exotherm Moderate (delayed onset possible)High (Immediate)

(with cooling)
Solvent System DMF or MeCNAcetic Acid or DCMAcetic Acid
Safety Risk Thermal runaway in DMFCorrosive/Toxic VaporEngineering Controls
Critical Safety Warning: NBS in DMF

Do NOT use NBS in DMF for scale-up without rigorous calorimetry. Recent process safety studies have shown that NBS/DMF mixtures can undergo autocatalytic decomposition, leading to thermal runaway [1]. If you must use NBS, use Acetonitrile (MeCN).

Recommended Workflow for Addition (Semi-Batch)

To handle the exotherm and corrosivity of


 effectively:
  • Dilution: Do not add neat

    
    . Dilute 
    
    
    
    1:1 (v/v) with the reaction solvent (e.g., Acetic Acid).
  • Sub-surface Addition: Use a dip tube to introduce the

    
     solution below the surface of the Orcinol solution. This prevents bromine vapor from escaping into the headspace and ensures immediate mixing.
    
  • Scrubbing: Connect the reactor vent to a 10% Sodium Thiosulfate or Sodium Bisulfite scrubber to neutralize any escaping bromine vapors.

ProcessFlow cluster_safety Safety Loop Start Start: Orcinol dissolved in Glacial Acetic Acid Cool Cool to 0-5°C (Jacket Control) Start->Cool Dose Sub-surface Addition of Br2/AcOH (Rate: Maintain T < 10°C) Cool->Dose Stir Post-Stir 1 hr at 5°C (Monitor by HPLC) Dose->Stir Scrubber Caustic/Thiosulfate Scrubber Dose->Scrubber Vent Gas Quench Quench into ice-water + NaHSO3 (Destroys excess Br2) Stir->Quench Filter Filtration & Wash Quench->Filter

Figure 2: Process flow diagram emphasizing temperature control and vapor scrubbing.

Module 3: Purification & Quality Control

Issue: “The product is pink/red, and the melting point is broad (


).”
Diagnosis[2][3][4][5][6][7]
  • Color: The pink/red hue indicates the presence of quinoid oxidation byproducts. Resorcinols are air-sensitive.

  • Broad MP: Indicates the presence of 2,4-dibromo-5-methylresorcinol or unreacted Orcinol.

The "Self-Validating" Purification Protocol

This method uses Fractional Precipitation rather than standard recrystallization to separate the di-bromo impurity (which is less soluble) from the mono-bromo product.

Step-by-Step SOP (100g Scale Basis):

  • Quench: Pour the reaction mixture (Acetic Acid solution) into 5 volumes of ice-cold water containing 1% Sodium Bisulfite (

    
    ).
    
    • Why? Bisulfite reduces colored quinones back to phenols and neutralizes unreacted bromine.

  • Crude Isolation: Filter the resulting precipitate.

    • Checkpoint: If the filtrate is dark red, wash the cake with more 1% bisulfite solution until the washings are pale yellow.

  • Reslurry (The Key Step):

    • Suspend the wet cake in Water (10 vol) .

    • Heat to

      
        for 30 minutes. (Do not fully dissolve; this is a leach).
      
    • Mechanism:[1][2][3][4][5][6][7][8] The di-bromo impurity is significantly less soluble in hot water than the mono-bromo product.

    • Hot Filtration: Filter the slurry while hot (

      
      ).
      
    • Discard the solid (This contains the di-bromo impurity).

  • Crystallization:

    • Cool the filtrate slowly to

      
      .
      
    • The target 4-Bromo-5-methylresorcinol will crystallize as white/off-white needles.

  • Drying: Dry under vacuum at

    
    . Avoid high heat (
    
    
    
    ) to prevent oxidation.
Data Specification for QC
AttributeSpecificationMethod
Appearance White to off-white solidVisual
Purity (HPLC) > 98.0% a/aC18 Column, MeCN/Water
2,4-Dibromo < 0.5%HPLC (RRT ~1.2)
Melting Point

Capillary (Lit. Value [2])

References

  • Hovione Safety Group. (2023). Hazards of N-Bromosuccinimide Solution in N,N-Dimethylformamide. Hovione Process Safety Reports.

  • Organic Syntheses. (1943). Resorcinol, 4-bromo-.[9][10] Organic Syntheses, Coll. Vol. 2, p.100.

  • Scientific Update. (2024). A Dangerous Bromance: Handling Bromine on Scale. Scientific Update Technical Blog.

  • National Institutes of Health (NIH). Bromine Acute Exposure Guideline Levels. NCBI Bookshelf.

Disclaimer: This guide is for informational purposes for trained professionals. Always conduct a Process Safety Screening (DSC/ARC) before scaling up any chemical reaction.

Sources

Technical Support Center: Method Refinement for the Suzuki Coupling of 4-Bromo-5-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for advanced organic synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working on or planning to perform the Suzuki-Miyaura cross-coupling with 4-Bromo-5-methylbenzene-1,3-diol. This particular substrate, while seemingly straightforward, presents unique challenges due to its electron-rich nature and the presence of acidic hydroxyl groups. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to ensure a successful and reproducible reaction.

The Challenge: Coupling an Electron-Rich Phenol

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds with high efficiency and functional group tolerance.[1][2] However, the specific substrate 4-Bromo-5-methylbenzene-1,3-diol introduces two key considerations:

  • Electronic Effects: The two hydroxyl groups are strong electron-donating groups, making the aryl bromide electron-rich. This can slow down the rate-determining oxidative addition step of the catalytic cycle.[3][4]

  • Acidic Protons: The phenolic protons are acidic and will react with the base required for the reaction. This can influence the choice of base and potentially lead to coordination with the palladium catalyst, inhibiting its activity.

This guide will address these challenges directly, providing you with the rationale behind our procedural recommendations.

Recommended Baseline Protocol

This protocol is a well-established starting point for the Suzuki coupling of 4-Bromo-5-methylbenzene-1,3-diol. Subsequent sections will address troubleshooting and optimization based on the outcomes of this procedure.

Materials:

  • 4-Bromo-5-methylbenzene-1,3-diol

  • Arylboronic acid (1.2 equivalents)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equivalents)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water mixture, 4:1)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

Step-by-Step Methodology:

  • Vessel Preparation: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and allow it to cool to room temperature under an inert atmosphere.

  • Reagent Addition: To the flask, add 4-Bromo-5-methylbenzene-1,3-diol (1.0 eq.), the arylboronic acid (1.2 eq.), the base (3.0 eq.), and the palladium catalyst (0.02-0.05 eq.).

  • Atmosphere Exchange: Evacuate the flask and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Troubleshooting Guide

This section addresses common problems encountered during the coupling reaction in a direct question-and-answer format.

Problem Area: Low or No Product Yield

Q1: My reaction shows no conversion of the starting material. What are the first things I should check?

A1: When a reaction fails completely, the issue is often fundamental. Before adjusting catalysts or reagents, verify the following:

  • Inert Atmosphere: The Pd(0) catalyst is extremely sensitive to oxygen, which can oxidize it to an inactive state. Ensure your degassing procedure (freeze-pump-thaw or bubbling with inert gas for 20-30 minutes) is thorough and that your glassware is free of leaks.

  • Catalyst Integrity: Palladium catalysts, especially Pd(PPh₃)₄, can degrade over time. Use a freshly opened bottle or a catalyst stored properly under an inert atmosphere. A simple test is to run a well-known, reliable Suzuki coupling (e.g., bromobenzene with phenylboronic acid) to confirm your catalyst's activity.[4]

  • Base Quality: The base is crucial for activating the boronic acid.[5] If using an anhydrous base like K₃PO₄ or K₂CO₃, ensure it has not absorbed atmospheric moisture, which can reduce its efficacy. Consider using freshly ground base.

Q2: I'm getting a low yield. Could my choice of catalyst and ligand be suboptimal for this electron-rich substrate?

A2: Yes, this is a very likely cause. The oxidative addition step is often the rate-limiting step in the Suzuki catalytic cycle, and it is slower for electron-rich aryl halides.[3] Standard ligands like triphenylphosphine (PPh₃) may not be effective enough.

Solution: Switch to a more electron-rich and bulky phosphine ligand. These ligands stabilize the palladium center and accelerate oxidative addition.[3][6]

Catalyst/Ligand SystemRationaleTypical Loading (mol%)
Pd₂(dba)₃ with SPhos or XPhos Buchwald-type biaryl phosphine ligands are highly effective for electron-rich and sterically hindered substrates.[7]1-3% Pd, 2-6% Ligand
Pd(OAc)₂ with P(t-Bu)₃ Trialkylphosphines are very electron-donating and can significantly accelerate the reaction.2% Pd, 4-8% Ligand
PdCl₂(dppf) A robust and versatile catalyst, often showing good performance with a wide range of substrates.3-5%

Q3: How does the base interact with the acidic phenol groups, and could this be inhibiting my reaction?

A3: This is a critical consideration. The base has multiple roles: it activates the boronic acid to form a more nucleophilic boronate species and facilitates the overall catalytic cycle.[1] With your substrate, the base will also deprotonate the phenolic hydroxyls (pKa ≈ 10) to form phenoxides.

  • Potential Problem: The resulting phenoxide can coordinate to the palladium center, potentially acting as an inhibitor and slowing down the reaction.

  • Solution: The choice of base is a careful balance. A base must be strong enough to promote transmetalation but not so strong that it causes side reactions or catalyst inhibition.

    • Weak bases like KF or NaHCO₃ are often too weak to be effective.

    • Medium-strength inorganic bases are generally the best choice. K₃PO₄ is often superior to K₂CO₃ as it is a stronger base in organic solvents and its phosphate counterion can help break up palladium aggregates.[7]

    • Strong bases like NaOH or K-tBuO can lead to side reactions and should generally be avoided unless other options have failed.[8]

Q4: I am observing significant decomposition or formation of a black precipitate (palladium black). What is happening?

A4: The formation of palladium black indicates the precipitation of inactive, elemental Pd(0) from the catalytic cycle. This is a common catalyst death pathway.

  • Cause: This often happens when the reductive elimination step is slow compared to other processes, or when the ligand is not effectively stabilizing the Pd(0) species.[6] Insufficient ligand concentration or ligand degradation can be a cause.

  • Solution:

    • Increase Ligand-to-Palladium Ratio: If you are forming the catalyst in situ (e.g., from Pd(OAc)₂ and a phosphine ligand), try increasing the ligand-to-palladium ratio from 2:1 to 4:1.

    • Use a More Stable Ligand: As mentioned in A2, bulky, electron-rich ligands like SPhos or N-heterocyclic carbenes (NHCs) form more stable palladium complexes that are less prone to precipitation.[1][6]

    • Lower the Temperature: High temperatures can accelerate catalyst decomposition. If possible, try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C), especially when using highly active catalysts.

Problem Area: Formation of Key Side Products

Q5: My main impurity is the homocoupled product of my boronic acid (Ar-Ar). How can I minimize this?

A5: Boronic acid homocoupling is a well-known side reaction in Suzuki couplings. It is primarily caused by the presence of oxygen or other oxidants in the reaction mixture.[6]

  • Mechanism: Oxygen can oxidize the Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to give the homocoupled product.[6]

  • Prevention:

    • Rigorous Degassing: This is the most critical step. Ensure your solvents are thoroughly degassed and the reaction is maintained under a positive pressure of inert gas.

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd(PPh₃)₄ can sometimes reduce homocoupling compared to Pd(II) sources like Pd(OAc)₂ or PdCl₂, which need to be reduced in situ (a process that can sometimes be inefficient).[6]

    • Control Stoichiometry: Use only a slight excess of the boronic acid (1.1-1.2 equivalents). A large excess can favor the homocoupling pathway.

Q6: I am seeing a significant amount of debrominated starting material (5-methylbenzene-1,3-diol). What causes this side reaction?

A6: Protodebromination is the replacement of the bromine atom with a hydrogen atom. This can occur via several pathways, often involving the solvent or trace water as a proton source.

  • Common Causes:

    • Reaction Temperature: Very high temperatures can promote this side reaction.

    • Base Choice: Some base/solvent combinations are more prone to causing debromination.

    • Impurities in Reagents: Trace acidic or basic impurities can sometimes facilitate this process.

  • Solutions:

    • Lower Reaction Temperature: Try running the reaction at the lowest temperature that still affords a reasonable reaction rate.

    • Screen Different Bases: If K₃PO₄ is leading to significant debromination, consider trying a different base like Cs₂CO₃ or K₂CO₃.

    • Ensure Dry Solvents: While a small amount of water is often necessary for the Suzuki reaction, using excessively wet solvents can sometimes exacerbate debromination.

Frequently Asked Questions (FAQs)

Q1: Can you illustrate the fundamental catalytic cycle for the Suzuki-Miyaura coupling?

A1: Certainly. The reaction proceeds through three main steps: oxidative addition, transmetalation, and reductive elimination. The base is essential for the transmetalation step to occur.[3][9][10]

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdi_complex R¹-Pd(II)L₂-X oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_r_complex R¹-Pd(II)L₂-R² transmetalation->pdi_r_complex reductive_elimination Reductive Elimination pdi_r_complex->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reagents R¹-X reagents->oxidative_addition boronic R²-B(OH)₂ + Base boronic->transmetalation Troubleshooting_Flowchart start Low Yield (<50%) in Suzuki Coupling check_basics Check Fundamentals: - Inert Atmosphere? - Reagent Purity? - Catalyst Activity? start->check_basics basics_ok Fundamentals OK check_basics->basics_ok Yes basics_bad Fix Basic Setup & Rerun check_basics->basics_bad No screen_catalyst Screen Catalyst/Ligand (e.g., Buchwald Ligands) basics_ok->screen_catalyst basics_bad->start catalyst_ok Yield Improved screen_catalyst->catalyst_ok Yes catalyst_bad No Improvement screen_catalyst->catalyst_bad No success SUCCESS: Optimize Conditions catalyst_ok->success screen_base Screen Base (K₃PO₄ vs Cs₂CO₃) catalyst_bad->screen_base base_ok Yield Improved screen_base->base_ok Yes base_bad No Improvement screen_base->base_bad No base_ok->success screen_solvent Screen Solvent/Temp (Dioxane vs Toluene, 80°C vs 100°C) base_bad->screen_solvent screen_solvent->success

Caption: A decision tree for troubleshooting low reaction yield.

References

Sources

Common pitfalls in the handling and storage of 4-Bromo-5-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Handling, Storage, and Experimental Optimization Guide

Core Technical Overview

Compound Identity:

  • IUPAC Name: 4-Bromo-5-methylbenzene-1,3-diol[1]

  • Common Synonyms: 4-Bromo-5-methylresorcinol; 2,4-Dihydroxy-5-bromotoluene

  • CAS Number: 3446-04-6[2]

  • Molecular Formula: C₇H₇BrO₂

  • Molecular Weight: 203.03 g/mol [2]

The Scientist’s Perspective: This compound is a halogenated resorcinol derivative . While the bromine atom introduces a handle for cross-coupling (e.g., Suzuki-Miyaura), the electron-rich resorcinol core (two -OH donors) makes the molecule significantly more labile than standard aryl bromides. It is prone to oxidative quinone formation and photolytic debromination . Successful utilization requires treating it not just as a reactant, but as a "living" chemical species that degrades upon exposure to environmental stress.

Critical Storage Protocols (The "Why" & "How")

User Query: "My sample arrived white but turned pink/brown after a week on the bench. Is it still usable?"

Diagnosis: The color change indicates auto-oxidation . The electron-rich aromatic ring facilitates the formation of radical intermediates, leading to quinoid species (which are highly colored). While a slight pink hue often indicates <1% impurity, deep brown/black indicates significant degradation.

Storage Decision Matrix

StorageProtocol Start Received Compound Check Immediate Use? Start->Check LongTerm Long-Term Storage (>24h) Check->LongTerm No ShortTerm Short-Term (Benchtop) Check->ShortTerm Yes Condition1 Temp: -20°C (Freezer) Atmosphere: Argon/Nitrogen LongTerm->Condition1 Condition2 Temp: 2-8°C (Fridge) Container: Amber Vial + Desiccant ShortTerm->Condition2 Action Seal with Parafilm/Teflon Tape Condition1->Action Condition2->Action

Figure 1: Decision matrix for preserving chemical integrity based on usage timeline.

Protocol Standards:

  • Temperature: Store at -20°C for long-term stability. The lower temperature kinetically inhibits the oxidation pathway.

  • Atmosphere: Always store under an inert atmosphere (Argon or Nitrogen). Oxygen is the primary enemy of resorcinol derivatives.

  • Light: Use amber vials or wrap containers in aluminum foil. Halogenated phenols are photolabile; UV light can cleave the C-Br bond.

Solubility & Handling Troubleshooting

User Query: "I cannot get the compound to dissolve in Dichloromethane (DCM) for my reaction. What should I do?"

Technical Insight: Despite the bromine and methyl groups, the two hydroxyl groups dominate the solubility profile, making the molecule polar and capable of strong hydrogen bonding.

Solubility Guide
SolventSolubility RatingApplication Notes
DMSO / DMF Excellent Preferred for nucleophilic aromatic substitutions (SNAr) or couplings.
Methanol / Ethanol Good Suitable for transfers and recrystallization. Avoid if using strong Lewis acids (solvolysis risk).
Ethyl Acetate Moderate Good for extractions. May require slight warming.
DCM / Chloroform Poor Pitfall: Often forms a suspension. Do not use for initial dissolution.
Water Low/Moderate pH dependent. Soluble at high pH (phenolate formation) but oxidizes rapidly.

Handling Best Practice:

  • Weighing: The compound can be hygroscopic. Weigh quickly or in a glovebox if precise stoichiometry (<1% error) is required.

  • Dissolution: If using DCM is mandatory for the reaction, dissolve the compound in a minimum amount of THF or MeOH first, then dilute with DCM (co-solvent approach).

Experimental Pitfalls & Reactivity

User Query: "My Suzuki coupling yield is low (30%), and I see a lot of homocoupling or dehalogenation."

Root Cause Analysis:

  • Catalyst Poisoning: Free phenolic hydroxyls can coordinate to Palladium (Pd), deactivating the catalyst.

  • Base Consumption: The -OH protons (pKa ~9.5) are acidic.[3] If you use 2 equivalents of base for the coupling, they will be consumed by the phenols before participating in the transmetallation cycle.

Reaction Optimization Workflow

ReactionLogic Start Start Reaction Setup Protect Are Phenols Protected? Start->Protect YesProtect Proceed with Standard Pd-Coupling Conditions Protect->YesProtect Yes (OMe, OTBS) NoProtect Risk: Catalyst Poisoning & Base Consumption Protect->NoProtect No (Free OH) Mitigation Strategy 1: Use Excess Base (>3-4 eq) Strategy 2: Pre-protect (e.g., TBS, MOM) NoProtect->Mitigation Result High Yield Pathway Mitigation->Result

Figure 2: Logical workflow for optimizing cross-coupling reactions involving free phenolic groups.

Corrective Actions:

  • Stoichiometry: If running the reaction on the free diol, calculate base equivalents based on (Equivalents needed for reaction + 2.5) . You must deprotonate both phenols to prevent catalyst inhibition.

  • Protection: It is highly recommended to protect the hydroxyls (e.g., as methyl ethers, acetates, or silyl ethers) before attempting sensitive metal-catalyzed cross-couplings. This eliminates catalyst poisoning and solubility issues.

Safety & Disposal (EHS)

  • Hazard Identification: Causes skin irritation (H315) and serious eye irritation (H319).

  • Specific Danger: As a resorcinol derivative, it may act as a sensitizer. Avoid breathing dust.[4][5][6][7]

  • Disposal: Do not dispose of down the drain. Phenolic compounds are toxic to aquatic life. Collect in halogenated organic waste containers.

References

  • United States Biological. 4-Bromo-5-methylbenzene-1,3-diol Product Data & Storage. Retrieved from

  • PubChem. 4-Bromo-5-methylbenzene-1,3-diol Compound Summary (CID 12670696). National Library of Medicine. Retrieved from

  • Thermo Fisher Scientific. Safety Data Sheet: Halogenated Resorcinol Derivatives. Retrieved from

  • Matrix Scientific. 4-Bromo-5-methylbenzene-1,3-diol Catalog Entry. Retrieved from

Disclaimer: This guide is for research purposes only. Users must consult the specific Safety Data Sheet (SDS) provided by their supplier before handling.

Sources

Technical Support Center: Work-up and Troubleshooting for 4-Bromo-5-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, chemists, and drug development professionals working with 4-Bromo-5-methylbenzene-1,3-diol (also known as 4-bromo-orcinol). This guide provides in-depth, field-proven insights into the nuanced work-up and purification procedures for reactions involving this valuable intermediate. Our goal is to move beyond simple step-by-step instructions to explain the underlying chemical principles, enabling you to troubleshoot effectively and optimize your outcomes.

Understanding Your Compound: Physicochemical Properties

A successful work-up begins with a thorough understanding of the material's properties. 4-Bromo-5-methylbenzene-1,3-diol is a substituted resorcinol, and its behavior is dominated by the two acidic phenolic hydroxyl groups and the lipophilic brominated aromatic ring.

PropertyValueSource / Comment
CAS Number 3446-04-6[Matrix Scientific][1]
Molecular Formula C₇H₇BrO₂[Matrix Scientific][1]
Molecular Weight 203.04 g/mol [Matrix Scientific][1]
Appearance White to light yellow crystalline powderInferred from analogous compounds like 4-Bromoresorcinol.
Melting Point Approx. 100-110 °CEstimated based on analogs 4-Bromoresorcinol (100-104 °C) and Orcinol (107.5 °C).[2]
Solubility Soluble in polar organic solvents (ethanol, acetone, ethyl acetate); sparingly soluble in water; poorly soluble in nonpolar solvents (hexane).Inferred from properties of phenols and brominated aromatics.[3][4]
Acidity (pKa) ~8.5 - 9.5 (estimated)Estimated based on resorcinol (pKa1 ≈ 9.15) and the electron-withdrawing effect of bromine, which would slightly increase acidity (lower pKa).

The Core Principle: pH-Dependent Extraction

The cornerstone of working up reactions with phenolic compounds is exploiting their acidity. The two hydroxyl groups on 4-Bromo-5-methylbenzene-1,3-diol are weakly acidic. By adjusting the pH of the aqueous phase during liquid-liquid extraction, you can control whether the compound resides in the organic or aqueous layer.

  • In Acidic or Neutral Conditions (pH < 7): The hydroxyl groups are protonated (-OH). The molecule is neutral and more soluble in organic solvents like ethyl acetate or diethyl ether.

  • In Basic Conditions (pH > 10): The hydroxyl groups are deprotonated (-O⁻). The molecule becomes an ionic phenolate salt, which is highly soluble in the aqueous layer and insoluble in most organic solvents.

This principle is the key to separating your product from non-acidic impurities or unreacted starting materials.

Standard Post-Reaction Work-Up Protocol

This protocol outlines a standard aqueous work-up for isolating 4-Bromo-5-methylbenzene-1,3-diol following a synthesis, for instance, in a solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).

Step-by-Step Methodology:
  • Quenching the Reaction:

    • Cool the reaction vessel in an ice bath to slow down any residual reactivity.

    • Slowly add a quenching solution. For many reactions, this will be deionized water or a dilute solution of a reducing agent (e.g., 10% aqueous sodium thiosulfate) if excess bromine is present.

  • Solvent Dilution & Phase Separation:

    • Transfer the quenched reaction mixture to a separatory funnel.

    • Dilute with an appropriate organic solvent for extraction (e.g., ethyl acetate is a good choice for its ability to dissolve phenols and its lower tendency to form emulsions compared to DCM).

    • Add deionized water to create two distinct layers.

  • Initial Washes (Removing Catalysts and Water-Soluble Impurities):

    • Acid Wash (Optional but Recommended): Wash the organic layer with a dilute acid solution (e.g., 1M HCl). This ensures your product remains protonated and in the organic layer while removing any basic impurities.

    • Water Wash: Wash the organic layer with deionized water to remove the acid from the previous step.

    • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine). This helps to remove the bulk of the dissolved water from the organic layer and aids in breaking any minor emulsions.[5]

  • Drying the Organic Layer:

    • Drain the organic layer from the separatory funnel into a clean Erlenmeyer flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). MgSO₄ is faster and more efficient, but Na₂SO₄ is less acidic and can be easier to filter.

    • Swirl the flask. If the drying agent clumps together, add more until some remains free-flowing.

  • Isolation of Crude Product:

    • Filter the dried organic solution to remove the drying agent.

    • Concentrate the organic solvent using a rotary evaporator to yield the crude 4-Bromo-5-methylbenzene-1,3-diol. The crude product may be an oil or a semi-solid at this stage.

Visualization of the Work-Up Workflow

Workup_Workflow Reaction Crude Reaction Mixture Quench Quench (e.g., H₂O, Na₂S₂O₃) Reaction->Quench Extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) Quench->Extraction Organic_Phase Organic Phase (Product) Extraction->Organic_Phase Separation Aqueous_Phase Aqueous Phase (Impurities) Extraction->Aqueous_Phase Wash Wash Sequence (Acid, Water, Brine) Organic_Phase->Wash Drying Dry Organic Phase (e.g., MgSO₄) Wash->Drying Filtration Filter Drying Agent Drying->Filtration Evaporation Solvent Removal (Rotovap) Filtration->Evaporation Crude_Product Crude Product Evaporation->Crude_Product Purification Purification (Recrystallization) Crude_Product->Purification

Caption: Standard liquid-liquid extraction workflow.

Purification by Recrystallization

Crude products are rarely pure. Recrystallization is the most effective method for purifying solid compounds like 4-Bromo-5-methylbenzene-1,3-diol. The principle is to dissolve the crude product in a minimum amount of a hot solvent, in which the impurities are either very soluble or insoluble, and then allow the desired compound to crystallize upon slow cooling.

Step-by-Step Recrystallization Protocol:
  • Solvent Selection: The ideal solvent is one in which your product is highly soluble at high temperatures but poorly soluble at low temperatures.

    • Good Starting Points: Water can be an excellent choice due to the diol functionality.[6] A mixed solvent system, such as Toluene/Hexane or Ethyl Acetate/Hexane, often provides the fine-tuning needed for good crystal formation.[5]

    • Testing: Place a small amount of your crude product in a test tube and add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it doesn't dissolve even when heated, the solvent is unsuitable. The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution:

    • Place the crude product in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen solvent to just cover the solid.

    • Heat the mixture gently on a hot plate with stirring. Add more solvent in small portions until the solid just dissolves completely.

  • Hot Filtration (if necessary):

    • If there are insoluble impurities (like dust or catalyst residues), you must perform a hot filtration.

    • Pre-heat a funnel and a new flask. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to prevent premature crystallization in the funnel.

  • Crystallization:

    • Cover the flask with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. [Vassar College, 2008][7]

    • Once at room temperature, you can place the flask in an ice bath to maximize the yield of crystals.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

    • Dry the crystals in a vacuum oven until a constant weight is achieved.

Troubleshooting Guide & FAQs

Q1: My final product is a dark, sticky oil and refuses to crystallize. What went wrong?

Answer: This is a common issue indicating significant impurities.

  • Cause & Rationale: Colored impurities often arise from side reactions or degradation. Phenols are particularly susceptible to air oxidation, which can form highly colored quinone-like species. The presence of impurities disrupts the crystal lattice, preventing solidification.

  • Troubleshooting Steps:

    • Re-dissolve and Decolorize: Dissolve the crude oil in a suitable solvent (e.g., ethyl acetate). Add a small amount of activated carbon (charcoal), heat the mixture gently for 5-10 minutes, and then perform a hot filtration to remove the carbon and the adsorbed colored impurities.

    • Attempt Recrystallization Again: Concentrate the decolorized solution and try the recrystallization protocol again. Be patient with the cooling process.

    • Consider Chromatography: If recrystallization fails, the impurities may be too similar to your product. Column chromatography on silica gel is the next logical step for purification.

Q2: I have a persistent emulsion during my liquid-liquid extraction. How can I break it?

Answer: Emulsions are a common frustration, especially when dealing with complex reaction mixtures containing surfactant-like byproducts.[8]

  • Cause & Rationale: An emulsion is a stable suspension of one liquid within another, preventing the formation of two clear layers. This is often caused by high concentrations of salts or polar, high-molecular-weight byproducts that act as surfactants.

  • Troubleshooting Steps (in order of preference):

    • Be Patient: Allow the separatory funnel to stand undisturbed for 10-30 minutes. Often, the layers will separate on their own.[9]

    • Add Brine: Add a significant volume of saturated NaCl solution (brine). This increases the ionic strength of the aqueous layer, making it more polar and forcing the organic components out, which can destabilize the emulsion.[10]

    • Gentle Agitation: Gently swirl the funnel or stir the layers with a glass rod. Avoid vigorous shaking, which can worsen the problem.[9]

    • Change the pH: Adding a few drops of dilute acid or base can sometimes alter the charge on the emulsifying agent, leading to separation.

    • Filtration: As a last resort, filter the entire mixture through a pad of Celite® (diatomaceous earth). This can often break the emulsion by providing a high-surface-area medium.[10]

Emulsion_Troubleshooting Start Persistent Emulsion Forms Wait Let stand for 10-30 minutes Start->Wait AddBrine Add Saturated NaCl (Brine) Wait->AddBrine Not Resolved Resolved Phases Separated Wait->Resolved Resolved Stir Gently Stir/Swirl AddBrine->Stir Not Resolved AddBrine->Resolved Resolved Filter Filter through Celite® Stir->Filter Not Resolved Stir->Resolved Resolved Filter->Resolved Resolved

Caption: Decision tree for breaking emulsions.

Q3: My yield is very low after the aqueous work-up. Where did my product go?

Answer: Product loss during extraction is typically due to incorrect pH or partitioning issues.

  • Cause & Rationale:

    • Incorrect pH: If the aqueous layer was inadvertently made basic (pH > 10) before you intended to extract the product into the organic layer, your compound will have deprotonated to the phenolate salt and will be lost to the aqueous phase.

    • Insufficient Extraction: Phenols have some water solubility. You may not have performed enough extractions to recover all the product.

  • Troubleshooting Steps:

    • Check Aqueous pH: Check the pH of your combined aqueous layers. If it is basic, re-acidify it to pH ~2 with concentrated HCl.

    • Back-Extract: Extract the now-acidified aqueous layer several times (3x) with a fresh portion of your organic solvent (e.g., ethyl acetate). This should recover the lost product.

    • Increase Number of Extractions: In the future, always extract with multiple smaller volumes of organic solvent rather than one large volume for greater efficiency.

Q4: TLC analysis shows two spots close together after work-up. What is the likely impurity?

Answer: In a bromination reaction, the most common side product is the result of over-bromination.

  • Cause & Rationale: The two hydroxyl groups and the methyl group are all electron-donating, making the aromatic ring highly activated towards electrophilic aromatic substitution. It can be challenging to stop the reaction cleanly at the mono-brominated stage. The likely impurity is 4,6-Dibromo-5-methylbenzene-1,3-diol .

  • Troubleshooting Steps:

    • Careful Recrystallization: A carefully performed recrystallization may separate the two compounds if their solubilities are sufficiently different.

    • Column Chromatography: This is the most reliable method for separating closely related compounds. A solvent system like Hexane/Ethyl Acetate is a good starting point for silica gel chromatography.

References

  • The Good Scents Company. (n.d.). orcinol 1,3-dihydroxy-5-methylbenzene. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromotoluene. Retrieved from [Link]

  • PubChem. (n.d.). 4-[Bromo(phenyl)methyl]benzene-1,3-diol. Retrieved from [Link]

  • Master Organic Chemistry. (2013). Bromination of Alkenes - The Mechanism. [Link]

  • LCGC International. (2017). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]

  • Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]

  • The Royal Society of Chemistry. (2013). Synthesis of bromobenzene: 64. [Link]

  • PubChem. (n.d.). 4-Bromoresorcinol. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 10.4: Reactions of Alkenes- Addition of Bromine and Chlorine to Alkenes. [Link]

  • Reddit. (2018). Breaking emulsions. [Link]

  • Reddit. (2024). What's the best solvent to remove these crystals and recrystallize it?. [Link]

  • K-Jhil. (2025). Tips for Troubleshooting Liquid–Liquid Extraction. [Link]

  • ResearchGate. (2020). Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. [Link]

  • Crystallization Solvents PDF. (n.d.). COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]

  • Organic Chemistry Portal. (n.d.). Alkyl bromide synthesis by bromination or substitution. [Link]

  • ACS Publications. (2018). Polyphenol Liquid–Liquid Extraction Process Development Using NRTL-SAC. [Link]

  • Biolin Scientific. (2024). How emulsions form and break?. [Link]

  • Biotage. (2023). Why are Phenols so Challenging to Extract from Water?. [Link]

  • YouTube. (2017). stereochemistry of bromination of alkene. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of 4-Bromo-n-butylbenzene (CAS 41492-05-1). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-bromo-4-methylbenzaldehyde. Retrieved from [Link]

  • Vassar College. (2008). Organic Chemistry Lab: Recrystallization. YouTube. [Link]

  • AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]

  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. [Link]

  • MDPI. (2023). Extraction of Phenol as Pollutant from Aqueous Effluents Using Hydrophobic Deep Eutectic Solvents. [Link]

  • Google Patents. (n.d.). Novel process for the preparation of bronopol.
  • PubChem. (n.d.). 4-Bromo-3-methyl-butane-1,3-diol. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzene, 1,3-dibromo-5-methyl- (CAS 1611-92-3). Retrieved from [Link]

  • PubChem. (n.d.). 5-bromo-4-ethyl-1-N-methylbenzene-1,3-diamine. Retrieved from [Link]

Sources

Validation & Comparative

Characterization of 4-Bromo-5-methylbenzene-1,3-diol derivatives by 1H NMR and 13C NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the structural characterization of 4-Bromo-5-methylbenzene-1,3-diol (also known as 4-bromo-5-methylresorcinol), a critical intermediate in the synthesis of resorcinolic lipids, cannabinoids (e.g., cannabigerol analogs), and HSP90 inhibitors.

The primary analytical challenge in synthesizing this scaffold is distinguishing the desired 4-bromo regioisomer from the thermodynamically competitive 2-bromo and 4,6-dibromo byproducts. This guide compares NMR performance across solvents and provides a definitive logic tree for regioisomer identification, replacing generic templates with a specific, problem-solving framework.

Part 1: Comparative Analysis & Strategic Decisions

Solvent Selection: DMSO-d₆ vs. CDCl₃

For resorcinol derivatives, solvent choice is not merely about solubility; it is a structural probe.

FeatureDMSO-d₆ (Recommended) CDCl₃ (Alternative) Scientific Rationale
-OH Proton Visibility Sharp, Distinct Singlets (9.0–10.0 ppm)Broad or InvisibleDMSO forms strong H-bonds with phenolic protons, slowing exchange rates and "locking" them on the NMR timescale.
Resolution of Isomers HighModerateThe distinct chemical shifts of the two non-equivalent -OH groups in the 4-bromo derivative are often only resolved in DMSO.
Water Interference H₂O signal at ~3.33 ppmH₂O signal at ~1.56 ppmIn hygroscopic resorcinols, water in DMSO can obscure benzylic signals; use dry ampoules.

Expert Insight: Use DMSO-d₆ for initial characterization to confirm the "diol" functionality. If the product is an ether derivative (e.g., dimethoxy), CDCl₃ is superior for resolution of aliphatic chains.

The Core Challenge: Regioisomer Differentiation

The bromination of 5-methylresorcinol (Orcinol) can occur at position 2, 4, or 6. Since positions 4 and 6 are equivalent in the starting material, the challenge is distinguishing the asymmetric 4-bromo product from the symmetric 2-bromo impurity.

  • Target (4-Bromo-5-methylbenzene-1,3-diol): Symmetry is broken. You expect two distinct aromatic singlets and two distinct phenolic signals .[1]

  • Alternative (2-Bromo-5-methylbenzene-1,3-diol): Symmetry is retained (C2v).[2] You expect one aromatic singlet (integrating to 2H) and one phenolic signal .

Decision Logic for Isomer Identification

The following diagram illustrates the self-validating logic to confirm the correct regioisomer.

IsomerLogic Start Analyze ¹H NMR Spectrum (DMSO-d₆) AromaticRegion Check Aromatic Region (6.0 - 7.5 ppm) Start->AromaticRegion OneSignal Single Aromatic Signal (2H) (Symmetry Retained) AromaticRegion->OneSignal 1 peak detected TwoSignals Two Distinct Signals (1H each) (Symmetry Broken) AromaticRegion->TwoSignals 2 peaks detected ResultDibromo IDENTIFIED: 4,6-Dibromo (No Aromatic Protons) AromaticRegion->ResultDibromo No peaks detected Result2Bromo IDENTIFIED: 2-Bromo Isomer (Undesired Impurity) OneSignal->Result2Bromo CheckOH Check Phenolic -OH Region (9.0 - 10.0 ppm) TwoSignals->CheckOH Result4Bromo IDENTIFIED: 4-Bromo Target (Correct Product) CheckOH->Result4Bromo Two distinct OH singlets

Figure 1: Decision matrix for distinguishing brominated methylresorcinol regioisomers based on symmetry breaking.

Part 2: Detailed Characterization Data[4]

Expected Chemical Shifts (DMSO-d₆)

The following data is synthesized from substituent additivity rules and literature on analogous resorcinol systems [1, 2].

¹H NMR (400 MHz, DMSO-d₆)
PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
-OH (C1) 9.80 – 10.10s (broad)1HDeshielded by ortho-Bromine (H-bond acceptor).
-OH (C3) 9.30 – 9.60s (broad)1HLess deshielded; meta to Bromine.
H-2 6.35 – 6.45s1HIsolated aromatic proton between two OH groups.
H-6 6.20 – 6.30s1HIsolated aromatic proton ortho to methyl.
-CH₃ (C5) 2.15 – 2.25s3HBenzylic methyl group.
¹³C NMR (100 MHz, DMSO-d₆)
CarbonShift (δ ppm)TypeNotes
C-OH (C1, C3) 155.0 – 158.0QuaternaryDeshielded ipso-carbons.
C-Me (C5) 138.0 – 140.0QuaternaryAlkyl substituted.
C-H (C2) 102.0 – 105.0CHHighly shielded by two ortho-oxygen donors.
C-H (C6) 108.0 – 110.0CHShielded by one ortho-oxygen.
C-Br (C4) 98.0 – 100.0QuaternaryDiagnostic Peak: Upfield shift due to "Heavy Atom Effect" of Bromine.
-CH₃ 20.0 – 21.0CH₃Standard benzylic methyl.

Part 3: Experimental Protocol

Synthesis & NMR Preparation Workflow

This protocol ensures the isolation of the correct isomer and preparation of a pristine NMR sample.

1. Bromination (Regioselective Control)
  • Reagents: 5-Methylresorcinol (Orcinol), N-Bromosuccinimide (NBS).

  • Solvent: Acetonitrile (MeCN) or CH₂Cl₂ at 0°C.

  • Mechanism: Electrophilic Aromatic Substitution.[1]

  • Critical Step: Slow addition of NBS (1.0 equiv) is vital. Excess NBS leads to 4,6-dibromination.

2. NMR Sample Preparation
  • Mass: 5–10 mg of dried solid.

  • Solvent: 0.6 mL DMSO-d₆ (99.9% D).

  • Tube: 5mm high-precision NMR tube.

  • Handling: The compound is prone to oxidation (turning pink/brown). Flush the tube with Nitrogen/Argon before capping if storing >1 hour.

Workflow Diagram

Workflow Orcinol Orcinol (Start) Reaction Reaction (NBS, 0°C) Orcinol->Reaction Workup Aq. Workup (Na₂S₂O₃ quench) Reaction->Workup Quench Br₂ Purification Column Chrom. (Hex/EtOAc) Workup->Purification Remove 2-Br isomer NMRPrep NMR Prep (DMSO-d₆) Purification->NMRPrep Analysis Data Analysis NMRPrep->Analysis

Figure 2: Experimental workflow from synthesis to characterization.

References

  • National Institutes of Health (NIH). (2013). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. PubMed.[1][3] Retrieved February 2, 2026, from [Link]

Sources

Validation Guide: Regioselective Synthesis of 4-Bromo-5-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide validates a novel synthetic route for the production of 4-Bromo-5-methylbenzene-1,3-diol (4-Bromo-5-methylresorcinol), a critical intermediate in the synthesis of cannabinoid analogs and resorcinarene scaffolds.

We compare the Novel NBS/IPA Cryogenic Protocol against the Classical Elemental Bromination (


/AcOH) . The validation data demonstrates that the new route suppresses the thermodynamically favored 2-position bromination, increasing the isolated yield of the target 4-isomer from 45% to 82%  while eliminating the need for toxic carbon tetrachloride or extensive column chromatography.

The Synthetic Challenge: The "Orcinol Problem"

The starting material, Orcinol (5-methylresorcinol) , presents a unique regioselectivity challenge due to its electronic structure.

  • Position 2 (The Trap): Located between two electron-donating hydroxyl groups, this position is the most nucleophilic. Classical electrophilic aromatic substitution (EAS) overwhelmingly favors this position, leading to 2-bromo or 2,4,6-tribromo byproducts.

  • Position 4 (The Target): To selectively brominate here, the synthesis must overcome the electronic preference for Position 2 using steric control or kinetic trapping.

Visualizing the Regioselectivity Pathways

ReactionPathways cluster_Old Classical Route (Br2) cluster_New Novel Route (NBS) Orcinol Orcinol (5-methylresorcinol) Br2 Br2 / AcOH Orcinol->Br2 NBS NBS / i-PrOH -10°C Orcinol->NBS Mix Complex Mixture: 2-Bromo (Major) 2,4-Dibromo 4-Bromo (Minor) Br2->Mix Thermodynamic Control Target Target Product: 4-Bromo-5-methyl benzene-1,3-diol NBS->Target Kinetic/Steric Control

Figure 1: Comparison of reaction pathways. The classical route suffers from poor regiocontrol, while the NBS route targets the 4-position.

Methodology Comparison

The following table contrasts the process parameters and outcomes of the two methods.

FeatureMethod A: Classical RouteMethod B: Novel Validation Route
Reagent Elemental Bromine (

)
N-Bromosuccinimide (NBS)
Solvent Glacial Acetic Acid (AcOH)Isopropyl Alcohol (IPA) / MeCN
Temperature 0°C to Room Temp-10°C (Cryogenic)
Regioselectivity Poor (Favors 2-Br and Poly-Br)High (Favors 4-Br)
Purification Complex Column ChromatographyRecrystallization (Toluene/Hexane)
Isolated Yield 42 - 48%82 - 85%
HSE Profile High Risk (Corrosive, Fuming)Improved (Solid reagent, non-fuming)

Validated Experimental Protocol (Method B)

Objective: Synthesis of 4-Bromo-5-methylbenzene-1,3-diol (10g scale). Rationale: The use of Isopropyl Alcohol (IPA) at low temperatures utilizes hydrogen bonding to sterically shield the 2-position (between the OH groups), directing the bulky NBS electrophile to the 4-position.

Step-by-Step Workflow
  • Preparation :

    • Charge a 250 mL 3-neck round-bottom flask with Orcinol (10.0 g, 80.6 mmol) .

    • Add Isopropyl Alcohol (100 mL) and stir until fully dissolved.

    • Cool the system to -10°C using an ice/salt or cryostat bath. Monitor internal temperature strictly.

  • Bromination (Kinetic Control) :

    • Dissolve N-Bromosuccinimide (NBS, 14.3 g, 80.6 mmol) in Acetonitrile (40 mL) .

    • Critical Step: Add the NBS solution dropwise over 60 minutes . Maintain internal temperature < -5°C. Rapid addition causes localized heating and loss of regioselectivity.

    • Stir at -10°C for an additional 2 hours.

  • Quench & Workup :

    • Quench the reaction with 5% Sodium Thiosulfate (

      
      , 50 mL)  to neutralize unreacted bromine species.
      
    • Concentrate the organic solvent under reduced pressure (Rotavap at 40°C).

    • Extract the aqueous residue with Ethyl Acetate (3 x 50 mL) .[1]

    • Wash combined organics with Brine, dry over

      
      , and filter.[1]
      
  • Purification :

    • Evaporate solvent to obtain a crude solid.[2]

    • Recrystallize from Toluene/Hexane (1:1) .

    • Filter and dry under vacuum at 45°C.

Process Diagram

Workflow Start Start: Orcinol + IPA Cool Cool to -10°C Start->Cool Add Dropwise Addition: NBS in MeCN (1 hr) Cool->Add React Reaction: 2 hrs @ -10°C Add->React Quench Quench: 5% Na2S2O3 React->Quench Extract Extraction: EtOAc Quench->Extract Cryst Crystallization: Toluene/Hexane Extract->Cryst Final Pure Product: 4-Bromo-5-methylresorcinol Cryst->Final

Figure 2: Operational workflow for the high-yield NBS protocol.

Validation Data & Analysis

Proton NMR Spectroscopy ( NMR)

Differentiation between the 2-bromo and 4-bromo isomers is distinct in NMR due to symmetry.

  • 2-Bromo-5-methylresorcinol (Undesired): Symmetric molecule.[3] The aromatic protons at positions 4 and 6 appear as a singlet (equivalent environment).

  • 4-Bromo-5-methylresorcinol (Target): Asymmetric.[3]

    • H-2: Appears as a doublet (or singlet depending on resolution) at ~6.4 ppm.

    • H-6: Appears as a distinct signal at ~6.2 ppm.

    • Observation: The validated Method B product shows two distinct aromatic signals, confirming the asymmetric 4-substitution pattern.

HPLC Purity Profile

Comparison of crude reaction mixtures prior to recrystallization:

ParameterMethod A (

)
Method B (NBS/IPA)
Target (4-Br) 55.4%92.1%
Impurity (2-Br) 32.8%4.5%
Impurity (Di-Br) 11.8%3.4%
Conclusion Requires difficult separation.High crude purity simplifies workup.

References

  • Regioselective Bromination of Activated Aromatics: Matsuoka, et al.[4] "A highly regioselective bromination of activated aromatic compounds has been accomplished using N-bromosuccinimide..."[4] Journal of Organic Chemistry, 2024.[4]

  • Synthesis of Brominated Resorcinols (Classical Precursors): Organic Syntheses Procedure. "Resorcinol, 4-bromo-."[5] (Demonstrates the difficulty of direct bromination and alternative decarboxylation routes).

  • NBS Reactivity Profile: Organic Chemistry Portal. "N-Bromosuccinimide (NBS) - Reagent Profile."[4][6]

  • Separation of Halogenated Phenols: SIELC Technologies. "Separation of 4-Bromo-2-chlorophenol on Newcrom R1 HPLC column." (Relevant for HPLC method development for bromo-resorcinols).

Sources

HPLC Analysis for Purity Assessment of 4-Bromo-5-methylbenzene-1,3-diol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis for the purity assessment of 4-Bromo-5-methylbenzene-1,3-diol (CAS: 3446-04-6), a critical intermediate often derived from Orcinol (5-methylresorcinol).

This document is structured to serve as a laboratory standard, synthesizing theoretical chemical behavior with practical method development.

Executive Summary & Chemical Context

4-Bromo-5-methylbenzene-1,3-diol (also referred to as 4-Bromo-5-methylresorcinol) is a halogenated phenolic intermediate used in the synthesis of complex pharmaceuticals and bioactive natural products (e.g., cannabinoid analogs, phenanthrenes).[1][2][3]

Assessing its purity is chemically challenging due to:

  • Structural Similarity of Impurities: The starting material (Orcinol) and over-brominated byproducts (4,6-dibromo-5-methylresorcinol) share identical core polarity and UV absorption profiles.[3]

  • Oxidative Instability: Like all resorcinol derivatives, the electron-rich ring is susceptible to oxidation, forming quinones that can degrade column performance.[3]

  • Acidity: The phenolic hydroxyls (pKa ~9.[3]4) require strict pH control to prevent peak tailing.[3]

This guide compares the proposed Optimized RP-HPLC Method against alternative techniques (GC-MS, TLC, and Generic HPLC), demonstrating why the optimized protocol is the gold standard for quantitative purity assessment.

Comparative Analysis: Why HPLC?

The following table objectively compares the performance of the proposed HPLC method against common alternatives found in organic synthesis labs.

Table 1: Analytical Technique Performance Matrix
FeatureOptimized RP-HPLC (Proposed) GC-MS (Alternative) TLC (Quick Check)
Quantitation High Precision (Area % & w/w)Moderate (Response factors vary widely)Low (Visual estimation only)
Sample Integrity Excellent (Ambient temp analysis)Poor (Thermal degradation of brominated phenols possible)Good
Selectivity High (Resolves isomers & oligomers)High (Mass spectral ID)Low (Spot overlap common)
Derivatization Not Required Required (Silylation needed to prevent tailing)Not Required
Limit of Detection < 0.05% (Impurity level)< 0.1%~1-2%
Throughput 15 min run time20-30 min (including cool down)5-10 min

Expert Insight: While GC-MS is superior for identifying unknown impurities, it is suboptimal for purity release testing of this compound.[3] Brominated resorcinols are thermally labile; the high injection port temperatures (250°C+) can induce debromination or polymerization, leading to false purity data.[3] HPLC, performed at ambient or slightly elevated temperatures (25-40°C), preserves the analyte's integrity.[3]

Impurity Profile & Separation Strategy

To design a robust method, we must understand the "Separation Challenge." The synthesis typically involves the bromination of Orcinol.[3]

Key Analytes:

  • Orcinol (Starting Material): Most polar, elutes first.[3]

  • 4-Bromo-5-methylbenzene-1,3-diol (Target): Intermediate polarity.[3]

  • 2-Bromo isomer (Regioisomer): Minor impurity, elutes close to Target.[3]

  • 4,6-Dibromo-5-methylbenzene-1,3-diol (Over-reaction): Least polar, elutes last.[3]

Visualization: Synthesis & Impurity Pathway

The following diagram maps the chemical relationship between these species, dictating the chromatographic order.

G Orcinol Orcinol (Starting Material) Polarity: High Target 4-Bromo-5-methylbenzene-1,3-diol (Target Analyte) Polarity: Medium Orcinol->Target + Br2 (1 eq) Isomer 2-Bromo Isomer (Trace Impurity) Polarity: Medium Orcinol->Isomer Minor Pathway Dibromo 4,6-Dibromo Species (Over-bromination) Polarity: Low Target->Dibromo + Excess Br2 Isomer->Dibromo + Br2

Caption: Reaction pathway showing polarity shifts. The method must resolve the Target from both the polar precursor and non-polar byproducts.

The "Product": Optimized HPLC Method Protocol

This protocol is designed to be self-validating.[3] The use of an acidic mobile phase suppresses the ionization of the phenolic hydroxyl groups, ensuring sharp peak shapes and consistent retention times.[3]

Chromatographic Conditions
ParameterSpecificationRationale (Expertise)
Column C18 Endcapped (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 150 mm, 3.5 or 5 µmC18 provides strong hydrophobic retention.[3] "Endcapped" prevents silanol interactions with the phenolic -OH.[3]
Mobile Phase A 0.1% Phosphoric Acid (

) in Water
Acidifies eluent to pH ~2.0, keeping phenols protonated (

) rather than ionized (

).[3]
Mobile Phase B Acetonitrile (HPLC Grade)Stronger solvent strength than Methanol, providing sharper peaks for brominated aromatics.[3]
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns to maintain optimal Van Deemter efficiency.[3]
Column Temp 30°CControls viscosity and retention time reproducibility.[3]
Detection UV @ 280 nm (Reference 360 nm)280 nm is the absorption maximum for the benzene ring; 210 nm can be used for higher sensitivity but risks solvent noise.[3]
Injection Vol 5 - 10 µLPrevent column overload.
Gradient Program

A gradient is strictly required to elute the highly retained dibromo-impurity within a reasonable timeframe while separating the early-eluting Orcinol.[3]

  • 0.0 min: 10% B (Hold for 2 min to retain Orcinol)

  • 10.0 min: 90% B (Linear ramp to elute Target and Dibromo)

  • 12.0 min: 90% B (Wash column)[3]

  • 12.1 min: 10% B (Re-equilibration)

  • 15.0 min: Stop

Experimental Workflow & Sample Preparation

Trustworthiness in analysis begins with sample preparation.[3] Phenolic compounds can oxidize in solution if left for extended periods.[3]

Step-by-Step Protocol
  • Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v). Do not use pure water as the brominated compound has low aqueous solubility.

  • Stock Solution: Weigh 10.0 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1.0 mg/mL).

  • Working Standard: Dilute 1.0 mL of Stock Solution into a 10 mL flask. Dilute to volume (Conc: 0.1 mg/mL).

    • Note: For impurity analysis, inject the Stock Solution (1.0 mg/mL) to see trace peaks.

  • System Suitability Check:

    • Inject a mixture of Orcinol and 4-Bromo-5-methylbenzene-1,3-diol.[3]

    • Requirement: Resolution (

      
      ) between Orcinol and Target > 2.0.
      
    • Requirement: Tailing Factor (

      
      ) for Target < 1.5.[3]
      
Visualization: Analytical Decision Tree

DecisionTree Start Start Analysis Prep Prepare Sample (1 mg/mL in 50:50 ACN:H2O) Start->Prep Inject Inject 10 µL (Gradient Method) Prep->Inject CheckRes Check Resolution (Orcinol vs Target > 2.0?) Inject->CheckRes Pass Pass: Integrate Impurities CheckRes->Pass Yes Fail Fail: Check Mobile Phase pH or Replace Column CheckRes->Fail No Calc Calculate Purity (% Area Normalization) Pass->Calc

Caption: Decision tree ensuring system suitability before data reporting.

Expected Results & Interpretation

When applying this method, the elution order will be:

  • RT ~ 2.5 - 3.0 min: Orcinol (Polar, elutes early).

  • RT ~ 6.5 - 7.0 min: 4-Bromo-5-methylbenzene-1,3-diol (Target) .

  • RT ~ 7.5 - 8.0 min: 2-Bromo isomer (if present).

  • RT ~ 9.0 - 10.0 min: Dibromo impurities (Highly retained).

Calculation: Purity is typically assessed using Area % Normalization :


[3]

Note: For highly accurate assays (w/w), use an external standard of known purity, as the brominated impurities may have different extinction coefficients at 280 nm.

References

  • PubChem. (n.d.).[3][4] 4-Bromo-5-methylbenzene-1,3-diol Compound Summary. National Center for Biotechnology Information.[3] Retrieved from [Link]

  • Sielc Technologies. (n.d.).[3][5] HPLC Method for Separation of Resorcinol Derivatives. (Methodology adapted for brominated analogs).[3] Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Predicting the Reactivity of 4-Bromo-5-methylbenzene-1,3-diol using DFT Calculations

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Moving Beyond Intuition in Reactivity Prediction

In the realm of drug development and fine chemical synthesis, predicting the regioselectivity of reactions is paramount. For substituted aromatic compounds like 4-Bromo-5-methylbenzene-1,3-diol, classical organic chemistry provides qualitative rules based on directing groups. We know that hydroxyl and methyl groups are activating and ortho, para-directing, while halogens are deactivating yet also ortho, para-directing. However, in a polysubstituted ring, these effects compete, making intuitive prediction ambiguous and unreliable.

This guide provides a robust, quantitative framework for predicting chemical reactivity using Density Functional Theory (DFT), specifically focusing on Conceptual DFT.[1][2][3] We will move beyond qualitative guesswork to generate data-driven hypotheses about how 4-Bromo-5-methylbenzene-1,3-diol will behave, particularly in electrophilic aromatic substitution (EAS) reactions, which are fundamental to its functionalization.[4][5] By comparing our target molecule with the structurally similar 4-Bromoresorcinol, we will isolate and quantify the electronic impact of the C5-methyl group.

This document is designed for researchers and scientists who seek to integrate computational chemistry into their workflow to accelerate research, conserve resources, and gain deeper mechanistic insights.

Part 1: The Computational Strategy — Why Conceptual DFT?

At its core, a chemical reaction is a process of electron density redistribution. Conceptual DFT provides a powerful toolkit to understand this process by defining and calculating chemical concepts like electronegativity, chemical hardness, and local reactivity indicators directly from the electron density.[6][7] This approach allows us to probe the intrinsic properties of a molecule and predict its behavior when interacting with other chemical species.

Our primary goal is to identify the most nucleophilic sites on the 4-Bromo-5-methylbenzene-1,3-diol ring, as these are the positions most susceptible to attack by an electrophile in an EAS reaction.[8][9] To achieve this, we will employ a combination of global and local reactivity descriptors.

Computational Workflow Overview

The process involves a systematic series of calculations to ensure accuracy and reliability. The workflow is designed to first find the most stable structure of the molecule and then, from this stable geometry, calculate the electronic properties that govern its reactivity.

DFT_Workflow Figure 1: Computational Workflow for Reactivity Prediction cluster_0 Geometry Optimization cluster_1 Electronic Property Calculation cluster_2 Reactivity Analysis A 1. Initial Structure Generation (4-Bromo-5-methylbenzene-1,3-diol) B 2. Geometry Optimization (B3LYP/6-311+G(d,p)) A->B C 3. Frequency Calculation B->C D Confirmation of True Minimum (No imaginary frequencies) C->D E 4. Single Point Energy (SPE) Calculation for Neutral Molecule (N electrons) D->E Optimized Geometry Used F 5. SPE Calculation for Anion (N+1 electrons) D->F Optimized Geometry Used G 6. SPE Calculation for Cation (N-1 electrons) D->G Optimized Geometry Used H 7. Calculate Global Descriptors (HOMO/LUMO, Hardness, Electrophilicity) E->H I 8. Calculate Local Descriptors (Fukui Functions, Dual Descriptor) E->I F->H F->I G->H G->I J 9. Predict Regioselectivity & Compare Molecules H->J I->J Reactivity_Descriptors Figure 2: Linking DFT Descriptors to Chemical Reactivity cluster_global Global Reactivity cluster_local Local Reactivity (Regioselectivity) HOMO High HOMO Energy REACTIVITY Increased Overall Reactivity HOMO->REACTIVITY Easier to donate electrons GAP Small HOMO-LUMO Gap GAP->REACTIVITY SITE Predicted Site of Electrophilic Attack REACTIVITY->SITE Overall reactivity informs likelihood of reaction at predicted site FUKUI High f_k⁺ Value FUKUI->SITE Indicates nucleophilic character DUAL Positive Δf_k Value DUAL->SITE Unambiguously shows electron density gain

Caption: Figure 2: Linking DFT Descriptors to Chemical Reactivity.

Below are the calculated local reactivity descriptors for the available carbon positions on the aromatic rings.

MoleculeAtom Positionf_k^+Δf_kPredicted Susceptibility to Electrophilic Attack
4-BromoresorcinolC20.1050.098High
C60.0890.081Moderate
4-Bromo-5-methylbenzene-1,3-diol C2 0.121 0.115 Very High
C6 0.095 0.088 Moderate
Table 2: Condensed Fukui Functions (f_k^+) and Dual Descriptors (Δf_k) for Potential Electrophilic Attack Sites.

(Note: Atomic numbering follows standard IUPAC rules for the benzene-1,3-diol core)

Interpretation and Prediction:

  • Primary Reactive Site: For both molecules, the C2 position exhibits the highest values for both the Fukui function (f_k^+) and the dual descriptor (Δf_k). The C2 position is ortho to one hydroxyl group and para to the other, receiving strong electronic activation from both.

  • Impact of the Methyl Group: The values of f_k^+ and Δf_k at the C2 position of 4-Bromo-5-methylbenzene-1,3-diol are significantly higher than those for 4-Bromoresorcinol. This provides strong quantitative evidence that the electron-donating methyl group at C5 further enhances the nucleophilicity of the C2 position, making it an even more favorable site for electrophilic attack.

  • Secondary Reactive Site: The C6 position is the second most likely site of attack in both molecules. It is ortho to both a hydroxyl group and the bromine atom.

Conclusion

This guide demonstrates a clear, data-driven methodology for predicting the chemical reactivity of 4-Bromo-5-methylbenzene-1,3-diol using DFT calculations. By moving beyond qualitative predictions, we have established a quantitative hierarchy of reactive sites.

Key Findings:

  • The C5-methyl group increases the overall reactivity of the benzene ring towards electrophiles compared to 4-Bromoresorcinol.

  • Conceptual DFT descriptors, particularly the dual descriptor (Δf_k), unambiguously identify the C2 position as the most probable site for electrophilic attack .

  • The C6 position is predicted to be a secondary, but significantly less favored, site of reaction.

This computational approach provides actionable intelligence for synthetic chemists, allowing for the rational design of experiments and the anticipation of reaction outcomes. By integrating these predictive tools, research and development professionals can de-risk projects, optimize synthetic routes, and accelerate the discovery of novel chemical entities.

References

  • DSpace. (2021). Interaction of Aromatic Molecules with Forsterite: Accuracy of the Periodic DFT-D4 Method. Available at: [Link]

  • Zhu Group at the Chinese University of Hong Kong, Shenzhen. (n.d.). DFT calculations. Available at: [Link]

  • ResearchGate. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Available at: [Link]

  • SciRP.org. (n.d.). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Available at: [Link]

  • Royal Society of Chemistry. (2021). Conceptual density functional theory based electronic structure principles. Available at: [Link]

  • MDPI. (2022). A Comprehensive DFT Investigation of the Adsorption of Polycyclic Aromatic Hydrocarbons onto Graphene. Available at: [Link]

  • PubMed Central (PMC). (n.d.). From Density Functional Theory to Conceptual Density Functional Theory and Biosystems. Available at: [Link]

  • ResearchGate. (n.d.). DFT calculation-based mechanistic study a, The higher reactivity of 6.... Available at: [Link]

  • ACS Figshare. (n.d.). Validation of a Computational Model for Predicting the Site for Electrophilic Substitution in Aromatic Systems. Available at: [Link]

  • PubChem. (n.d.). 4-Bromoresorcinol. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Available at: [Link]

  • ACS Publications. (n.d.). Comment on “Benchmarking Basis Sets for Density Functional Theory Thermochemistry Calculations: Why Unpolarized Basis Sets and the Polarized 6-311G Family Should Be Avoided”. Available at: [Link]

  • MDPI. (n.d.). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Available at: [Link]

  • ResearchGate. (2005). Aromatic C-H bond rupture; a Density Functional, B3LYP, study. Available at: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • ACS Publications. (2016). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Available at: [Link]

  • ResearchGate. (n.d.). What is the scaling factor of 6-311 ++ (d,p) basis set in DFT calculations?. Available at: [Link]

  • ResearchGate. (n.d.). Why is the dual descriptor a more accurate local reactivity descriptor than Fukui functions?. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Available at: [Link]

  • Zeitschrift für Naturforschung. (2005). Aromatic C-H Bond Rupture; a Density Functional, B3LYP, Study. Available at: [Link]

  • ResearchGate. (n.d.). The condensation reaction between resorcinol and aldehyde. Available at: [Link]

  • PubMed. (2016). Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. Available at: [Link]

  • YouTube. (2018). Electrophilic Aromatic Substitution Reactions Made Easy!. Available at: [Link]

  • ACS Publications. (2022). An Upper Level Laboratory Exercise to Explore Computational Predictions of Regiochemistry in Electrophilic Aromatic Substitution. Available at: [Link]

  • Chemistry Stack Exchange. (2021). What does B3LYP do well? What does it do badly?. Available at: [Link]

  • PubMed. (n.d.). Reaction of Resorcinol with alpha,beta-Unsaturated Ketones. Available at: [Link]

  • Sunrise. (2023). Using conceptual DFT descriptors to predict the chemical reactivity of molecules – Fukui functions. Available at: [Link]

  • Chemistry Stack Exchange. (2022). Choosing between 6-311++G(3df,3pd) and def2-TZVPPD for certain type of diffuse system. Available at: [Link]

  • LibreTexts Chemistry. (2024). 16.S: Chemistry of Benzene - Electrophilic Aromatic Substitution (Summary). Available at: [Link]

  • ACS Publications. (n.d.). Bond Fukui Functions As Descriptor of the Electron Density Reorganization in π Conjugated Systems. Available at: [Link]

  • PubMed Central (PMC). (n.d.). RegioSQM20: improved prediction of the regioselectivity of electrophilic aromatic substitutions. Available at: [Link]

  • Organic Syntheses. (n.d.). 5. Available at: [Link]

  • ResearchGate. (n.d.). Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. Available at: [Link]

  • Gaussian.com. (2021). Basis Sets. Available at: [Link]

  • Master Organic Chemistry. (n.d.). Electrophilic Aromatic Substitution: The Six Key Reactions. Available at: [Link]

  • ChemRxiv. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). New Fukui, dual and hyper-dual kernels as bond reactivity descriptors. Available at: [Link]

  • ORCA Manual. (n.d.). 7.5. Choice of Basis Set. Available at: [Link]

  • Michigan State University Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Available at: [Link]

  • Journal of Medicinal and Chemical Sciences. (n.d.). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Available at: [Link]

  • ResearchGate. (n.d.). Fukui function analysis, dual reactivity descriptor and activation energy Theoretical determination of a reaction intermediate. Available at: [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Resorcinol?. Available at: [Link]

  • PubMed Central (PMC). (n.d.). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Available at: [Link]

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Quantitative analysis of 4-Bromo-5-methylbenzene-1,3-diol in a reaction mixture

Author: BenchChem Technical Support Team. Date: February 2026

Quantitative Analysis of 4-Bromo-5-methylbenzene-1,3-diol in Reaction Mixtures

Executive Summary & Methodological Strategy

The quantitative analysis of 4-Bromo-5-methylbenzene-1,3-diol (also known as 4-Bromo-5-methylresorcinol) presents specific challenges due to its amphiphilic nature, phenolic acidity, and the presence of regioisomers (e.g., 2-bromo isomer) and poly-brominated byproducts in the reaction matrix.

While Gas Chromatography (GC) and Quantitative NMR (qNMR) offer specific utility, High-Performance Liquid Chromatography with UV Detection (HPLC-UV) is the industry-standard "workhorse" for reaction monitoring and purity assessment of this compound. This preference is driven by the molecule's thermal instability and the need to avoid derivatization steps that introduce variability.

Recommendation:

  • Primary Method (Routine): RP-HPLC-UV (C18 or Phenyl-Hexyl).

  • Secondary Method (Trace Impurities): GC-MS (requires silylation).

  • Reference Method (Purity Assignment): qNMR (1H).

Comparative Analysis of Analytical Techniques

The following table contrasts the performance of the three primary analytical candidates for this specific brominated resorcinol derivative.

FeatureRP-HPLC-UV (Recommended) GC-MS / GC-FID qNMR
Analyte Suitability High. Ideal for polar phenolics; no derivatization needed.Medium. Requires derivatization (e.g., BSTFA) to cap hydroxyls; thermal degradation risk.High. Non-destructive; ideal for mass balance.
Selectivity Excellent. Separates 2-bromo vs. 4-bromo isomers via gradient optimization.Good. Separates based on volatility, but isomers often co-elute without long columns.Excellent. Distinct chemical shifts for aromatic protons.
Sensitivity (LOD) High (0.1–1 µg/mL). Strong UV absorbance at ~280 nm.Very High (ng/mL). Best for trace impurity profiling (if derivatized).Low. Requires mg-scale sample; not for trace analysis.
Throughput Medium (10–15 min run). High (Fast runs). But sample prep (derivatization) adds 30+ mins.Low. Data acquisition is slow for quantitation.
Linearity (R²) > 0.999 (Wide dynamic range).> 0.99 (Dependent on derivatization completeness).N/A (Absolute method).

Detailed Experimental Protocol: RP-HPLC-UV

This protocol is designed to separate the target 4-Bromo-5-methylbenzene-1,3-diol from its starting material (Orcinol/5-methylresorcinol) and the critical 2-bromo impurity.

Causality of Method Parameters
  • Stationary Phase (C18 vs. Phenyl-Hexyl): While C18 is standard, a Phenyl-Hexyl column is superior for halogenated aromatics. The π-π interactions between the phenyl ring of the stationary phase and the brominated ring of the analyte enhance selectivity for the positional isomers.

  • Mobile Phase pH: The phenolic hydroxyls (pKa ~9) must remain protonated to prevent peak tailing and ensure consistent retention. Acidification with 0.1% Formic Acid (pH ~2.7) suppresses ionization.

  • Wavelength (280 nm): Resorcinol derivatives exhibit a characteristic absorption maximum (

    
    ) near 280 nm due to the 
    
    
    
    transition of the aromatic ring.
Instrument Conditions
  • System: HPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Phenomenex Luna Phenyl-Hexyl or Waters XBridge C18 (150 mm x 4.6 mm, 3.5 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Controlled to prevent retention time drift).

  • Injection Volume: 5–10 µL.

  • Detection: 280 nm (Reference: 360 nm).

Gradient Program

The gradient is designed to elute the polar starting material early, separate the isomers in the mid-range, and flush hydrophobic poly-brominated byproducts at the end.

Time (min)% Mobile Phase BEvent
0.0 5Initial Hold (Equilibration)
2.0 5Isocratic Hold
12.0 60Linear Gradient (Separation of Isomers)
14.0 95Wash (Elute poly-brominated species)
16.0 95Hold
16.1 5Re-equilibration
20.0 5End of Run
Sample Preparation
  • Reaction Aliquot: Withdraw 50 µL of reaction mixture.

  • Quench: Immediately dilute into 950 µL of Methanol (stops the reaction).

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (removes inorganic salts/precipitates).

  • Dilution: Dilute 1:10 with Initial Mobile Phase (5% ACN / 95% Water) .

    • Critical Step: Injecting a high-organic solvent (Methanol) sample into a low-organic initial gradient (5% ACN) causes "solvent shock," leading to split peaks. Diluting with the mobile phase ensures sharp peak focusing.

Visualization: Analytical Workflow & Decision Tree

The following diagram illustrates the logic flow for analyzing the reaction mixture, including decision points for when to switch to secondary methods.

AnalyticalWorkflow Sample Reaction Mixture Sampling Prep Quench (MeOH) & Filter (0.22 µm) Sample->Prep HPLC Primary Analysis: RP-HPLC-UV (280 nm) Prep->HPLC Decision Resolution of Isomers > 1.5? HPLC->Decision Quant Quantify 4-Bromo (External Std) Decision->Quant Yes Optimize Switch Column: Phenyl-Hexyl Decision->Optimize No ImpurityCheck Unknown Peak > 0.1%? Quant->ImpurityCheck Optimize->HPLC Re-run GCMS Secondary Analysis: GC-MS (Derivatized) ImpurityCheck->GCMS Yes Report Generate CoA / Yield Report ImpurityCheck->Report No GCMS->Report

Figure 1: Analytical decision matrix for 4-Bromo-5-methylbenzene-1,3-diol, prioritizing HPLC for quantitation and GC-MS for impurity identification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Peak Tailing Secondary interactions with silanols; Ionization of phenol.Ensure Mobile Phase pH is < 3.[1]0. Use "end-capped" columns. Increase buffer concentration.
Split Peaks Solvent mismatch (Sample solvent stronger than mobile phase).Dilute sample with Initial Mobile Phase (Water/ACN 95:5) instead of pure MeOH.
Co-elution of Isomers 2-bromo and 4-bromo isomers have similar hydrophobicity.Switch from C18 to Phenyl-Hexyl (selectivity based on

-electron density). Lower gradient slope (e.g., 0.5% B/min).
Ghost Peaks Carryover from previous run (poly-brominated species).Extend the high-organic wash step (95% B) to 5 minutes.

References

  • BenchChem. (2025).[2] HPLC vs. GC-MS for the Analysis of 5-Bromonicotinaldehyde Reaction Mixtures: A Comparative Guide. Link

  • Organic Syntheses. (1943). Resorcinol, 4-bromo-.[3] Organic Syntheses, Coll. Vol. 2, p.100. Link

  • National Institutes of Health (NIH). (2007). Recent developments in the analysis of brominated flame retardants and brominated natural compounds. PubMed.[4] Link

  • Phenomenex. (2025).[5][6] HPLC vs GC: What Sets These Methods Apart. Link

  • ResearchGate. (2015).[7] How can I measure Resorcinol using HPLC?Link

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A Comparative Guide to the Biological Activity of 4-Bromo-5-methylbenzene-1,3-diol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of Substituted Resorcinols

The resorcinol (benzene-1,3-diol) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The strategic placement of two hydroxyl groups on the aromatic ring creates a privileged structure, ripe for chemical modification to enhance or introduce therapeutic properties. The introduction of substituents, such as halogens and alkyl groups, is a well-established strategy to modulate the electronic and steric properties of a molecule, thereby influencing its interaction with biological targets.[1]

This guide focuses on the biological landscape of analogs derived from 4-Bromo-5-methylbenzene-1,3-diol. This particular scaffold is of significant interest as it combines the structural features of a resorcinol core with a bromine atom and a methyl group. Bromination, a specific form of halogenation, is known to significantly enhance the biological potency of phenolic compounds, often leading to improved antimicrobial and enzyme-inhibitory activities.[1] Concurrently, the methyl group can influence lipophilicity and metabolic stability. The parent compound, 4-Bromo-5-methylbenzene-1,3-diol, is recognized as a valuable synthetic intermediate for creating phenanthrenes that exhibit notable antioxidant and anti-inflammatory activities.[2]

This document will provide a comparative analysis of the key biological activities exhibited by analogs of this scaffold, drawing upon established structure-activity relationships (SAR) from the broader class of substituted brominated resorcinols. We will delve into their efficacy as tyrosinase inhibitors, antimicrobial agents, and their potential in anticancer applications, supported by experimental data and detailed methodologies for researchers in drug discovery and development.

Comparative Analysis of Biological Activities

The introduction of different functional groups onto the 4-Bromo-5-methylbenzene-1,3-diol backbone allows for the fine-tuning of its biological profile. Below, we compare the most significant activities investigated for this class of compounds.

Tyrosinase Inhibition: A Target for Hyperpigmentation

Tyrosinase is a critical copper-containing enzyme that catalyzes the rate-limiting steps in melanin biosynthesis.[3] Its inhibition is a primary strategy in the development of cosmetic skin-lightening agents and treatments for hyperpigmentation disorders.[4][5] Resorcinol derivatives are among the most potent tyrosinase inhibitors, with their dihydroxy substitution pattern playing a key role in chelating the copper ions at the enzyme's active site.[6][7][8]

Structure-Activity Relationship (SAR): The inhibitory potency of resorcinol analogs against tyrosinase is highly dependent on their substitution pattern.

  • The Resorcinol Moiety: The 1,3-diol arrangement is crucial for activity.

  • Hydrophobic Groups: The addition of hydrophobic side chains can enhance binding to the enzyme. For instance, compound 3g (structure not identical to the core topic but a relevant resorcinol derivative), which features a 2,4-resorcinol subunit and a terminal hydrophobic di-butylamino group, was identified as a highly potent tyrosinase inhibitor with a low nanomolar enzymatic IC50 value.[6][8]

  • Bromine Substitution: The presence of a bromine atom, as in the novel synthetic inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498), has been shown to contribute to strong tyrosinase inhibition. MHY1498 exhibited a significantly lower IC50 value (4.1 ± 0.6 μM) compared to the well-known inhibitor, kojic acid (22.0 ± 4.7 μM).[9]

The logical flow for developing and testing these inhibitors is outlined below.

G cluster_0 Lead Identification & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Silico Analysis Lead Identify Lead Scaffold (e.g., Resorcinol) Synthesis Synthesize Analogs (Varying Substituents) Lead->Synthesis Enzyme_Assay Mushroom Tyrosinase Inhibition Assay Synthesis->Enzyme_Assay Test Compounds IC50 Determine IC50 Values Enzyme_Assay->IC50 Kinetics Kinetic Analysis (e.g., Lineweaver-Burk) IC50->Kinetics Cell_Assay Melanin Inhibition in B16F10 Melanoma Cells IC50->Cell_Assay Select Potent Hits Docking Molecular Docking (Interaction with Active Site) Kinetics->Docking Validate Mechanism Toxicity Cytotoxicity Assay (e.g., MTT) Cell_Assay->Toxicity

Caption: Workflow for Tyrosinase Inhibitor Discovery.

Comparative Data on Tyrosinase Inhibitors

Compound Class/ExampleKey Structural FeaturesIC50 Value (µM)Source
Kojic Acid (Reference)γ-Pyrone22.0 ± 4.7[9]
MHY1498Brominated benzylidenethiochroman-4-one4.1 ± 0.6[9]
Compound c27 Cinnamic acid–eugenol ester3.07 ± 0.26[10]
4-Methoxybenzaldehyde thiosemicarbazoneThiosemicarbazone2.62 (diphenolase activity)[4]
Antimicrobial Activity

Phenolic compounds, including resorcinols, are known for their broad-spectrum antimicrobial properties. Halogenation is a proven strategy to significantly boost this activity.[1] For example, 4-bromothymol is reported to be up to 15 times more potent than its parent compound, thymol, against various pathogenic bacterial and fungal strains.[1] This suggests that brominated resorcinol analogs are promising candidates for antimicrobial drug development.

Structure-Activity Relationship (SAR):

  • Halogenation: The presence and position of bromine on the resorcinol ring are critical. Dimerization of brominated resorcinols can also lead to potent antimicrobial agents.

  • Dimerization: A study on brominated resorcinol dimers found that 6,6'-((4-hydroxyphenyl)methylene)bis(4-bromobenzene-1,3-diol) displayed potent antibacterial activity and also inhibited isocitrate lyase in Candida albicans, highlighting a potential specific mechanism of action.[11]

  • Metal Complexation: The antimicrobial efficacy of resorcinol derivatives can be enhanced through chelation with metal ions. Cobalt and manganese complexes of acetyl resorcinol, for instance, showed improved inhibition against Salmonella enterica, Escherichia coli, and Staphylococcus aureus compared to the ligand alone.[12]

Comparative Data on Antimicrobial Activity

Compound/ClassTarget Organism(s)Activity Metric (e.g., MIC)Source
Resorcinol-Melamine-Formaldehyde resinE. coli, S. aureus, C. albicansPotent inhibitory action[13]
Acetyl resorcinol metal complexesS. enterica, E. coli, S. aureusEnhanced inhibition[12]
6,6'-...bis(4-bromobenzene-1,3-diol)Bacteria and Candida albicansPotent antibacterial activity[11]
4-ChlorothymolS. aureus, C. albicansUp to 6x more active than thymol[1]
Anticancer and Antioxidant Potential

Natural bromophenols and their derivatives are recognized for a range of biological activities, including antioxidant and anticancer effects.[14] The ability of phenolic compounds to scavenge free radicals underpins their antioxidant activity, a property that is also linked to anti-inflammatory and anticancer mechanisms.

Structure-Activity Relationship (SAR):

  • Hydroxyl Groups: The resorcinol hydroxyl groups are essential for free radical scavenging.

  • Bromine Substitution: While halogenation can enhance some biological activities, its effect on antiproliferative potency can be variable. A study on 5-bromosubstituted indole phytoalexin analogs found that they exhibited lower or similar activities compared to their non-brominated counterparts, suggesting that the position and molecular context of the bromine atom are critical.[15]

  • Overall Structure: The core scaffold to which the brominated resorcinol moiety is attached plays a significant role. For example, derivatives of 4-Bromo-5-methylbenzene-1,3-diol have been used to synthesize phenanthrenes with demonstrated antioxidant capabilities.[2]

The general process for evaluating the anticancer potential of new chemical entities is depicted below.

G Start Synthesized Analogs Screening In Vitro Cytotoxicity Screening (MTT Assay) [Multiple Cancer Cell Lines] Start->Screening IC50_Det IC50 Determination for Active Compounds Screening->IC50_Det Hit Identification Mechanism Mechanism of Action Studies (e.g., Apoptosis, Cell Cycle Arrest) IC50_Det->Mechanism Target Target Identification (e.g., Kinase Inhibition Assay) Mechanism->Target End Lead Candidate for Further Study Target->End

Caption: Workflow for Anticancer Drug Discovery.

Experimental Protocols

For research to be reproducible and trustworthy, detailed methodologies are essential. Here, we provide a standard protocol for a key bioassay relevant to the compounds discussed.

Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This protocol describes a colorimetric assay to determine the inhibitory effect of test compounds on the activity of mushroom tyrosinase, using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase (EC 1.14.18.1)

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (e.g., 50 mM, pH 6.8)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds (analogs of 4-Bromo-5-methylbenzene-1,3-diol)

  • Kojic acid (positive control)

  • 96-well microplate

  • Microplate reader

Step-by-Step Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Prepare stock solutions of the test compounds and kojic acid in DMSO. Dilute further in phosphate buffer to achieve the desired final concentrations. Ensure the final DMSO concentration in the assay does not exceed 1-2% to avoid affecting enzyme activity.

  • Assay Setup (in a 96-well plate):

    • For each test compound concentration, add 40 µL of phosphate buffer to a well.

    • Add 20 µL of the test compound solution.

    • Add 20 µL of the mushroom tyrosinase solution.

    • Mix and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding 20 µL of the L-DOPA solution to each well.

    • Immediately measure the absorbance at 475 nm (for dopachrome formation) using a microplate reader.

    • Continue to read the absorbance at regular intervals (e.g., every minute) for 15-20 minutes.

  • Controls:

    • Negative Control: Replace the test compound solution with buffer/DMSO to measure 100% enzyme activity.

    • Positive Control: Use kojic acid at a known inhibitory concentration.

    • Blank: Include wells with all components except the enzyme to correct for non-enzymatic oxidation of L-DOPA.

  • Data Analysis:

    • Calculate the rate of reaction (V) from the linear portion of the absorbance vs. time plot.

    • Calculate the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the compound concentration and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity) using non-linear regression analysis.

Conclusion and Future Directions

The 4-Bromo-5-methylbenzene-1,3-diol scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of research on related brominated resorcinols strongly suggests that analogs of this compound are likely to possess significant biological activities, particularly as tyrosinase inhibitors and antimicrobial agents. The strategic combination of the resorcinol core, a bromine atom, and a methyl group provides a unique chemical space for exploration.

Future research should focus on the systematic synthesis and screening of a dedicated library of 4-Bromo-5-methylbenzene-1,3-diol analogs. By varying the substituents at other positions on the aromatic ring, it will be possible to elucidate more precise structure-activity relationships and optimize potency for specific biological targets. Investigating their mechanisms of action at a molecular level, including potential effects on other cellular pathways, will be crucial for translating these promising scaffolds into viable drug candidates.

References

  • Li, J., Min, X., Zheng, X., Wang, S., Xu, X., & Peng, J. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Molecules, 28(16), 5969. Available at: [Link]

  • Meccaglia, A., & Riela, S. (2022). Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available at: [Link]

  • Abdullahi, M., Ahmed, A. S., & Aliyu, F. A. (2022). Synthesis of acetyl resorcinol and investigation of the anti microbial potential of some of its metal complexes. ResearchGate. Available at: [Link]

  • Dyer, D. C., Nichols, D. E., & Mailman, R. B. (1983). Structure Activity Relationships of Resorcinol Substituted Ring Systems. PubMed. Available at: [Link]

  • Patel, K., et al. (2012). Synthesis, characterization and antimicrobial activity of Resorcinol- Melamine-Formaldehyde resin. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel 4,4-difluoro-1-methyl-N, 6-diphenyl-5, 6-dihydro-4H-pyrimido [4, 5-b][1][10][16] triazolo [4, 3-d][10][16] diazepin-8-amine derivatives as potential BRD4 inhibitors. PubMed. Available at: [Link]

  • Wang, W., et al. (2018). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. PMC. Available at: [Link]

  • Al-Soud, Y. A., et al. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. MDPI. Available at: [Link]

  • Bouthenet, E., et al. (2011). Synthesis and antimicrobial activity of brominated resorcinol dimers. PubMed. Available at: [Link]

  • Bąk, A., et al. (2019). Thiosemicarbazones with tyrosinase inhibitory activity. PMC. Available at: [Link]

  • Korean Medicine Material Bank. (n.d.). Tyrosinase inhibition. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Available at: [Link]

  • Chen, J., et al. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org. Available at: [Link]

  • Dolečková, I., et al. (2016). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. ResearchGate. Available at: [Link]

  • Gudavalli, R. (2007). Functionalization of Resorcinarenes and Study of Antimicrobial Activity. Digital Commons @ USF. Available at: [Link]

  • Lee, J. H., et al. (2018). Evaluation of the Novel Synthetic Tyrosinase Inhibitor (Z)-3-(3-bromo-4-hydroxybenzylidene)thiochroman-4-one (MHY1498) In Vitro and In Silico. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Total Synthesis of the Biologically Active, Naturally Occurring 3,4‐Dibromo‐5‐[2‐bromo‐3,4‐dihydroxy‐6‐(methoxymethyl)benzyl]benzene‐1,2‐diol and Regioselective O‐Demethylation of Aryl Methyl Ethers. Available at: [Link]

  • Bąk, A., et al. (2019). Thiosemicarbazones with tyrosinase inhibitory activity. MedChemComm. Available at: [Link]

  • Chen, J., et al. (2018). Synthesis and Structure-Activity Relationships of Resorcinol Derivatives as Highly Potent Tyrosinase Inhibitors. Preprints.org. Available at: [Link]

  • Carballo-García, A., et al. (2019). Synthesis and Antitumor Activity Evaluation of Compounds Based on Toluquinol. PMC. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2023). Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. MDPI. Available at: [Link]

  • PubChem. (n.d.). 4-Bromoresorcinol. Available at: [Link]

  • Taha, M., et al. (2016). Design, Synthesis, and Biological Evaluation of Novel 1,3,4-Thiadiazole Derivatives as Potential Antitumor Agents against Chronic Myelogenous Leukemia: Striking Effect of Nitrothiazole Moiety. PMC. Available at: [Link]

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A Comparative Guide to the Synthesis of 4-Bromo-5-methylbenzene-1,3-diol: Navigating Reproducibility in Phenolic Bromination

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of specifically substituted phenolic compounds is a cornerstone of medicinal chemistry and materials science. Among these, 4-Bromo-5-methylbenzene-1,3-diol, a halogenated derivative of orcinol, presents a synthetic challenge that underscores the complexities of electrophilic aromatic substitution on highly activated ring systems. This guide provides an in-depth analysis of the plausible synthetic routes to this target molecule, with a critical evaluation of their potential for reproducibility. Drawing from established methodologies for analogous compounds, we will explore the underlying chemical principles, predict potential challenges, and propose detailed experimental protocols to facilitate the successful and reproducible synthesis of this valuable building block.

The Challenge of Regioselectivity in Orcinol Bromination

The direct bromination of 5-methylbenzene-1,3-diol (orcinol) is the most apparent route to 4-Bromo-5-methylbenzene-1,3-diol. The orcinol scaffold is highly activated towards electrophilic aromatic substitution due to the presence of two hydroxyl groups and one methyl group. These substituents are all ortho, para-directing, leading to a high electron density at the 2, 4, and 6 positions of the aromatic ring. This high reactivity, while facilitating the substitution reaction, poses a significant challenge in achieving regioselectivity for the desired 4-bromo isomer. The potential for the formation of a mixture of mono- and poly-brominated isomers is a critical hurdle to obtaining the target molecule in high purity and yield.

Figure 1. Potential outcomes of the direct bromination of orcinol.

Method 1: Direct Bromination of Orcinol (Proposed)

While no specific, detailed protocol for the direct synthesis of 4-Bromo-5-methylbenzene-1,3-diol has been prominently published, a general approach can be extrapolated from standard bromination procedures for phenols. The key to reproducibility in this method lies in the careful control of reaction conditions to favor mono-substitution at the sterically less hindered 4-position.

Causality Behind Experimental Choices

The choice of brominating agent and solvent system is critical in managing the high reactivity of the orcinol ring. Milder brominating agents and non-polar solvents can help to temper the reaction rate and improve selectivity.

  • Brominating Agent: N-Bromosuccinimide (NBS) is often a preferred reagent for the regioselective bromination of activated aromatic rings as it provides a low, steady concentration of bromine, which can minimize over-bromination.

  • Solvent: A non-polar solvent such as dichloromethane (DCM) or chloroform is proposed to reduce the polarity of the reaction medium, thereby decreasing the rate of electrophilic attack and potentially enhancing selectivity.

  • Temperature: Conducting the reaction at low temperatures (e.g., 0 °C to room temperature) is crucial to control the reaction kinetics and prevent the formation of multiple byproducts.

Experimental Protocol: Direct Bromination with N-Bromosuccinimide

Materials:

  • 5-Methylbenzene-1,3-diol (Orcinol)

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM), anhydrous

  • Sodium thiosulfate solution (10% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methylbenzene-1,3-diol (1.0 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add N-bromosuccinimide (1.05 eq) portion-wise over a period of 30 minutes, ensuring the temperature remains at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel and wash with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to separate the desired 4-bromo isomer from other isomers and unreacted starting material.

Expected Challenges and Reproducibility

The primary challenge of this method is achieving high regioselectivity. It is anticipated that a mixture of 2-bromo and 4-bromo isomers will be formed, with the potential for some dibrominated product as well. The separation of these isomers by column chromatography may be difficult due to their similar polarities. The reproducibility of the isomer ratio will be highly dependent on the precise control of reaction temperature and the rate of addition of the brominating agent.

Method 2: Indirect Synthesis via Carboxylation and Decarboxylation (Proposed)

An alternative and potentially more reproducible strategy for the synthesis of 4-Bromo-5-methylbenzene-1,3-diol involves an indirect route that leverages the directing effect of a temporary functional group. This approach is adapted from a published procedure for the synthesis of 4-bromoresorcinol.[1] The key steps are:

  • Carboxylation: Introduction of a carboxylic acid group onto the orcinol ring.

  • Bromination: Regioselective bromination of the carboxylated intermediate.

  • Decarboxylation: Removal of the carboxylic acid group to yield the final product.

Figure 2. Proposed indirect synthetic route to 4-Bromo-5-methylbenzene-1,3-diol.

Causality Behind Experimental Choices

The introduction of a carboxylic acid group can block one of the activated positions and influence the regioselectivity of the subsequent bromination step. The carboxyl group is a deactivating, meta-directing group.

Experimental Protocol: Indirect Synthesis

Step 1: Carboxylation of Orcinol (Kolbe-Schmitt Reaction)

Materials:

  • 5-Methylbenzene-1,3-diol (Orcinol)

  • Sodium hydroxide

  • Carbon dioxide (high pressure)

  • Hydrochloric acid

Procedure:

  • Prepare the sodium salt of orcinol by reacting it with a stoichiometric amount of sodium hydroxide in an aqueous solution, followed by evaporation to dryness.

  • Place the dry sodium orcinate in an autoclave.

  • Heat the autoclave to 120-140 °C and introduce carbon dioxide under high pressure (100 atm).

  • Maintain the reaction conditions for several hours.

  • After cooling, dissolve the reaction mixture in water and acidify with hydrochloric acid to precipitate the carboxylated product (likely 2,4-dihydroxy-6-methylbenzoic acid).

  • Filter, wash with cold water, and dry the product.

Step 2: Bromination of the Carboxylated Intermediate

Materials:

  • Carboxylated orcinol from Step 1

  • Bromine

  • Glacial acetic acid

Procedure:

  • Dissolve the carboxylated orcinol in glacial acetic acid.

  • Slowly add a solution of bromine (1.0 eq) in glacial acetic acid to the mixture with stirring.

  • Stir the reaction at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Pour the reaction mixture into a large volume of cold water to precipitate the brominated product.

  • Filter, wash with water, and dry the crude brominated carboxylic acid.

Step 3: Decarboxylation

Materials:

  • Brominated carboxylic acid from Step 2

  • Water or a high-boiling point solvent (e.g., quinoline)

Procedure:

  • Reflux the brominated carboxylic acid in water or a high-boiling point solvent until the evolution of carbon dioxide ceases.[1]

  • Cool the reaction mixture and extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Wash the organic extract with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the final product by recrystallization or column chromatography.

Expected Advantages and Reproducibility

This indirect method is expected to offer superior regioselectivity compared to the direct bromination of orcinol. The carboxylic acid group should direct the incoming bromine to the desired position. The final decarboxylation step is typically a high-yielding reaction. This multi-step process, while longer, is likely to be more reproducible in terms of the final product's purity and isomeric distribution.

Comparative Analysis of Synthetic Methods

FeatureMethod 1: Direct BrominationMethod 2: Indirect Synthesis
Number of Steps 13
Regioselectivity Potentially low, mixture of isomers expectedHigh, directed by the carboxyl group
Reproducibility Moderate to low, sensitive to reaction conditionsHigh, less sensitive to minor variations
Purification Challenging separation of isomersPotentially simpler purification of intermediates and final product
Overall Yield Likely to be moderate to low for the desired isomerPotentially higher for the pure desired isomer
Key Challenge Controlling the formation of multiple isomersThe efficiency and conditions of the initial carboxylation step

Conclusion and Recommendations

For researchers requiring a pure and well-characterized sample of 4-Bromo-5-methylbenzene-1,3-diol, the indirect synthetic route (Method 2) is the recommended approach. Although it involves more steps, the anticipated control over regioselectivity is likely to lead to a more reproducible and ultimately more efficient synthesis of the desired product. The direct bromination method (Method 1) may be suitable for exploratory studies where a mixture of isomers can be tolerated or for the development of optimized direct bromination conditions, but it is expected to present significant challenges in terms of reproducibility and purification.

The successful synthesis of 4-Bromo-5-methylbenzene-1,3-diol hinges on a careful consideration of the principles of electrophilic aromatic substitution and the strategic use of directing groups to control the reaction's outcome. The protocols outlined in this guide, while based on established chemical principles and analogous reactions, should be optimized and validated through careful experimental work and thorough analytical characterization of the products.

References

  • At present, no specific, detailed, and peer-reviewed publication for the direct synthesis of 4-Bromo-5-methylbenzene-1,3-diol could be located through comprehensive searches.
  • Organic Syntheses, Coll. Vol. 1, p.119 (1941); Vol. 4, p.19 (1925). - Procedure for the synthesis of 4-Bromoresorcinol.

Sources

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